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  • Product: L-LEUCINE-N-T-BOC:H2O (13C6,15N)

Core Science & Biosynthesis

Foundational

Molecular weight calculation for 13C6 15N Boc-Leucine hydrate

Technical Guide: Molecular Weight Calculation for Boc-Leucine Hydrate Executive Summary Precise molecular weight calculation for isotopically labeled standards—such as Boc-Leucine hydrate—is the bedrock of quantitative p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Molecular Weight Calculation for




Boc-Leucine Hydrate

Executive Summary Precise molecular weight calculation for isotopically labeled standards—such as




Boc-Leucine hydrate—is the bedrock of quantitative proteomics (e.g., SILAC) and biomolecular NMR. Errors in this derivation propagate through every subsequent step, from stock solution preparation to mass spectrometry data interpretation. This guide provides a rigorous framework for calculating both the Molecular Weight (MW) for gravimetric preparation and the Monoisotopic Mass for mass spectrometric validation, distinguishing between the labeled amino acid core, the unlabeled protecting group, and the hydration state.

Part 1: Chemical Anatomy & Isotopic Definition

To calculate the mass accurately, we must first deconstruct the molecule into its isotopic components. The compound consists of three distinct moieties: the labeled Leucine backbone, the unlabeled Boc protecting group, and the water of hydration.

Stoichiometric Breakdown:

  • Core Amino Acid: L-Leucine (

    
    , 
    
    
    
    ).[1][2][3][4][5] All 6 carbons and the single nitrogen are heavy isotopes.
  • Protecting Group: tert-Butyloxycarbonyl (Boc).[6] This group is derived from natural abundance sources (unlabeled).

  • Hydration: Typically supplied as a monohydrate (

    
    ), though water content can vary by lot.
    

Chemical Formula Derivation:

  • L-Leucine (Free Base):

    
    [1]
    
  • Boc-Leucine (Anhydrous): The Boc group (

    
     net addition) replaces one hydrogen on the amino group.
    
    • Formula:

      
      [6][7][8]
      
  • Boc-Leucine Hydrate: Adds one water molecule.[9]

    • Formula:

      
      
      

Isotopic Assignment:

  • 
     (Carbon-13):  6 atoms (from Leucine).[1][2][4][5]
    
  • 
     (Carbon-12):  5 atoms (from Boc).
    
  • 
     (Nitrogen-15):  1 atom (from Leucine).[2]
    
  • 
     (Hydrogen-1):  23 atoms (21 from Boc-Leu + 2 from water). Natural abundance (mostly 
    
    
    
    ).
  • 
     (Oxygen-16):  5 atoms (4 from Boc-Leu + 1 from water). Natural abundance.[10]
    

Part 2: High-Precision Calculation Methodology

We calculate two distinct values:

  • Monoisotopic Mass: For Mass Spectrometry (MS) validation. Uses the mass of the most abundant specific isotope.

  • Molecular Weight (MW): For weighing and molarity calculations. Uses standard atomic weights for unlabeled parts and specific isotope weights for labeled parts.

Table 1: Reference Atomic Masses (IUPAC)
ElementIsotopeMonoisotopic Mass (Da)Standard Atomic Weight (Da)Application in Molecule
Carbon

12.00000012.011Boc Group (5 atoms)

13.00335513.003Leucine Core (6 atoms)
Nitrogen

14.00307414.007None

15.00010915.000Leucine Core (1 atom)
Hydrogen

1.0078251.008All Hydrogens (23 atoms)
Oxygen

15.99491515.999All Oxygens (5 atoms)

*Note: For labeled atoms, the "Standard Weight" is effectively the isotope mass, assuming >99% enrichment.

Calculation A: Monoisotopic Mass (For MS Verification)

Target: Exact mass of the


 or 

ion.


Total Anhydrous Monoisotopic Mass:



Note: Water is usually lost in electrospray ionization (ESI) source unless analyzing under specific soft conditions, so the primary MS peak corresponds to the anhydrous form.

Calculation B: Molecular Weight (For Gravimetric Prep)

Target: Molar mass for preparing stock solutions.


Hydrate Correction (Monohydrate):




Part 3: Visualization of Structural & Logical Flow

The following diagrams illustrate the isotopic distribution and the decision logic for handling the hydrate form.

MolecularBreakdown Molecule 13C6 15N Boc-Leucine Hydrate LeuCore Leucine Core (Labeled) Molecule->LeuCore BocGroup Boc Group (Unlabeled) Molecule->BocGroup Hydrate Water (Variable) Molecule->Hydrate AtomsLeu 6 x 13C 1 x 15N 12 x 1H 2 x 16O LeuCore->AtomsLeu Isotopically Enriched AtomsBoc 5 x 12C 9 x 1H 2 x 16O BocGroup->AtomsBoc Natural Abundance AtomsWater 2 x 1H 1 x 16O Hydrate->AtomsWater Natural Abundance

Caption: Structural decomposition of the labeled standard. Note that only the Leucine core contributes heavy isotopes.

CalculationWorkflow Start Start: Determine Purpose Decision Application? Start->Decision PathMS Mass Spectrometry (Identification) Decision->PathMS PathPrep Solution Prep (Quantitation) Decision->PathPrep CalcMono Calculate Monoisotopic Mass (Exact Masses) PathMS->CalcMono CalcAvg Calculate Molecular Weight (Average Weights) PathPrep->CalcAvg ResultMS Target m/z: 238.16 (Anhydrous + H+) CalcMono->ResultMS CheckWater Check CoA for Water Content (Karl Fischer) CalcAvg->CheckWater ResultPrep Weighing Factor: Use Specific Lot MW (e.g., 256.25 g/mol) CheckWater->ResultPrep

Caption: Decision tree for selecting the correct mass value based on experimental intent (Analysis vs. Preparation).

Part 4: Practical Protocol & Verification

CoA Verification (The "Golden Rule")

Before calculating, consult the Certificate of Analysis (CoA) for the specific lot.

  • Enrichment: Typically

    
     for 
    
    
    
    and
    
    
    .[1][3][4] If enrichment is lower (e.g., 98%), the effective MW decreases slightly.
  • Water Content: The "hydrate" designation is nominal. Real water content varies (typically 7–9%).[7]

    • Correction Formula:

      
      
      
    • Example: If Karl Fischer reports 8.5% water:

      
      
      
Mass Spectrometry Validation

To verify the identity of your standard, perform a direct infusion MS (ESI-POS).

  • Expected Peak (M+H):

    
     (
    
    
    
    ).
  • Mass Shift Check: Compare against an unlabeled Boc-Leucine standard.

    • Unlabeled Monoisotopic Mass:

      
       Da.
      
    • Labeled Shift:

      
       (
      
      
      
      )
      
      
      (
      
      
      )
      
      
      Da shift.
    • Observation: You should see the major peak shifted by exactly +7 Da compared to the unlabeled reference.

Part 5: References

  • Cambridge Isotope Laboratories. (n.d.).[11] L-Leucine-N-t-Boc[4][5][12]·H2O (13C6, 97%; 15N, 97%) Product Page.[4] Retrieved from

  • IUPAC. (2013). Atomic Weights of the Elements 2013. International Union of Pure and Applied Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] L-Leucine-13C6,15N Product Specification. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Boc-L-Leucine Hydrate Specifications. Retrieved from

Sources

Exploratory

Structural Dynamics, Stability, and Analytical Validation of N-t-Boc-L-Leucine-13C6,15N Monohydrate: A Technical Guide

Executive Summary N-t-Boc-L-Leucine-13C6,15N monohydrate is a highly specialized, stable isotope-labeled amino acid derivative. It serves as a critical building block in the synthesis of isotopically enriched peptides, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-t-Boc-L-Leucine-13C6,15N monohydrate is a highly specialized, stable isotope-labeled amino acid derivative. It serves as a critical building block in the synthesis of isotopically enriched peptides, which are subsequently utilized in quantitative proteomics, metabolic tracking, and multidimensional biomolecular NMR spectroscopy. As a Senior Application Scientist, I approach this compound not merely as a raw reagent, but as a complex supramolecular system where isotopic enrichment, chemical protection, and crystal hydration must be maintained in perfect equilibrium.

This whitepaper dissects the structural causality behind the compound's stability and provides field-proven, self-validating analytical protocols to ensure batch integrity prior to deployment in sensitive synthetic workflows.

Molecular Architecture and Isotopic Effects

The architecture of N-t-Boc-L-Leucine-13C6,15N monohydrate consists of three distinct functional domains, each playing a specific role in its application and stability:

  • The Isotopic Core: The L-leucine aliphatic backbone is uniformly enriched with Carbon-13 (

    
     97%), and the 
    
    
    
    -amino nitrogen is enriched with Nitrogen-15 (
    
    
    97%) according to[1]. This uniform labeling is mandatory for resolving complex spin systems in 2D and 3D NMR.
  • The Protecting Group: The tert-butyloxycarbonyl (Boc) group is attached to the N-terminus. Crucially, this group remains at natural isotopic abundance (~1.1% 13C). In analytical workflows, this provides an essential internal contrast mechanism for spectroscopic validation.

  • The Hydration Sphere: The compound crystallizes specifically as a monohydrate (

    
    ). The water molecule is not a solvent impurity; it is a structural linchpin. It stabilizes the crystal lattice by forming a hydrogen-bond network bridging the carbamate and carboxylate moieties of adjacent molecules.
    

Thermodynamic Stability and Storage Kinetics

The stability of this compound is entirely dependent on maintaining its hydration state and protecting the acid-labile Boc group.

  • Thermal Stability: The crystal lattice is stable up to approximately 85.0 – 88.0 °C. Heating the compound to this threshold induces an endothermic phase transition corresponding to the dissociation of the monohydrate lattice, followed by melting.

  • Chemical Stability: While highly stable under controlled ambient conditions, the material is incompatible with strong oxidizing agents and acidic microenvironments[2].

  • Storage Causality: The compound must be stored refrigerated (+2°C to +8°C), desiccated, and protected from light[1]. Why? Desiccation prevents the accumulation of unbound surface moisture (deliquescence). Excess surface water can absorb atmospheric

    
    , creating a localized acidic microenvironment that catalyzes the premature cleavage of the Boc protecting group. Simultaneously, refrigeration suppresses the thermal activation energy required for this auto-catalytic hydrolysis, ensuring long-term shelf life without racemization.
    

Quantitative Data Summaries

The following table summarizes the physicochemical shifts induced by the stable isotope labeling, providing a quick-reference baseline for quality control.

PropertyUnlabeled Boc-L-Leu-OH·H2OLabeled Boc-L-Leu-OH·H2O (13C6, 15N)
CAS Number 200936-87-4202406-45-9[1]
Molecular Formula


Molecular Weight 249.30 g/mol 256.25 g/mol [1]
Isotopic Enrichment Natural Abundance

97% (

),

97% (

)[1]
Melting Point 85.0 – 88.0 °C~85.0 – 88.0 °C
Theoretical Water Content 7.22%7.03%

Experimental Protocols & Self-Validating Workflows

To guarantee the integrity of a batch before committing it to expensive solid-phase peptide synthesis (SPPS), we employ a dual-pronged, self-validating analytical workflow.

AnalyticalWorkflow cluster_Thermal Thermal & Structural Profiling cluster_Isotope Isotopic & Chemical Purity Sample N-t-Boc-L-Leu-13C6,15N Monohydrate Batch TGA TGA Analysis (Water Mass Loss) Sample->TGA DSC DSC Analysis (Phase Transition) Sample->DSC NMR Multinuclear NMR (13C, 15N HSQC) Sample->NMR HRMS High-Res Mass Spec (Isotopologue Dist.) Sample->HRMS Validation Data Synthesis & Self-Validation TGA->Validation ~7.0% Mass Loss DSC->Validation Endotherm ~86°C NMR->Validation >97% Enrichment HRMS->Validation MW = 256.25 Da Release Batch Release for Peptide Synthesis Validation->Release

Analytical workflow for validating structural and isotopic integrity of the monohydrate.

Protocol 1: Thermogravimetric Analysis (TGA) for Hydration State Validation

Causality: While standard Karl Fischer titration measures total water content, TGA is superior here because it differentiates between loosely bound surface moisture and the structurally integral lattice water based on the temperature of volatilization.

Step-by-Step Methodology:

  • Preparation: Tare a platinum TGA pan and precisely load 5.0–10.0 mg of the N-t-Boc-L-Leucine-13C6,15N monohydrate sample.

  • Purge: Equilibrate the furnace under a dry nitrogen purge (50 mL/min) for 10 minutes to eliminate ambient humidity.

  • Heating Ramp: Heat the sample from 25°C to 150°C at a strictly controlled rate of 10°C/min.

  • Data Acquisition: Monitor the weight % curve and its first derivative (DTG).

  • Self-Validation Check: A sharp mass loss event should peak near 85°C. Calculate the total mass loss. For the labeled compound (

    
    ), the loss of exactly one water molecule (
    
    
    
    ) must equal ~7.03% .
    • Diagnostic: A mass loss <6.8% indicates efflorescence (lattice degradation/drying); >7.2% indicates hygroscopic contamination.

Protocol 2: Multinuclear NMR for Isotopic and Chemical Purity

Causality: High-Resolution Mass Spectrometry (HRMS) confirms the overall mass, but only multidimensional NMR can confirm the specific positional enrichment and rule out isotopic scrambling.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (

    
    ) or 
    
    
    
    . Transfer to a 5 mm NMR tube.
  • 1H NMR Acquisition: Acquire a standard proton spectrum to verify the absence of residual synthesis solvents.

  • 13C NMR Acquisition: Acquire a Carbon-13 spectrum with proton decoupling.

  • Self-Validation Check (Internal Contrast): Analyze the

    
     spectrum. The carbons of the Boc group (tert-butyl methyls and the quaternary carbon) will appear as sharp, low-intensity singlets due to their natural abundance. In stark contrast, the six carbons of the leucine backbone will appear as massive, complex multiplets due to extensive one-bond 
    
    
    
    scalar couplings (
    
    
    ). This internal disparity self-validates that the isotopic label is exclusively and uniformly distributed on the amino acid backbone, exactly as required.

Conclusion

Understanding the structural interplay between the isotopic labeling, the Boc protecting group, and the monohydrate lattice is paramount for researchers utilizing N-t-Boc-L-Leucine-13C6,15N. By implementing causality-driven, self-validating thermal and spectroscopic protocols, scientists can unequivocally guarantee the integrity of their starting materials, ensuring downstream success in complex peptide synthesis and structural biology applications.

References

  • Title: Safety Data Sheet: Boc-L-Leucine monohydr

    
    98 %
    Source:  Carl Roth
    URL: [Link]
    

Sources

Foundational

Applications of 13C 15N Labeled Boc-Leucine in NMR Spectroscopy

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Professionals Executive Summary The integration of 13C 15N labeled Boc-Leucine (N-tert-Butoxycarbonyl-Leucine) i...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

Executive Summary

The integration of 13C 15N labeled Boc-Leucine (N-tert-Butoxycarbonyl-Leucine) into Solid-Phase Peptide Synthesis (SPPS) represents a critical strategy for structural biology, particularly in the study of amyloidogenic peptides , membrane-active sequences , and cyclic peptide therapeutics . While recombinant expression dominates protein NMR, synthetic approaches using Boc chemistry remain indispensable for sequences prone to aggregation or requiring non-canonical modifications.

This guide details the technical workflow for incorporating isotopically labeled Boc-Leucine into peptides, the specific NMR experiments enabled by this labeling, and the structural insights derived from Leucine’s unique side-chain topology.

Strategic Rationale: Why Boc-Chemistry?

In the era of Fmoc dominance, the choice of Boc chemistry for labeled peptide synthesis is deliberate and often necessitated by the physicochemical properties of the target molecule.

The Aggregation Problem

Fmoc chemistry relies on base-labile deprotection (piperidine). For hydrophobic peptides (e.g., A


42, transmembrane helices), the growing chain often aggregates via 

-sheet formation during synthesis, leading to deletion sequences.
  • Boc Advantage: The Boc group is removed by Trifluoroacetic Acid (TFA).[1][2][3] The resulting protonated N-terminus (

    
    ) repels inter-chain hydrogen bonding, disrupting aggregation and improving coupling efficiency for "difficult" sequences.[1]
    
Isotope Fidelity

Using a pre-labeled building block like [U-13C, 15N]-Boc-Leucine ensures 100% isotope incorporation at specific sites. This contrasts with biosynthetic labeling (e.g., in E. coli), which can suffer from metabolic scrambling or dilution.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: Site-specific incorporation of 13C 15N Boc-Leu into a peptide sequence.

Reagents & Materials
  • Labeled Monomer: Boc-L-Leucine [U-13C6, 99%; 15N, 99%]

  • Resin: MBHA (for C-terminal amides) or PAM (for C-terminal acids).

  • Coupling Reagents: HBTU/DIEA (Standard) or DIC/HOBt (for lower racemization risk).

  • Cleavage: Anhydrous Hydrogen Fluoride (HF).[3]

Synthetic Workflow

The following diagram illustrates the specific cycle for incorporating the labeled residue.

SPPS_Workflow Start Resin-Peptide Complex (N-term Protected) Deprotection 1. Deprotection (100% TFA, 2x 1 min) Removes Boc group Start->Deprotection Wash1 2. Wash (DCM / DMF flow) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DMF) Generates free amine (-NH2) Wash1->Neutralization Coupling 5. Coupling Reaction (Mix Activated AA + Resin) 1-2 Hours Neutralization->Coupling Activation 4. Activation of 13C/15N Boc-Leu (HBTU + DIEA + Labeled AA) Activation->Coupling Add in situ Check 6. Kaiser Test (Ninhydrin) Coupling->Check NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Recouple Re-couple (Double Coupling) Check->Recouple Positive (Blue) Recouple->Coupling

Figure 1: SPPS cycle for incorporating 13C 15N Boc-Leucine. Note the distinct neutralization step required in Boc chemistry.

Critical Technical Notes
  • HF Cleavage Safety: Final cleavage requires liquid HF, usually performed in a specialized Teflon vacuum line. This is the most hazardous step but yields superior product purity for aggregation-prone peptides compared to Fmoc/TFA cleavage.

  • Scavengers: Use p-cresol and p-thiocresol during HF cleavage to prevent alkylation of side chains (especially if Met/Trp are present) by the generated carbocations.

NMR Spectroscopy Applications

Once synthesized, the peptide containing 13C 15N Leu serves as a powerful probe. The Leucine side chain is unique due to its isopropyl group, offering multiple NMR reporters (


).
Solution-State NMR: Backbone & Side-Chain Assignment

For soluble peptides, the labeled residue allows for "gap-bridging" in sequential assignment.

Key Experiments:

  • HNCA / HN(CO)CA: Correlates the amide proton (

    
    ) to its own 
    
    
    
    and the preceding residue's
    
    
    .
  • HCCH-TOCSY: The "gold standard" for Leucine side-chain assignment. It transfers magnetization from the backbone

    
     all the way to the methyl groups (
    
    
    
    ).

Magnetization Transfer Pathway (HCCH-TOCSY):

NMR_Transfer Ha Ca (55-58 ppm) Ha->Ca J(CH) Cb (42-45 ppm) Ca->Cb J(CC) Mixing Cg (26-27 ppm) Cb->Cg J(CC) Mixing Cd Cδ1 / Cδ2 (23-25 ppm) Cg->Cd J(CC) Mixing Hd (Methyl Protons) Cd->Hd Detection

Figure 2: Magnetization flow in an HCCH-TOCSY experiment for Leucine. This experiment requires the uniform 13C labeling provided by the Boc-Leu precursor.

Solid-State NMR (ssNMR): The "Killer App"

Boc synthesis is heavily used for amyloid fibrils (e.g., Alzheimer's research). In solids, the labeled Leucine provides critical distance constraints.

  • 13C-13C DARR (Dipolar Assisted Rotational Resonance): Detects spatial proximity between carbons. If a labeled Leu is close to a labeled Val in a fibril, cross-peaks appear, defining the tertiary structure.

  • REDOR (Rotational Echo Double Resonance): Measures precise distances between the 15N of the Leu backbone and a 13C on a neighboring molecule, determining intermolecular packing.

Quantitative Data: Leucine Chemical Shifts

Accurate assignment relies on knowing where to look. The following table summarizes typical chemical shift ranges for Leucine in peptides.

NucleusAtom TypeTypical Shift (ppm)Structural Sensitivity
15N Backbone Amide118 - 126Highly sensitive to H-bonding (

-helix vs

-sheet)
13C C

55.0 - 58.0

-helix (>57 ppm) vs

-sheet (<55 ppm)
13C C

42.0 - 45.0Secondary structure indicator
13C C

26.0 - 27.5Side-chain rotamer conformation
13C C

1 / C

2
21.0 - 25.0Methyl dynamics and hydrophobic core packing

Case Study: Amyloid Fibril Structure Determination

Context: A researcher is studying a novel amyloidogenic peptide (20-mer) that aggregates instantly at neutral pH. Challenge: Recombinant expression fails due to toxicity; Fmoc synthesis yields truncated sequences due to aggregation. Solution:

  • Synthesis: Use Boc chemistry with [U-13C, 15N]-Boc-Leu at positions L12 and L17.

  • Experiment: Solid-state NMR (MAS at 20 kHz).

  • Result:

    • 2D 13C-13C correlation reveals L12 C

      
       is at 53.5 ppm (indicating 
      
      
      
      -sheet).
    • Inter-residue contacts between L12 side-chain methyls and F19 aromatic ring prove a "steric zipper" motif.

    • This definitive structural data is only possible because of the specific, high-fidelity labeling provided by the synthetic Boc-Leu building block.

References

  • Solid-Phase Peptide Synthesis Protocols. Methods in Enzymology. Source: ScienceDirect - Link

  • Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance. Source: PubMed - Link

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Source: BOC Sciences -

  • Stereospecific assignment of leucine methyl groups with carbon-13 in natural abundance or with random 13C labeling. Journal of the American Chemical Society. Source: ACS Publications - Link

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Molecules. Source: MDPI - Link

Sources

Exploratory

Technical Guide: Boc-Leucine vs. Fmoc-Leucine Stable Isotopes in Peptide Synthesis

Executive Summary For researchers and drug development professionals, the selection between Boc-Leucine (tert-Butyloxycarbonyl) and Fmoc-Leucine (Fluorenylmethyloxycarbonyl) stable isotopes is not merely a choice of prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection between Boc-Leucine (tert-Butyloxycarbonyl) and Fmoc-Leucine (Fluorenylmethyloxycarbonyl) stable isotopes is not merely a choice of protecting group chemistry; it is a strategic decision regarding synthetic yield, solubility, and capital efficiency .

While Fmoc chemistry is the modern industry standard due to its safety profile and automation capabilities, Boc chemistry remains indispensable for specific "difficult" hydrophobic sequences often encountered in membrane protein studies and NMR structural analysis. When incorporating expensive stable isotopes (e.g.,


C

,

N-Leucine), the cost of failure is high. This guide analyzes the physicochemical distinctions, synthetic risks, and application-specific advantages of each derivative to ensure maximum isotope recovery and data integrity.

Part 1: Chemical Fundamentals & Protecting Group Logic

The core difference lies in the orthogonality of the protection scheme.[][2][3] This dictates the reagents used and, consequently, the physicochemical environment the peptide chain experiences during growth.

The Orthogonality Principle[5]
  • Boc-Leucine (Acid-Labile):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Amine Protection:  Boc group.[4][3][5][6][7][] Removed by moderate acid (TFA).[2][9]
      
    • Side-Chain/Cleavage: Benzyl-based.[9][3] Removed by strong acid (HF or TFMSA).

    • Mechanism: The repetitive TFA exposure protonates the N-terminus (

      
      ), which electrostatically repels aggregation in hydrophobic sequences.
      
  • Fmoc-Leucine (Base-Labile):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Amine Protection:  Fmoc group.[][4][3][5][6][7][][10][11] Removed by mild base (Piperidine).
      
    • Side-Chain/Cleavage: tert-Butyl-based.[3][5][7][] Removed by moderate acid (TFA).[2][9]

    • Mechanism: The growing chain is neutral during coupling/deprotection cycles, increasing the risk of

      
      -sheet formation (aggregation) in Leucine-rich domains.
      
Comparative Chemical Properties[2][3][4][8][11]
FeatureBoc-Leucine Isotope Fmoc-Leucine Isotope
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine (20% in DMF)
Cleavage Reagent Hydrogen Fluoride (HF) (Hazardous)TFA / Scavengers (Safe)
Solubility (Peptide) High (Protonated N-term disrupts aggregation)Moderate (Neutral N-term risks aggregation)
Racemization Risk Low (Acidic conditions suppress it)Low-Moderate (Base-catalyzed, especially Cys/His)
Automation Specialized (TFA resistant lines required)Universal (Standard SPPS synthesizers)

Part 2: The Isotope Factor – "Yield-at-Risk"

When using stable isotopes (e.g., L-Leucine-


C

,

N), the reagent cost can exceed

1,000 per gram
. The choice of derivative directly impacts the "Yield-at-Risk."
Cost & Availability Dynamics
  • Fmoc-Isotopes: Widely available as the standard for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and proteomic standards. High demand drives consistent supply but higher baseline pricing due to the Fmoc-Cl reagent costs.

  • Boc-Isotopes: Often require custom synthesis or have longer lead times. However, the Boc protection step itself is chemically cheaper.[]

The Aggregation Trap (The Leucine Problem)

Leucine is highly hydrophobic. In sequences with consecutive Leucines (e.g., Leucine-zippers, transmembrane domains), Fmoc synthesis often fails due to on-resin aggregation. The neutral peptide chains stack into


-sheets, preventing the bulky Fmoc-Leucine isotope from coupling.
  • Result: Deletion sequences (des-Leu peptides).

  • Consequence: Loss of the expensive isotope label.

  • Solution: Boc chemistry is preferred for these sequences because the protonated N-terminus breaks up these aggregates, ensuring high coupling efficiency for the labeled residue.

Part 3: Application-Specific Selection

NMR Spectroscopy
  • Requirement: High purity, correct folding, no scrambling of labels.

  • Recommendation: Boc-Leucine .

    • Reasoning: NMR samples often require milligram quantities of highly pure peptide. The superior solvation of Boc chemistry during synthesis reduces "difficult sequence" impurities that are hard to separate from the labeled product.

Quantitative Proteomics (SILAC / AQUA)
  • Requirement: High throughput, compatibility with biological media.[12]

  • Recommendation: Fmoc-Leucine .

    • Reasoning: Most proteomic workflows are established on Fmoc-based platforms. The mild cleavage conditions (TFA) are compatible with post-translational modifications (PTMs) like phosphorylation, which might be unstable in the harsh HF conditions of Boc cleavage.

Drug Metabolism (DMPK)
  • Requirement: Metabolic stability, specific mass shift.

  • Recommendation: Context-dependent.

    • If the drug peptide is short and soluble: Fmoc .

    • If the drug is a hydrophobic macrocycle or amyloidogenic: Boc .

Part 4: Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for utilizing Boc vs. Fmoc Leucine isotopes.

G cluster_0 Critical Checkpoint Start Select Isotope Strategy SeqAnalysis Analyze Peptide Sequence (Hydrophobicity/Length) Start->SeqAnalysis Decision Is Sequence 'Difficult'? (>5 consecutive hydrophobic residues) SeqAnalysis->Decision BocPath Select Boc-Leucine Isotope Decision->BocPath Yes (Aggregation Risk) FmocPath Select Fmoc-Leucine Isotope Decision->FmocPath No (Standard) BocCycle Boc Cycle: 1. Deprotect: 50% TFA 2. Neutralize: DIEA 3. Couple: HBTU/HOBt BocPath->BocCycle BocCleavage Cleavage: HF (High Hazard) Result: High Purity Hydrophobic Peptide BocCycle->BocCleavage FmocCycle Fmoc Cycle: 1. Deprotect: 20% Piperidine 2. Wash: DMF 3. Couple: DIC/Oxyma FmocPath->FmocCycle FmocCleavage Cleavage: 95% TFA (Safe) Result: Standard Purity Peptide FmocCycle->FmocCleavage

Caption: Decision tree for selecting Boc vs. Fmoc strategies based on peptide sequence hydrophobicity to maximize isotope recovery.

Protocol: Efficient Coupling of Labeled Leucine

To prevent waste of the labeled reagent, modify standard protocols as follows:

A. Fmoc-Leucine Isotope Coupling (Standard)

  • Reagents: Use DIC/Oxyma Pure instead of HBTU/DIEA to reduce racemization risk (though Leu is generally stable, this is best practice for expensive reagents).

  • Stoichiometry: Reduce excess from standard 5-10 eq to 1.2 - 1.5 eq .

  • Reaction: Couple for 2 hours (double standard time) or use microwave assistance (50°C, 10 min) to ensure completion with lower equivalents.

  • Capping: Perform an acetylation step (Ac

    
    O/Pyridine) immediately after coupling to cap any unreacted chains, preventing deletion sequences that complicate Mass Spec analysis.
    

B. Boc-Leucine Isotope Coupling (Difficult Sequences)

  • Reagents: Use In-situ Neutralization protocols (HBTU/DIEA).

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF to further disrupt aggregation.

  • Monitoring: Use the quantitative Ninhydrin test (Kaiser test) to verify coupling. If <99.5%, recouple using a different activation (e.g., HATU).

Part 5: Comparative Data

Table 1: Physicochemical & Operational Comparison
ParameterBoc-Leucine (

C/

N)
Fmoc-Leucine (

C/

N)
Molecular Weight (Unlabeled) 231.29 g/mol 353.41 g/mol
Aggregation Resistance High (Protonation effect)Low (Neutral backbone)
Isotope Stability Stable in TFA; Stable in HFStable in Piperidine; Stable in TFA
Racemization (D-Leu) < 0.1% (Standard)< 0.2% (Requires Oxyma/DIC)
Cleavage Cocktail HF / p-Cresol (90:10)TFA / TIS / H

O (95:2.5:2.5)
Primary Use Case NMR, Hydrophobic domains, AmyloidsProteomics, SILAC, Standard Peptides

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Link

  • Isotope Labeled Amino Acids: A Comprehensive Guide. (2024). BOC Sciences.[] Retrieved from

  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). BenchChem Technical Guides. Retrieved from

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: Bridging genomics and proteomics. Biopolymers, 55(3), 217–250. Link

Sources

Foundational

Solvation Thermodynamics and Methodologies for L-LEUCINE-N-T-BOC:H2O (13C6,15N)

Executive Summary L-LEUCINE-N-T-BOC:H2O (13C6,15N) is a heavily utilized stable isotope-labeled building block in structural biology, quantitative mass spectrometry (LC-MS), and solid-phase peptide synthesis (SPPS)[1]. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-LEUCINE-N-T-BOC:H2O (13C6,15N) is a heavily utilized stable isotope-labeled building block in structural biology, quantitative mass spectrometry (LC-MS), and solid-phase peptide synthesis (SPPS)[1]. Because stable isotopes are highly valuable, researchers must minimize material loss during solvation. This whitepaper provides an authoritative guide on the solubility profile of the Boc-protected, monohydrated leucine isotopologue in organic solvents, detailing the thermodynamic causality behind solvent selection and providing a self-validating protocol for preparing analytical and synthetic solutions.

Isotopic Equivalence & Solvation Thermodynamics

A critical foundational principle in isotopic chemistry is that the substitution of endogenous carbon (


C) and nitrogen (

N) with heavier stable isotopes (

C,

N) increases the molecular mass but exerts a negligible effect on the molecule's electron cloud distribution and macroscopic dipole moment. Consequently, the thermodynamic solubility parameters of the unlabeled Boc-L-Leu-OH·H2O (CAS 13139-15-6) are directly applicable to the (13C6,15N) isotopologue.

The solubility of this compound is dictated by three competing structural features:

  • The Isobutyl Side Chain & Boc Group: These highly lipophilic, bulky moieties drive solubility in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Chloroform)[2].

  • The Carboxylic Acid: Provides a site for hydrogen bonding, requiring aprotic or protic polar solvents for optimal lattice disruption.

  • The Monohydrate (

    
    ):  The presence of 6.0% to 8.0% water in the crystal lattice[3] means that purely non-polar solvents (like hexane) suffer from poor solvation kinetics. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are required to efficiently hydrogen-bond with this water molecule and break the crystal lattice.
    

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility data for Boc-L-Leu-OH·H2O across various organic solvents, explaining the mechanistic rationale behind its behavior in each microenvironment.

SolventSolubility ProfileMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Highly Soluble (≥ 25 mg/mL)Strong dipole moment effectively disrupts the monohydrate crystal lattice, making it the ideal primary solvent for stock solutions[4].
Dichloromethane (DCM) SolubleExcellent solvation of the lipophilic tert-butoxycarbonyl (Boc) and isobutyl groups; standard for SPPS[2].
Dimethylformamide (DMF) SolubleStabilizes the protected amino acid via polar aprotic interactions; widely used in peptide coupling.
Chloroform SolubleSimilar to DCM, highly effective for lipophilic and bulky aliphatic moieties[2].
Ethyl Acetate SolubleModerate polarity perfectly matches the amphiphilic nature of the protected amino acid[2].
Water / Saline Poorly SolubleHydrophobic side chains dominate the thermodynamic profile, preventing aqueous hydration without the use of co-solvents[4].

Self-Validating Experimental Protocol: Stock & Working Solutions

To ensure zero material loss and absolute concentration accuracy for quantitative LC-MS or NMR, the dissolution process must be treated as a self-validating system. The following protocol utilizes a sequential co-solvent gradient to achieve a clear working solution (≥ 2.5 mg/mL) for in vivo or aqueous-compatible assays[4].

Phase 1: Primary Solvation (Stock Solution Preparation)
  • Step 1.1 (Gravimetric Analysis): Weigh the L-LEUCINE-N-T-BOC:H2O (13C6,15N) standard using a micro-analytical balance. Validation: Perform a pre- and post-weigh calibration check using standard weights to ensure no drift occurred during transfer.

  • Step 1.2 (Lattice Disruption): Add 10% (of the final target volume) of pure, anhydrous DMSO to the amber vial. Causality: DMSO is required first to break the monohydrate crystal lattice and solvate the hydrophobic Boc group before any aqueous buffers are introduced.

  • Step 1.3 (Agitation): Vortex for 30 seconds. If phase separation occurs, apply gentle sonication (Max 40°C).

  • Step 1.4 (Optical Validation): Pass a focused laser pointer through the vial. Validation: The absence of a Tyndall effect (light scattering) confirms a true thermodynamic solution rather than a colloidal suspension. The stock is now stable at 25.0 mg/mL[4].

Phase 2: Aqueous Adaptation (Working Solution Preparation)
  • Step 2.1 (Polymeric Gradient): To the DMSO stock, sequentially add 40% PEG300 followed by 5% Tween-80[4]. Causality: These surfactants create a micellar microenvironment that encapsulates the lipophilic Boc-leucine, preventing shock-precipitation when water is added.

  • Step 2.2 (Aqueous Quench): Slowly add 45% Saline while continuously vortexing[4].

  • Step 2.3 (Stability Validation): Allow the solution to rest at room temperature for 2 hours. Validation: Visual clarity over time confirms the absence of metastable supersaturation. Proceed to LC-MS or NMR analysis.

Process Visualization

The following diagram illustrates the logical flow and decision gates of the solvation protocol, ensuring structural integrity of the isotope-labeled standard.

SolvationWorkflow Start Weigh Boc-L-Leu-OH·H2O (13C6,15N) Monohydrate Primary Add Primary Organic Solvent (DMSO, DMF, or DCM) Start->Primary Transfer to amber vial Inspect Visual Inspection (Check for Tyndall Effect) Primary->Inspect Vortex 30s Heat Sonication / Gentle Heating (Max 40°C) Inspect->Heat Turbid / Phase Separation Stock Clear Stock Solution (e.g., 25 mg/mL in DMSO) Inspect->Stock Optically Clear Heat->Inspect Re-evaluate Dilute Add Co-solvents (PEG300, Tween-80, Saline) Stock->Dilute Aqueous Adaptation Final Working Solution Ready for Assay/Synthesis Dilute->Final Sequential Addition

Workflow for the dissolution and application of Boc-L-Leu-OH·H2O (13C6,15N).

References

1.[2] ChemicalBook. BOC-L-Leucine | 13139-15-6. Retrieved from: 2.[4] MedChemExpress. Boc-L-Leu-OH | Amino Acid Derivative. Retrieved from: 3.[3] TCI Chemicals. N-(tert-Butoxycarbonyl)-L-leucine Monohydrate. Retrieved from: 4.[1] Otsuka / Cambridge Isotope Laboratories. Stable Isotope Standards For Mass Spectrometry. Retrieved from:

Sources

Exploratory

Engineering Absolute Quantification: A Technical Guide to ¹³C₆, ¹⁵N-Labeled Boc-Leucine in Proteomics and SPPS

Executive Summary The pursuit of absolute quantification in proteomics and biomarker discovery relies heavily on the precision of internal standards. Stable Isotope-Labeled (SIL) peptides, synthesized via Solid-Phase Pep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of absolute quantification in proteomics and biomarker discovery relies heavily on the precision of internal standards. Stable Isotope-Labeled (SIL) peptides, synthesized via Solid-Phase Peptide Synthesis (SPPS), serve as these critical benchmarks[1]. Among the essential building blocks for these standards is ¹³C₆, ¹⁵N-Labeled Boc-Leucine . By incorporating heavy isotopes of carbon and nitrogen, this protected amino acid enables the synthesis of Absolute QUAntification (AQUA) peptides that exhibit identical biochemical behavior to their endogenous counterparts but possess a distinct mass signature for mass spectrometry (MS)[2],[3].

This whitepaper provides a comprehensive technical breakdown of the physicochemical specifications of ¹³C₆, ¹⁵N-Boc-Leucine, the mechanistic rationale behind its use in Boc/Bzl SPPS, and field-proven protocols for its integration into quantitative MS workflows.

Physicochemical Specifications & Identity

The utility of ¹³C₆, ¹⁵N-Boc-Leucine is rooted in its precise isotopic enrichment. Leucine is highly abundant in eukaryotic proteomes, making it a frequent target for isotopic labeling. The replacement of six naturally occurring carbon atoms with ¹³C and one nitrogen atom with ¹⁵N yields a precise +7.00 Da mass shift .

This specific mass differential is a self-validating feature of the AQUA strategy: it cleanly separates the heavy internal standard's isotopic envelope from the natural isotopic distribution of the endogenous target peptide, effectively eliminating signal interference during Selected Reaction Monitoring (SRM)[3].

Table 1: Physicochemical Specifications of ¹³C₆, ¹⁵N-Labeled Boc-Leucine
ParameterSpecification
Compound Name N-tert-Butoxycarbonyl-L-leucine-¹³C₆,¹⁵N hydrate
CAS Number (Labeled Hydrate) 202406-45-9[4]
CAS Number (Labeled Anhydrous) 200936-87-4[5]
CAS Number (Unlabeled) 2488-15-5 (Anhydrous) / 13139-15-6 (Hydrate)
Molecular Formula (CH₃)₂CHCH₂CH(NH-t-Boc)COOH · H₂O
Molecular Weight 256.25 g/mol (Hydrate)[4]
Mass Shift (Δm) +7.00 Da
Isotopic Purity ≥ 98 atom % ¹³C, ≥ 98 atom % ¹⁵N[4],
Chemical Purity ≥ 98% (HPLC)[4]

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

While Fmoc-based SPPS is widely used, Boc/Bzl chemistry remains the gold standard for synthesizing highly complex, aggregation-prone peptides, or those requiring C-terminal thioesters for native chemical ligation[6].

The Causality of Boc Chemistry

In Boc-SPPS, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while reactive side chains are protected by more stable benzyl (Bzl) derivatives.

  • Deprotection Mechanism: The Boc group is removed using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]. The acidolysis generates a transient tert-butyl carbocation, which swiftly degrades into isobutylene gas and carbon dioxide, driving the reaction to completion without leaving non-volatile byproducts.

  • Orthogonality: The benzyl-based side-chain protecting groups remain completely stable under these repetitive TFA treatments, preventing premature side-chain exposure.

  • Global Cleavage: Final cleavage from the resin and global side-chain deprotection requires a much stronger acid, typically anhydrous Hydrogen Fluoride (HF)[6].

SPPS_Workflow N1 1. Resin Preparation (PAM/MBHA Support) N2 2. N-α Boc Deprotection (50% TFA in DCM) N1->N2 N3 3. Isotope Coupling (13C6 15N Boc-Leu + DIC/HOBt) N2->N3 N4 4. Chain Elongation (Iterative SPPS Cycle) N3->N4 N4->N2 Next Amino Acid N5 5. Global Cleavage (Anhydrous HF + Scavengers) N4->N5 Sequence Complete N6 6. AQUA Peptide Standard (+7 Da Mass Shift) N5->N6

Iterative Boc-SPPS workflow for incorporating ¹³C₆, ¹⁵N-Boc-Leucine into AQUA peptides.

Experimental Protocols: Synthesis of AQUA Peptides

The following protocol outlines the integration of ¹³C₆, ¹⁵N-Boc-Leucine into a growing peptide chain using standard Boc/Bzl chemistry.

Table 2: Reagent Preparation for Isotope Coupling
ReagentFunctionConcentration / Equivalents
¹³C₆, ¹⁵N-Boc-Leu-OH Heavy Isotope Building Block3.0 - 4.0 eq relative to resin loading
DIC (Diisopropylcarbodiimide)Carboxyl Activator3.0 - 4.0 eq
HOBt (Hydroxybenzotriazole)Racemization Suppressant3.0 - 4.0 eq
50% TFA in DCM N-α Boc Deprotection10 mL / g resin
Anhydrous HF Global Cleavage10 mL / g resin (with scavengers)
Step-by-Step Methodology

Step 1: N-α Boc Deprotection

  • Swell the peptide-resin in DCM for 30 minutes.

  • Treat the resin with 50% TFA/DCM (10 mL/g) for 5 minutes, drain, and repeat with a fresh solution for 20 minutes[7].

  • Causality Check: Wash the resin with DCM, followed by Isopropanol (IPA). IPA is explicitly chosen over methanol because it effectively shrinks the resin to extract residual TFA while minimizing the risk of transesterification with Asp/Glu side-chain protecting groups[7].

Step 2: Neutralization & Activation

  • Neutralize the TFA salt by treating the resin with 5% Diisopropylethylamine (DIPEA) in DCM (2 × 5 minutes).

  • In a separate vial, dissolve 3.0 equivalents of ¹³C₆, ¹⁵N-Boc-Leucine and 3.0 equivalents of HOBt in a minimal volume of DMF.

  • Add 3.0 equivalents of DIC to the solution. Mechanistic Insight: HOBt is mandatory here to suppress the formation of highly reactive oxazolone intermediates, thereby preventing the racemization of the expensive, isotopically labeled leucine residue.

Step 3: Coupling & Validation

  • Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 1–2 hours.

  • Perform a Kaiser test. A negative (yellow) result confirms >99% coupling efficiency. This is a critical self-validating step; incomplete coupling leads to deletion sequences that convolute the final MS spectra of the AQUA standard.

Step 4: HF Cleavage

  • Transfer the dried resin to a specialized Teflon HF cleavage apparatus.

  • Add scavengers (e.g., p-cresol, p-thiocresol) at 5-10% v/v. Causality Check: Scavengers are strictly required to quench highly reactive carbocations generated from the benzyl protecting groups, preventing irreversible alkylation of sensitive residues (like Met, Cys, or Trp) in the newly synthesized AQUA peptide[7],[6].

  • Cleave with anhydrous HF at 0°C for 1 hour[6].

Applications in Quantitative Mass Spectrometry

Once purified via RP-HPLC, the ¹³C₆, ¹⁵N-Leucine-containing peptide is deployed as an internal standard in the AQUA strategy[2].

The AQUA Workflow
  • Spike-In: A precisely known concentration of the SIL peptide is added directly to the crude biological lysate before proteolytic digestion[2]. Because the SIL peptide shares the exact primary sequence and physicochemical properties as the target, it accounts for any sample loss during digestion and chromatography.

  • Digestion: The sample is digested using a protease (typically Trypsin)[3].

  • LC-MS/MS Analysis: The sample is subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions (SRM/PRM)[3].

  • Absolute Quantification: The absolute concentration of the endogenous target is calculated by comparing its signal intensity directly against the signal intensity of the +7 Da shifted AQUA standard[2].

AQUA_Workflow S1 Biological Sample (Native Protein) S3 Proteolytic Digestion (Trypsin Cleavage) S1->S3 S2 Spike-in AQUA Peptide (Known Concentration) S2->S3 S4 LC-MS/MS Analysis (SRM/PRM Detection) S3->S4 S5 Absolute Quantification (Native vs +7 Da Ratio) S4->S5

AQUA strategy workflow utilizing heavy isotope-labeled internal standards for absolute quantification.

References

Sources

Foundational

The Role of Boc Protection in Labeled Amino Acids: A Technical Guide

This technical guide details the strategic application of tert-butyloxycarbonyl (Boc) protection in the synthesis and utilization of stable isotope-labeled amino acids ( C, N, H). It addresses the specific challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic application of tert-butyloxycarbonyl (Boc) protection in the synthesis and utilization of stable isotope-labeled amino acids (


C, 

N,

H). It addresses the specific challenges of handling high-value isotopic reagents, minimizing racemization, and overcoming aggregation in "difficult" sequences often targeted in NMR structural studies.

Executive Summary

In the high-stakes field of structural biology and metabolomics, stable isotope-labeled amino acids are precious commodities.[] While Fmoc chemistry has become the standard for routine peptide synthesis, Boc chemistry remains indispensable for specific, high-value applications.[][3] Its unique capacity to disrupt peptide aggregation via protonation, coupled with its orthogonality to base-sensitive modifications, makes it the superior choice for synthesizing "difficult" labeled sequences for NMR and specific metabolic tracers. This guide provides the mechanistic rationale and validated protocols for leveraging Boc chemistry to maximize the yield and purity of isotopically enriched substrates.

Part 1: Strategic Selection – Why Boc for Labeled Substrates?

The decision to employ Boc protection over Fmoc when handling labeled amino acids is rarely about convenience; it is about solubility, physicochemical properties, and synthetic efficiency .

Disruption of Aggregation (The "Magical" Protonation)

Labeled peptides synthesized for NMR studies are often hydrophobic or prone to


-sheet formation. In Fmoc synthesis, the growing peptide chain is neutral during coupling, leading to on-resin aggregation and incomplete coupling—a disaster when using expensive labeled residues.
  • The Boc Advantage: Upon TFA deprotection, the N-terminus becomes a protonated ammonium species (

    
    ). This positive charge causes electrostatic repulsion between peptide chains on the resin, disrupting aggregates and keeping the N-terminus accessible for the next coupling.
    
  • Impact: Higher coupling efficiency for "difficult" sequences without requiring massive excesses of expensive labeled amino acids.

Orthogonality in Metabolic Tracer Synthesis

When synthesizing small molecule metabolic tracers (e.g., dual-labeled metabolites), the target often contains base-sensitive moieties (e.g., esters, specific lactones). The acidic deprotection of Boc (TFA) and basic workup allows for synthetic routes that would degrade under the repetitive piperidine exposure of Fmoc chemistry.

Decision Matrix: Boc vs. Fmoc for Labeled Peptides[3][4][5][6][7][8]

DecisionMatrix Start Start: Labeled Peptide Project Q1 Is the sequence aggregation-prone? (Hydrophobic, >15 residues) Start->Q1 Q2 Does it contain base-sensitive moieties (e.g., depsipeptides)? Q1->Q2 No Boc Select Boc Chemistry (In-situ Neutralization Protocol) Q1->Boc Yes (Critical) Q3 Is the labeled AA extremely expensive (>$1000/g)? Q2->Q3 No Q2->Boc Yes Q3->Boc Yes (Higher Efficiency) Fmoc Select Fmoc Chemistry (Standard Protocol) Q3->Fmoc No

Figure 1: Strategic decision matrix for selecting Boc chemistry in the context of high-value labeled substrates.

Part 2: Mechanistic Foundations & Isotope Integrity

Understanding the mechanism is vital to preventing isotope scrambling or loss of label, particularly for deuterated (


H) residues.
Acidolytic Cleavage Mechanism

The removal of the Boc group uses Trifluoroacetic Acid (TFA).[4] The reaction follows an E1/S_N1 pathway.

  • Step 1: Protonation of the carbonyl oxygen.[5][4]

  • Step 2: Cleavage of the tert-butyl cation (

    
    -Bu
    
    
    
    ).
  • Step 3: Decarboxylation of the carbamic acid to release the free amine.[4][6]

Critical Risk for Labeled AAs: The generated


-Bu

cation is an electrophile. It can alkylate electron-rich side chains (Trp, Met, Tyr) or, in rare cases, the labeled backbone itself if not properly scavenged.
  • Solution: Use high concentrations of scavengers (e.g., anisole, thioanisole) to quench the

    
    -Bu
    
    
    
    cation immediately.
Racemization Risks

Labeled L-amino acids must not convert to D-isomers.

  • Risk: Activation of the carboxyl group (using DCC) can lead to oxazolone formation, which facilitates racemization.

  • Boc Specifics: Urethane protecting groups like Boc generally suppress oxazolone formation better than amide protecting groups. However, during the coupling of the labeled Boc-AA, "in situ neutralization" is recommended to minimize the time the activated species spends in a basic environment.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc Labeled Amino Acids

Use this protocol to protect a free


C/

N amino acid powder.

Reagents:

  • Labeled Amino Acid (1.0 equiv)[5]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[5]
    
  • Base: Triethylamine (TEA) or NaOH (Controlled pH)

  • Solvent: Dioxane:Water (1:1)[5]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of labeled amino acid in 10 mL of Water/Dioxane (1:1). Add 1.5 equiv of TEA.

    • Note: Ensure complete dissolution. For hydrophobic labeled AAs (e.g.,

      
      C-Leu), increase Dioxane ratio.
      
  • Addition: Add 1.1 equiv of

    
     slowly at 
    
    
    
    .
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup (Crucial for Purity):

    • Evaporate Dioxane.

    • Wash aqueous layer with Ether (removes excess

      
      ).
      
    • Acidify aqueous layer to pH 2.5 with dilute KHSO

      
       (Do NOT  use HCl if acid-labile labels or side chains are present).
      
    • Extract into Ethyl Acetate.[5] Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Validation: Check NMR (

    
    H) for the characteristic 
    
    
    
    -butyl singlet at
    
    
    ppm.
Protocol B: High-Efficiency Coupling of Labeled Boc-AAs (SPPS)

Standard SPPS uses 5–10 equivalents of amino acid. For labeled AAs, we must achieve >99% coupling with only 1.2–1.5 equivalents.

Method: In-Situ Neutralization with HBTU/DIEA

  • Deprotection: Treat resin with 100% TFA (2 x 1 min). Flow wash with DMF.[5][7]

    • Result: Resin-bound amine is protonated (

      
      ).
      
  • Activation (The "Pre-activation" Step):

    • Dissolve Labeled Boc-AA (1.2 equiv) in minimal DMF (0.5 M concentration).

    • Add HBTU (1.1 equiv).

    • Add DIEA (2.5 equiv) immediately before adding to resin.

  • Coupling:

    • Add the activated mixture to the protonated resin.

    • Mechanism:[][8][5][4][9][10][11] The excess base neutralizes the resin-bound amine at the exact moment the activated ester arrives. This minimizes aggregation and racemization.[7]

    • Reaction time: 10–20 minutes.

  • Recovery: Save the coupling solution! Unreacted labeled AA can often be recovered via extraction if the excess was high enough (though with 1.2 equiv, consumption should be near quantitative).

Part 4: Visualization of the Workflow

The following diagram illustrates the "In-Situ Neutralization" cycle optimized for labeled amino acids.

BocSPPS Resin_Prot Resin-Peptide-NH-Boc TFA_Step 1. TFA Deprotection (100% TFA, 2 min) Resin_Prot->TFA_Step Resin_Salt Resin-Peptide-NH3+ (Salt) *Disrupts Aggregation* TFA_Step->Resin_Salt Yields Protonated Species Coupling 3. In-Situ Neutralization Coupling (High Conc, 10 min) Resin_Salt->Coupling Add Activated AA Activation 2. Activation of Labeled AA (Boc-AA* + HBTU + DIEA) Activation->Coupling Add immediately Resin_Next Resin-Peptide-AA*-Boc Coupling->Resin_Next >99% Yield

Figure 2: The In-Situ Neutralization Cycle. Note the protonated intermediate (Resin-Salt) which prevents aggregation before the labeled amino acid is added.

Part 5: Quality Control & Troubleshooting

Preserving Isotopic Enrichment
  • Deuterium Exchange: If using deuterated AAs (

    
    H), avoid prolonged exposure to strong bases. The 
    
    
    
    -proton is slightly acidic. The Boc/TFA route is generally safer for
    
    
    -deuterated amino acids than Fmoc/Piperidine, as piperidine can cause slow H/D exchange at the
    
    
    -carbon over long syntheses.
  • Scavenger Cocktails: For final HF cleavage, use the "Low-High" HF procedure or TFMSA to prevent alkylation of the labeled tyrosine or tryptophan rings by the benzyl cations released from side chains.

Quantitative Assessment

Use Mass Spectrometry (MS) to verify the incorporation efficiency.

  • Calculation:

    
    
    
  • Note: Any unlabeled peak suggests either contamination in the starting material or incomplete coupling followed by capping (if capping was used).

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[5][7][11] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[][3][5][7][9][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[9] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[5][7][13][4][6][11][14][15][16][] Chemical Reviews. Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.[3][5][7]Link

  • BenchChem. (2025).[3][5] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.Link

Sources

Exploratory

Storage conditions for hygroscopic labeled Boc-amino acids

Topic: Storage conditions for hygroscopic labeled Boc-amino acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and CMC Leads. Storage & Handling of Hygroscopic Labeled Boc-Amino Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions for hygroscopic labeled Boc-amino acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and CMC Leads.

Storage & Handling of Hygroscopic Labeled Boc-Amino Acids
Executive Summary: The Cost of Moisture

In the synthesis of isotopically labeled peptides (using


, 

, or

), the starting materials—Boc-protected amino acids—represent a disproportionate share of the project budget. Unlike standard reagents, labeled Boc-amino acids carry two distinct risks: isotopic dilution (in the case of labile deuteriums) and autocatalytic deprotection .

This guide moves beyond generic "store at -20°C" advice. It details a chemically grounded preservation strategy designed to prevent the formation of carbamic acid intermediates, which catalyze the premature removal of the Boc group, rendering the reagent useless for solid-phase peptide synthesis (SPPS).

The Chemistry of Instability

To preserve these reagents, one must understand the failure mode. The tert-butyloxycarbonyl (Boc) group is acid-labile. While stable to bases, it is vulnerable to a degradation cycle triggered by microscopic moisture ingress.

2.1 The Hygroscopic Autocatalysis Loop

Boc-amino acids are inherently hygroscopic. When stored improperly, they absorb atmospheric water.[1] This water captures atmospheric


, forming trace carbonic acid (

). Even this weak acidity can initiate the cleavage of the Boc group.

Once the first Boc group cleaves, it releases a free amine and


.[2][3] In the presence of moisture, the free amine can form carbamates or salts that alter the pH of the micro-environment, potentially accelerating further degradation in a "runaway" hydrolysis effect.

Figure 1: The Moisture-Induced Degradation Cascade

BocDegradation Moisture Atmospheric Moisture (H₂O) AcidTrace Trace Acid Formation (H₂CO₃ from CO₂) Moisture->AcidTrace Absorption Protonation Protonation of Carbonyl Oxygen AcidTrace->Protonation BocAA Intact Boc-Amino Acid (R-NH-Boc) BocAA->Protonation + H⁺ Cleavage Cleavage to t-Butyl Cation Protonation->Cleavage Carbamic Carbamic Acid Intermediate Cleavage->Carbamic FreeAmine Free Amino Acid (R-NH₂) Carbamic->FreeAmine - CO₂ FreeAmine->AcidTrace pH Alteration SideRxn Side Reactions (Polymerization/Oxidation) FreeAmine->SideRxn

Caption: The autocatalytic pathway where moisture ingress initiates Boc deprotection, leading to irreversible purity loss.

The Storage Ecosystem

An effective storage system relies on three pillars: Thermal Suppression , Desiccation , and Atmospheric Exclusion .

3.1 Temperature Control
  • Standard: -20°C ± 5°C . This is sufficient for most

    
     labeled Boc-AAs.
    
  • Deep Freeze: -80°C . Required for biological samples (serum) or highly unstable derivatives (e.g., Boc-Cys(Trt)-OH) to arrest oxidation rates.

  • The "No-Frost" Danger: Avoid residential-style "frost-free" freezers. These cycle temperature to melt ice, causing micro-thaw events that degrade hygroscopic solids.

3.2 Desiccation Strategy

Moisture is the primary enemy. Secondary containment is mandatory.[4]

Desiccant TypeEfficiencyRiskBest Use Case
Phosphorus Pentoxide (

)
ExtremeCorrosive, difficult to handleLong-term storage of very expensive labeled bulk powder.
Indicating Silica Gel ModerateLow (Dust can contaminate)General secondary containment (Desiccator cabinets).
Molecular Sieves (4Å) HighPhysical contaminationInside the secondary jar, separated by a septum.
3.3 Inert Atmosphere

Oxidation-prone amino acids (Met, Cys, Trp, Tyr) must be stored under Argon or Nitrogen.

  • Argon: Heavier than air; excellent for blanketing open bottles.

  • Nitrogen: Acceptable, but requires active purging.

Protocol: The "Equilibration" Workflow

The single most common cause of labeled amino acid degradation is condensation . Opening a -20°C bottle in a 25°C lab causes immediate water condensation on the powder.

The Golden Rule: Never open a cold bottle.

Figure 2: The Safe Handling Workflow

HandlingProtocol Freezer 1. Remove from Freezer (-20°C) Desiccator 2. Place in Desiccator (Do NOT Open) Freezer->Desiccator WarmUp 3. Warm to Room Temp (3-4 Hours) Desiccator->WarmUp Wipe 4. Wipe Exterior Condensation WarmUp->Wipe Open 5. Open Under Inert Gas Flow Wipe->Open Weigh 6. Weigh Quickly (Minimize Air Exposure) Open->Weigh Purge 7. Purge Headspace (Ar/N₂) Weigh->Purge Seal 8. Seal with Parafilm & Desiccant Pack Purge->Seal Return 9. Return to Freezer Seal->Return

Caption: Step-by-step protocol ensuring the reagent never encounters moisture while below the dew point.

Detailed Methodology:
  • Retrieval: Remove the secondary container from the freezer.

  • Equilibration: Place the entire sealed container in a desiccator cabinet at room temperature.

    • Time: Minimum 3 hours for 1g–5g bottles; Overnight for >10g bottles.

  • Dispensing:

    • Work in a low-humidity environment if possible.

    • Use a static-free spatula (PTFE coated).

    • Do not return unused powder from the weighing boat to the stock bottle. This introduces cross-contamination and moisture.

  • Resealing:

    • Flush the bottle headspace with a gentle stream of Argon for 10–15 seconds.

    • Cap tightly.[4][5]

    • Wrap the cap junction with Parafilm M® or Teflon tape to create a secondary vapor barrier.

Quality Control: Self-Validating Systems

How do you verify if your labeled Boc-AA has degraded without wasting it in a failed synthesis?

5.1 Melting Point (The First Line of Defense)

Boc-amino acids generally have sharp melting points.

  • Test: Capillary melting point.

  • Failure Mode: A depressed or broadened melting range (>2°C deviation) indicates the presence of free amines or hydrolysis byproducts (Boc-removal creates

    
    -butanol and free amino acids which act as impurities).
    
  • Reference: Compare against the Certificate of Analysis (CoA) provided by the isotope manufacturer (e.g., CIL or Merck).

5.2 TLC (Thin Layer Chromatography)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Chloroform:Methanol:Acetic Acid (85:10:5).

  • Visualization: Ninhydrin stain.

    • Intact Boc-AA:Colorless or faint yellow (Boc blocks the primary amine).

    • Degraded (Free Amine):Deep Purple/Blue spot.

    • Interpretation: If the spot is purple before heating/acid treatment, the Boc group has spontaneously cleaved.

References
  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research. (Foundational chemistry regarding Boc acid-lability).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Incorporation of L-LEUCINE-N-T-BOC:H2O (13C6, 15N) in Solid Phase Peptide Synthesis

[1][2][3] Executive Summary This protocol details the strategic incorporation of L-LEUCINE-N-T-BOC:H2O (13C6, 15N) into peptide sequences using Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .[1][2] This specific rea...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This protocol details the strategic incorporation of L-LEUCINE-N-T-BOC:H2O (13C6, 15N) into peptide sequences using Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .[1][2]

This specific reagent presents two distinct challenges distinguishing it from standard amino acid building blocks:

  • Isotopic Labeling (13C6, 15N): The high cost and specific application (NMR/MS internal standards) necessitate a "Precious Reagent" workflow, minimizing equivalents (1.2–1.5 eq) while maximizing coupling efficiency.[1][2]

  • Monohydrate Form (:H2O): The presence of crystal water interferes with standard carbodiimide-based activation (DCC/DIC), leading to urea formation and reagent consumption.[1][2]

This guide prioritizes yield maximization and isotopic integrity , utilizing an in situ neutralization protocol with high-activity coupling agents (HATU) to overcome steric and hydration barriers.[1][2]

Reagent Profile & Pre-Synthesis Considerations

ParameterSpecificationTechnical Implication
Compound L-LEUCINE-N-T-BOC:H2O (13C6, 15N)Boc-protected, fully Carbon-13/Nitrogen-15 labeled.[1][2]
MW ~248.3 (Labeled) vs 231.3 (Unlabeled)Critical: Calculate stoichiometry based on the labeled MW, not the standard MW.[1][2]
Form Monohydrate (Crystalline Solid)Action Required: Water must be removed or accounted for to prevent hydrolysis of active esters.[1][2]
Solubility Soluble in DMF, DCM, EtOHPreferred solvent: Anhydrous DMF for coupling.[1][2]
Stability Stable in inorganic acidsCompatible with Boc-chemistry (TFA deprotection).[1][2]
The "Precious Reagent" Strategy

Standard SPPS protocols use 5–10 equivalents of amino acid to drive reactions to completion.[2] For isotope-labeled reagents, this is economically unfeasible.[1][2]

  • Target Stoichiometry: 1.2 to 1.5 equivalents relative to resin loading.[1][2]

  • Coupling Time: Extended (1–2 hours) vs standard (20–40 mins).

  • Activation: HATU/HOAt is preferred over DCC/HOBt to maximize the reaction rate of the limited species.[2]

Strategic Workflow: Boc-Chemistry SPPS

The following workflow assumes the use of a polystyrene-based resin (e.g., PAM or MBHA resin) suitable for Boc chemistry.

Diagram: Isotope Incorporation Workflow

SPPS_Workflow cluster_Precious Isotope Reagent Prep (Critical) Start Start: Resin-Peptide Complex Deprotect 1. Deprotection (100% TFA) Start->Deprotect Wash1 2. Wash (DCM x 3) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA/DCM) Wash1->Neutralize Activate 4c. Activation (HATU + DIEA) Neutralize->Activate Add Activated AA Dry 4a. Desiccation (P2O5 / Vacuum) Dissolve 4b. Dissolution (Anhydrous DMF) Dry->Dissolve Dissolve->Activate Couple 5. Coupling (1.5 eq, 2 hrs) Activate->Couple Test 6. Kaiser Test (Ninhydrin) Couple->Test Recouple Re-Couple (Standard Leu-OH cap) Test->Recouple Positive (Blue) NextCycle Proceed to Next AA Test->NextCycle Negative (Colorless)

Caption: Optimized workflow for incorporating high-value isotope-labeled amino acids in Boc-SPPS.

Detailed Experimental Protocol

Phase A: Reagent Preparation (Drying)

Why: The :H2O monohydrate can hydrolyze the highly reactive O-At (azabenzotriazole) ester formed by HATU, reducing yield.[2]

  • Weighing: Calculate the exact mass required for 1.5 equivalents relative to the resin substitution.

    • Formula:

      
      [1][2]
      
  • Drying: Place the weighed L-LEUCINE-N-T-BOC:H2O in a desiccator over Phosphorus Pentoxide (

    
    ) under high vacuum overnight.
    
    • Alternative: If immediate use is required, dissolve in a minimal volume of anhydrous DMF and add activated 4Å molecular sieves for 30 minutes.[2]

Phase B: Resin Preparation (The Cycle)

Step 1: Boc Deprotection [1][3][4][5][6]

  • Drain the reaction vessel (RV).[1][2]

  • Add 100% TFA (Trifluoroacetic acid) to the resin (approx. 10 mL/g resin).[1][2]

  • Shake for 1 minute (Flow wash). Drain.

  • Add fresh 100% TFA . Shake for 20 minutes .

  • Drain and wash with DCM (

    
    ).[2]
    

Step 2: Neutralization Critical: Boc chemistry leaves the amine as a TFA salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1][2] It must be neutralized to the free amine (

) for coupling.[2]
  • Add 10% DIEA (Diisopropylethylamine) in DCM.[1][2]

  • Shake for 1 minute . Drain.

  • Repeat 10% DIEA/DCM wash (

    
    ).[1][2]
    
  • Wash with Anhydrous DMF (

    
    ) to prepare the solvent environment for coupling.[1][2]
    
Phase C: "Precious Reagent" Coupling

Reagents:

  • Amino Acid: Dried L-LEUCINE-N-T-BOC (13C6, 15N) (1.5 eq).

  • Activator: HATU (1.4 eq) – Used slightly less than AA to prevent capping by tetramethylguanidinium adducts.[1][2]

  • Base: DIEA (3.0 eq).

  • Solvent: Anhydrous DMF (Minimum volume to cover resin, ~5-7 mL/g).[1][2]

Procedure:

  • Dissolution: Dissolve the dried labeled Leucine and HATU in anhydrous DMF in a small vial.

  • Activation: Add the DIEA to the vial. The solution should turn yellow.[2] Shake for 30 seconds (Do not over-activate; HATU esters are unstable).

  • Addition: Immediately transfer the activated solution to the resin in the RV.[2]

  • Reaction: Shake at room temperature for 90–120 minutes .

    • Note: Standard couplings are 30 mins; we extend this to ensure the lower stoichiometric amount finds the reaction sites.

  • Termination: Drain the RV. Wash with DMF (

    
    ).[1][2]
    
Phase D: Quality Control (Kaiser Test)

Perform a qualitative Ninhydrin test (Kaiser Test) on a small amount of resin beads.

  • Result:

    • Blue/Purple: Incomplete coupling (Free amines present).[1][2][5]

      • Action: Re-couple with standard (unlabeled) Boc-Leu-OH (2.5 eq) to cap the remaining sites, or use Acetic Anhydride (Ac2O) to terminate the chains.[1][2] This prevents deletion sequences.[2]

    • Colorless/Yellow: Complete coupling.[1][2]

      • Action: Proceed to the next cycle.

Safety & Cleavage Protocol (HF Warning)

Critical Safety Note: Boc-SPPS typically requires Hydrogen Fluoride (HF) for final cleavage.[1][2] HF is extremely hazardous and requires specialized equipment (Teflon/Kel-F lines) and training.[1][2]

Alternative: TFMSA Cleavage

If HF facilities are unavailable, TFMSA (Trifluoromethanesulfonic acid) can be used as a safer alternative for many Boc-peptide sequences.[1][2]

TFMSA Protocol:

  • Low TFMSA: Add TFA/DMS/m-cresol (10:3:1) for 2 hours at 0°C.

  • High TFMSA: Add TFMSA/TFA (1:10) + scavengers (thioanisole/EDT) for 2 hours at RT.

  • Precipitate with cold ether.[2][7]

References

  • Merrifield, R. B. (1963).[1][2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1][2] Link[1][2]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[1][2] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[2] Link[2]

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398.[1][2] Link[1][2]

  • Cambridge Isotope Laboratories. (n.d.).[1][2] L-LEUCINE-N-T-BOC:H2O (13C6, 97-99%; 15N, 97-99%).[1][2][8] Retrieved March 9, 2026.[2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[2][7] L-Leucine-13C6,15N Product Information. Retrieved March 9, 2026.[2] Link[1][2]

Disclaimer

This protocol involves hazardous chemicals (TFA, HF, DIEA).[1][2] Always consult the Safety Data Sheet (SDS) for each reagent before use.[2] Ensure proper ventilation and PPE are utilized.

Sources

Application

Incorporating 13C6 15N Boc-Leucine into hydrophobic peptides

Executive Summary This Application Note details the precision incorporation of 13C6 15N Boc-Leucine (universal stable isotope labeling) into hydrophobic peptide sequences using Boc-chemistry Solid Phase Peptide Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the precision incorporation of 13C6 15N Boc-Leucine (universal stable isotope labeling) into hydrophobic peptide sequences using Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . While Fmoc chemistry is prevalent, Boc chemistry remains the "gold standard" for difficult, aggregation-prone hydrophobic sequences (e.g., transmembrane domains, amyloidogenic peptides) due to the solubilizing effect of TFA-mediated deprotection and the stability of the Boc group during base-labile steps.

This guide addresses the specific challenge of coupling high-value isotopic reagents where standard large-excess stoichiometry is cost-prohibitive. We introduce a "Precious Reagent Protocol" utilizing high-efficiency activation (HATU/HOAt) and in-situ neutralization to maximize coupling efficiency at near-stoichiometric ratios (1.1–1.2 eq).

Strategic Rationale & Mechanistic Insight

Why Boc Chemistry for Hydrophobic Peptides?

Hydrophobic peptides often undergo on-resin aggregation via inter-chain


-sheet formation, leading to incomplete coupling and deletion sequences.
  • The TFA Advantage: In Boc SPPS, the repetitive removal of the Boc group uses Trifluoroacetic Acid (TFA). TFA is an excellent solvent for disrupting hydrogen bonds and solubilizing aggregates, effectively "resetting" the resin's accessibility after every cycle [1].

  • Solvent Compatibility: Boc chemistry allows the use of aggressive solvents like NMP (N-methyl-2-pyrrolidone) and DMSO mixtures without the risk of base-catalyzed side reactions (e.g., aspartimide formation) common in Fmoc protocols.

The Role of 13C6 15N Leucine

Leucine is highly abundant in hydrophobic cores. Incorporating a uniform 13C/15N label allows for:

  • NMR: Unambiguous assignment of methyl groups in hydrophobic pockets using HSQC/HMQC experiments.

  • Mass Spectrometry: A distinct mass shift (+7 Da) for quantifying peptide recovery and validating synthesis fidelity.

Materials & Reagents

ReagentSpecificationPurpose
Labeled AA 13C6 15N Boc-L-Leucine-OH (>98% isotopic enrichment)Target incorporation site.
Resin Boc-Leu-PAM Resin (0.5–0.7 mmol/g)PAM linkers provide high acid stability, preventing premature cleavage during TFA steps.
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency activator for sterically hindered/difficult couplings.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and enhances reaction rate.
Base DIEA (Diisopropylethylamine)Activates the carboxylate.
Solvent NMP (Anhydrous)Superior swelling of polystyrene resins compared to DMF.
Chaotrope LiCl (0.8M in NMP) or KSCN Optional additive to disrupt

-sheets during coupling.

Experimental Protocol: The "Precious Reagent" Cycle

Standard SPPS uses a 4–10 fold excess of amino acids. For isotopically labeled reagents (costing >$500/g), this is wasteful. This protocol optimizes yield with 1.2 equivalents .

Pre-Synthesis Preparation
  • Resin Swelling: Swell resin in DCM for 30 mins, then wash 3x with NMP.

  • System Check: Ensure the preceding amino acid is fully deprotected (positive quantitative Ninhydrin/Kaiser test).

Step-by-Step Incorporation Cycle

Step A: Deprotection (TFA "Reset")

  • Treat resin with 50% TFA in DCM (containing 0.5% indole if Trp is present) for 2 min (flow wash).

  • Treat with 50% TFA in DCM for 20 min (reaction).

  • Critical Wash: Wash 3x DCM, 2x NMP. Do not neutralize yet.

Step B: Activation of 13C6 15N Boc-Leu-OH Perform this immediately prior to addition to minimize active ester hydrolysis.

  • Calculate 1.2 equivalents of labeled Boc-Leu-OH relative to resin loading.

  • Dissolve Boc-Leu-OH in minimum dry NMP.

  • Add 1.1 equivalents of HATU (relative to resin) and 1.1 equivalents of HOAt .

  • Add 2.5 equivalents of DIEA .

    • Note: The slight excess of base neutralizes the protonated amine on the resin in situ, driving the reaction forward (In-Situ Neutralization Protocol) [2].

Step C: Coupling (The "Long Contact")

  • Add the activated mixture to the protonated resin.

  • Agitate gently for 2–4 hours at room temperature.

    • Optimization: For extremely hydrophobic sequences, perform this step at 50°C (microwave assisted if available, 10 min @ 75°C is alternative).

Step D: Monitoring & Second Coupling (If needed)

  • Take a resin aliquot (~2 mg). Wash thoroughly with DCM/MeOH.

  • Perform Kaiser Test (Qualitative).

    • Blue beads: Incomplete coupling.

    • Colorless/Yellow: Complete coupling.

  • Contingency: If positive (incomplete), do NOT add more labeled reagent. Perform a second coupling with unlabeled Boc-Leu-OH (2 eq, HBTU/DIEA) for 30 min.

    • Rationale: It is better to have a small % of unlabeled Leu at this position than a deletion sequence (n-1) which is harder to purify.

Step E: Capping

  • Acylate unreacted amines with Acetic Anhydride/DIEA (1:1 in NMP) for 10 min to terminate deletion sequences.

Visualization: Workflows & Troubleshooting

The "Precious Reagent" Workflow

PreciousReagentProtocol Start Resin-AA(n) (Protonated) Coupling In-Situ Neutralization Coupling (2-4 Hours, 25-50°C) Start->Coupling Add Reagents Activate Activate 13C/15N Boc-Leu (1.2 eq, HATU/HOAt, NMP) Activate->Coupling Test Kaiser/Chloranil Test Coupling->Test Success Proceed to Next Cycle Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) Recouple Chase with Unlabeled Boc-Leu (Standard Excess) Fail->Recouple Recouple->Success

Caption: Optimized workflow for coupling expensive isotopically labeled amino acids, prioritizing efficiency and sequence integrity.

Troubleshooting Hydrophobic Aggregation

AggregationLogic Problem Aggregation Detected (Shrunken Resin / Slow Coupling) Solvent Switch Solvent DMF -> NMP Problem->Solvent Chaotrope Add Chaotropes 0.8M LiCl or KSCN Solvent->Chaotrope If persists Heat Elevate Temp 50-75°C (Microwave) Chaotrope->Heat If persists Pseudoproline Use Pseudoproline (If Ser/Thr/Cys present) Heat->Pseudoproline Prevention Strategy

Caption: Decision tree for mitigating on-resin aggregation during hydrophobic peptide synthesis.

Quality Control & Validation

  • Cleavage:

    • High HF Method: Treat resin with anhydrous HF/p-cresol (90:10) at 0°C for 1 hour. This removes the peptide from PAM resin and cleaves side-chain protectors.[1]

    • Safety Note: HF is extremely hazardous. Use a specialized Teflon vacuum line.

  • HPLC Analysis:

    • Use a C4 or C8 column (better for hydrophobic peptides than C18).

    • Run a gradient of 5–95% Acetonitrile with 0.1% TFA.

    • Note: Hydrophobic peptides may elute late or precipitate.[2] Heating the column to 60°C can improve resolution [3].

  • Mass Spectrometry (ESI-MS):

    • Verify the mass shift.

    • Calculation: Target Mass = (Monoisotopic Mass of Unlabeled Peptide) + 6 (for 13C6) + 1 (for 15N) = M + 7 Da .

    • Check for "M-113" peaks (deletion of Leu) or "M+113" (double coupling, rare with this protocol).

References

  • Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. Link

  • Aletras, A., et al. (1995). In situ neutralization in Boc-SPPS: High yield synthesis of difficult sequences. International Journal of Peptide and Protein Research. Link

  • Biotage Application Note. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Link

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • Boc Sciences. (n.d.). Stable Isotope Labeled Amino Acids Guide.

Sources

Method

Application Note: Solid Phase Peptide Synthesis of Isotopically Labeled Leucine

Abstract The incorporation of stable isotope-labeled amino acids (e.g., , , or Deuterium-labeled Leucine) into peptides is a critical technique for NMR structural studies and Mass Spectrometry (MS)-based proteomics (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of stable isotope-labeled amino acids (e.g.,


, 

, or Deuterium-labeled Leucine) into peptides is a critical technique for NMR structural studies and Mass Spectrometry (MS)-based proteomics (e.g., AQUA peptides). However, the high cost of these reagents necessitates deviations from standard Solid Phase Peptide Synthesis (SPPS) protocols. This guide outlines optimized manual and automated protocols designed to maximize coupling efficiency while minimizing reagent consumption (low-excess stoichiometry), preventing racemization, and ensuring high isotopic fidelity.

Introduction

Leucine is a frequent target for isotopic labeling due to its abundance in hydrophobic cores of proteins (useful for NMR NOE constraints) and its specific mass shift utility in proteomic quantification.

Standard SPPS protocols typically utilize a 5- to 10-fold molar excess of amino acids to drive reactions to completion. When using labeled Fmoc-Leu-OH (which can cost >$500/gram), such excess is economically unviable. Therefore, the "Expensive Monomer" protocol focuses on stoichiometric precision (1.2–1.5 equivalents) combined with high-efficiency activation reagents (e.g., HATU/HOAt) to maintain >99% coupling yields without waste.

Key Technical Challenges
  • Cost vs. Yield: Balancing low equivalents with the thermodynamic need for high concentration.

  • Racemization: While Leucine is less prone to racemization than Cysteine or Histidine, prolonged coupling times required by low concentration can increase

    
    -proton abstraction.
    
  • Incomplete Coupling: Steric bulk of the branched isobutyl side chain can hinder coupling in aggregated sequences.

Strategic Planning & Materials

Reagent Selection
ComponentRecommendationRationale
Labeled Amino Acid Fmoc-Leu-OH (

,

, or

)
Fmoc protection is preferred over Boc for labeled residues to avoid repetitive acidolysis which can degrade sensitive labels or linkers.
Coupling Reagent HATU (or COMU) + HOAt HATU is superior to DIC/HOBt for low-equivalent couplings, driving faster reaction kinetics at lower concentrations.
Base DIEA (Diisopropylethylamine)Collidine (TMP) may be used if racemization is observed, but DIEA is standard for HATU.
Resin ChemMatrix or PEG-PS PEG-based resins swell better than polystyrene, improving diffusion for low-concentration reagents.
Solvent DMF (Anhydrous)NMP can be used for difficult sequences to reduce aggregation.
Stoichiometry Strategy
  • Standard AA: 5.0 eq AA / 5.0 eq DIC / 5.0 eq Oxyma.

  • Labeled Leu: 1.2 – 1.5 eq AA / 1.2 – 1.5 eq HATU / 3.0 eq DIEA.

Experimental Protocols

Protocol A: Manual "Zero-Waste" Coupling of Labeled Leucine

Use this protocol for maximum control and reagent conservation.

Pre-requisites:

  • Resin is swelled and Fmoc-deprotected (verified by UV or positive Kaiser test).

  • Calculate resin loading precisely (mmol).

Step-by-Step Procedure:

  • Preparation of Activated Solution:

    • Weigh Fmoc-Leu-OH (Labeled) corresponding to 1.2 equivalents relative to resin loading.

    • Weigh HATU (1.2 eq) and HOAt (1.2 eq).

    • Dissolve AA and coupling agents in the minimum volume of dry DMF to achieve a concentration of 0.3 – 0.5 M . (High concentration drives kinetics).

    • Add DIEA (2.4 – 3.0 eq) immediately before addition to resin. Note: Solution should turn yellow.

  • Coupling Reaction:

    • Add the activated solution to the reaction vessel containing the resin.[1][2]

    • Agitate gently (nitrogen bubbling or shaker) for 2 to 4 hours at room temperature.

    • Optional: For difficult sequences, heat to 50°C for 30 mins, then RT for 2 hours (Monitor racemization if heating).

  • Monitoring (Critical):

    • Perform a Kaiser Test (see Section 6) on a few beads.

    • If Blue (Incomplete): Do NOT wash. Add a "booster" of fresh HATU (0.5 eq) and DIEA (1 eq) and react for another hour. If still blue, perform a second coupling with a small amount of non-labeled Leu (if acceptable) or recover the labeled solution and recouple.

    • If Colorless (Complete): Proceed to wash.

  • Washing:

    • Drain the valuable reaction fluid.[2] Tip: Save the filtrate! It may contain unreacted labeled AA that can be recovered via HPLC if the synthesis fails.

    • Wash resin with DMF (

      
       min) and DCM (
      
      
      
      min).
  • Capping (Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins to cap any unreacted amines, preventing deletion sequences.

Protocol B: Automated Synthesizer Integration (Stop-Flow Method)

For users of CS Bio, CEM Liberty, or Biotage initiators.

  • Program the Sequence: Set the labeled Leucine position as a "Pause" or "Manual Addition" step.

  • Automated Deprotection: Allow the machine to deprotect the previous residue and wash the resin.

  • Pause: When the machine pauses for the Leu addition:

    • Manually dissolve the labeled Leu (1.5 eq) + HATU (1.5 eq) in DMF.

    • Add DIEA.[3][4]

    • Inject/transfer directly into the reaction vessel.

  • Reaction: Allow the machine to mix (or manually agitate) for the extended time (2–4 hours) programmed in the method.

  • Resume: Allow the machine to drain and wash, then continue with standard high-excess protocols for subsequent residues.

Visualization of Workflows

Figure 1: Decision Logic for Labeled Amino Acid Coupling

This flowchart illustrates the decision-making process when coupling expensive isotopically labeled reagents.

SPPS_Labeled_Leu Start Start: Fmoc-Deprotected Resin Calc Calculate Stoichiometry (1.2 - 1.5 eq) Start->Calc Activate Pre-activation (HATU/HOAt/DIEA) High Conc (0.4M) Calc->Activate Couple Coupling Reaction 2-4 Hours @ RT Activate->Couple Test Kaiser Test (Ninhydrin) Couple->Test Complete Result: Colorless (>99% Coupling) Test->Complete Negative Incomplete Result: Blue Beads (<99% Coupling) Test->Incomplete Positive Wash Wash & Cap (Ac2O/DIEA) Complete->Wash Recouple Re-Coupling Strategy Add 0.5 eq HATU/DIEA OR Second coupling with fresh AA Incomplete->Recouple Recouple->Test Re-test Next Proceed to Next Cycle Wash->Next

Caption: Workflow for optimizing coupling of expensive labeled amino acids. Note the critical decision loop at the Kaiser Test stage to prevent deletion sequences.

Quality Control & Validation

The Kaiser Test (Ninhydrin)

This qualitative test detects free primary amines.

  • Reagents: Ninhydrin in ethanol, Phenol in ethanol, KCN in pyridine.

  • Procedure: Add 2 drops of each to a small sample of resin beads. Heat at 100°C for 2 mins.

  • Interpretation:

    • Blue/Purple beads: Free amines present (Incomplete coupling).

    • Yellow/Clear beads: No free amines (Complete coupling).

Racemization Check (Chiral HPLC)

Isotopic labeling does not inherently cause racemization, but the modified protocols (longer times, stronger activation) might.

  • Method: Cleave a small aliquot of the peptide.

  • Column: Chiralpak or C18 (using Marfey’s reagent derivatization if necessary).

  • Standard: Compare retention time against a standard synthesized with D-Leu at the specific position.

  • Acceptance Criteria: <0.5% D-isomer.

Mass Spectrometry (Isotopic Incorporation)

Verify the mass shift.

  • Example:

    
    -Leu should show a +1 Da shift per Leu residue.
    
  • Calculation: Ensure the isotopic envelope matches the theoretical distribution to confirm no dilution with non-labeled contaminants.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Deletion) Incomplete coupling due to steric hindrance or low equivalents.Double Couple: Use a second aliquot of labeled AA (if affordable) or reactivate with fresh HATU/DIEA. Increase temperature to 50°C.
Racemization Over-activation (too much base) or excessive heat.Use Collidine instead of DIEA. Reduce coupling temperature to RT. Limit activation time to <5 mins before adding to resin.
Aggregation Hydrophobic sequence (common with Leu-rich regions).Use Pseudoproline dipeptides before the Leu residue. Switch solvent to NMP or use ChemMatrix resin.
Side Reactions Premature Fmoc removal or aspartimide formation.[5]Add 0.1 M HOBt to the piperidine deprotection solution.

References

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis: Application Notes for Labeled Amino Acids. Retrieved from [Link]

Sources

Application

Application Note: Advanced NMR Sample Preparation for 13C, 15N-Labeled Boc-Leucine

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in drug development and structural biology. The use of isotopically enriched amino acids, such as 13C, 15N-labeled Boc-Leuc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in drug development and structural biology. The use of isotopically enriched amino acids, such as 13C, 15N-labeled Boc-Leucine, enables researchers to bypass the sensitivity limitations of natural abundance isotopes, facilitating advanced multidimensional NMR studies (e.g., HSQC, HMBC, and HNCO). The tert-butyloxycarbonyl (Boc) protecting group ensures solubility in organic solvents and prevents unwanted side reactions, making this compound an ideal precursor for peptidomimetic synthesis. This application note details a field-proven protocol for preparing high-fidelity NMR samples of 13C, 15N-labeled Boc-Leucine, emphasizing the mechanistic causality behind each experimental choice to ensure reproducible, publication-quality spectra.

Mechanistic Insights & Experimental Causality

To establish a self-validating experimental system, it is critical to understand the why behind the protocol parameters:

  • Concentration Dynamics : For unlabeled small molecules, routine 13C NMR typically requires 50–100 mg of material to overcome the low natural abundance (~1.1%) of the 13C isotope 1[1]. However, with 98% isotopic enrichment, the sensitivity is exponentially increased. We recommend a working concentration of 10–20 mM (approx. 2.5–5.0 mg in 0.6 mL). This specific range provides exceptional signal-to-noise (S/N) for 2D heteronuclear experiments while actively preventing viscosity-induced line broadening that plagues overly concentrated samples 1[1].

  • Solvent Selection (CDCl3 vs. DMSO-d6) : Deuterated chloroform (CDCl3) is the optimal solvent for Boc-protected aliphatic amino acids due to its high solubilizing power and lack of exchangeable protons 2[2]. If the experimental goal involves tracking the exchangeable carbamate (NH) proton or mimicking a polar peptide-coupling environment, DMSO-d6 should be utilized to prevent rapid proton exchange with trace atmospheric water.

  • Internal Referencing : Precise chemical shift calibration is mandatory for 13C and 15N tracking. Tetramethylsilane (TMS) at 0.05% v/v is the gold-standard internal reference for organic solvents, providing a sharp, unambiguous singlet at 0.00 ppm 2[2].

  • Geometric Constraints (Volume & Height) : The physical dimensions of the sample directly dictate magnetic field homogeneity. A standard 5 mm NMR tube must be filled with 0.6–0.7 mL of solvent to achieve a liquid height of 40–50 mm 3[3]. Volumes falling below 40 mm introduce severe magnetic susceptibility distortions at the liquid-air interface within the detection coil, resulting in broad, asymmetric spectral lines 4[4].

  • Particulate & Paramagnetic Elimination : Any undissolved solid particles or paramagnetic trace metals (e.g., Fe2+, Cu2+) will cause localized magnetic gradients and line broadening 3[3]. Filtration is not optional; it is a strict requirement for high-resolution 2D NMR.

Experimental Workflow Visualization

Workflow N1 1. Gravimetric Quantification (2.5 - 5.0 mg of 13C, 15N Boc-Leucine) N2 2. Solvent Addition (0.6 mL CDCl3 + 0.05% TMS) N1->N2 N3 3. Homogenization (Vortex until complete dissolution) N2->N3 N4 4. Particulate Filtration (0.22 µm PTFE Syringe Filter) N3->N4 N5 5. NMR Tube Transfer (Standard 5 mm tube, 40-50 mm height) N4->N5 N6 6. Spectrometer Acquisition (1D & 2D Heteronuclear NMR) N5->N6

Figure 1: Step-by-step workflow for preparing 13C, 15N-labeled Boc-Leucine NMR samples.

Materials & Reagents

ComponentSpecificationPurpose
Analyte 13C, 15N-Boc-Leucine (≥98% isotopic purity)Target molecule for structural/metabolic analysis.
Solvent CDCl3 (99.8% D)Primary organic solvent; provides deuterium lock.
Reference Standard Tetramethylsilane (TMS), 0.05% v/vInternal chemical shift reference (0.00 ppm).
Hardware 5 mm High-Precision NMR TubeSample containment optimized for RF coil geometry.
Filtration 0.22 µm PTFE Syringe FilterRemoval of paramagnetic impurities and particulates.

Step-by-Step Preparation Protocol

  • Gravimetric Preparation : Using a calibrated microanalytical balance, accurately weigh 2.5 to 5.0 mg of 13C, 15N-labeled Boc-Leucine into a clean, static-free 1.5 mL microcentrifuge tube.

  • Solvent Introduction : Pipette exactly 600 µL of CDCl3 (containing 0.05% v/v TMS) into the microcentrifuge tube.

  • Homogenization : Seal the tube and vortex vigorously for 30–60 seconds. Visually inspect the solution against a light source to ensure no macroscopic particles remain. If dissolution is sluggish, gentle sonication for 1 minute may be applied.

  • Filtration (Critical Step) : Draw the homogenized solution into a 1 mL glass syringe. Attach a 0.22 µm PTFE syringe filter. Apply gentle, consistent pressure to filter the solution directly into a clean 5 mm NMR tube. This ensures a transparent, particulate-free solution4[4].

  • Sealing and Verification : Cap the NMR tube securely. Wrap the seam between the cap and the glass with a thin strip of Parafilm to prevent solvent evaporation. Verify that the liquid height is exactly between 40 mm and 50 mm .

  • Spectrometer Loading : Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipe) to remove fingerprints or oils. Insert the tube into the spectrometer spinner and use a depth gauge to position the sample precisely within the RF coil detection window.

Quantitative Data & Acquisition Parameters

To maximize the utility of the 13C, 15N enrichment, the following acquisition parameters are optimized for a standard 400–600 MHz spectrometer equipped with a room-temperature or cryoprobe:

Parameter1H NMR13C NMR (Decoupled)15N NMR2D 1H-13C HSQC2D 1H-15N HSQC
Concentration 10 - 20 mM10 - 20 mM10 - 20 mM10 - 20 mM10 - 20 mM
Relaxation Delay (d1) 1.0 - 2.0 s2.0 - 5.0 s2.0 - 5.0 s1.5 s1.5 s
Number of Scans (NS) 16 - 32128 - 256256 - 5124 - 88 - 16
Spectral Width (ppm) 12 - 15200 - 250300F2: 12, F1: 200F2: 12, F1: 100

Quality Control & Troubleshooting

A self-validating protocol requires immediate diagnostic criteria for failure modes:

  • Broad or Asymmetric Peaks : If the 1H spectrum exhibits poor resolution, the primary suspect is a sample height below 40 mm, which breaks the infinite cylinder approximation required for optimal shimming 4[4]. Alternatively, paramagnetic contaminants (Fe2+, Cu2+) may be present 3[3]. Solution: Verify volume; if correct, pass the sample through a micro-column of Chelex resin.

  • Missing 15N Signals in 2D HSQC : The INEPT transfer delay in the pulse sequence is highly sensitive to the scalar coupling constant (

    
    ). Ensure the delay is optimized for the specific amide coupling (typically ~90 Hz). Furthermore, if using CDCl3, confirm that the carbamate NH proton has not exchanged or broadened due to trace acid/base impurities.
    
  • Lock Signal Instability : Caused by phase separation or undissolved particulates. Ensure the filtration step (Step 4) was not bypassed.

References

  • Title : NMR Sample Preparation: The Complete Guide Source : Organomation URL : [Link]

  • Title : Sample Preparation | Faculty of Mathematical & Physical Sciences Source : UCL (University College London) URL : [Link]

  • Title : NMR Sample Preparation | Chemical Instrumentation Facility Source : Iowa State University URL : [Link]

  • Title : Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative Source : MDPI URL : [Link]

Sources

Method

Application Note: Synthesis and Validation of Stable Isotope-Labeled Internal Standards Using L-LEUCINE-N-T-BOC:H₂O (¹³C₆, ¹⁵N)

Executive Summary The absolute quantification (AQUA) of proteins and peptides in complex biological matrices relies heavily on the use of stable isotope-labeled (SIL) internal standards[1]. By spiking a known concentrati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The absolute quantification (AQUA) of proteins and peptides in complex biological matrices relies heavily on the use of stable isotope-labeled (SIL) internal standards[1]. By spiking a known concentration of a heavy isotope-labeled peptide into a sample, researchers can accurately determine the concentration of endogenous analytes via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. This application note details the mechanistic rationale, physicochemical properties, and step-by-step synthetic protocol for incorporating L-LEUCINE-N-T-BOC:H₂O (¹³C₆, ¹⁵N) into proteotypic peptides using Boc solid-phase peptide synthesis (SPPS).

The Chemical Logic of Boc-Protected SILs

While Fmoc-SPPS is the standard for routine peptide synthesis, Boc (tert-butyloxycarbonyl) chemistry remains indispensable for specific advanced applications[3]. Understanding the causality behind selecting a Boc-protected, heavy-labeled Leucine is critical for assay design:

  • Orthogonal Deprotection (Why Boc?): Boc chemistry utilizes acid-labile deprotection (Trifluoroacetic acid, TFA) and strong acid cleavage (Anhydrous Hydrogen Fluoride, HF). This is mandatory when synthesizing peptides containing base-sensitive post-translational modifications (PTMs) or when generating peptide thioesters for Native Chemical Ligation (NCL)—conditions where the basic piperidine used in Fmoc-SPPS would degrade the molecule.

  • Isotopic Mass Shift (Why ¹³C₆, ¹⁵N?): Leucine is highly prevalent in proteotypic tryptic peptides. Labeling all six carbons (¹³C) and the single nitrogen (¹⁵N) generates a precise +7 Da mass shift per Leucine residue[4]. This +7 Da shift is large enough to completely separate the isotopic envelope of the heavy standard from the natural isotopic distribution of the light endogenous peptide, eliminating signal interference and ensuring a high dynamic range for quantification[3].

AQUA Sample Biological Sample (Unknown Light) Digest Enzymatic Digestion Sample->Digest Spike Spike-in IS (Known Heavy) Spike->Digest +7 Da Shift LCMS LC-MS/MS (MRM/PRM) Digest->LCMS Quant Absolute Quantification LCMS->Quant Ratio H/L

Fig 1. Absolute Quantification logic utilizing heavy isotope-labeled internal standards.

Physicochemical Parameters

To ensure stoichiometric accuracy during synthesis, the physical properties of the labeled amino acid must be strictly accounted for. The monohydrate nature of this specific reagent slightly alters its molecular weight compared to the anhydrous form.

Table 1: Specifications of L-LEUCINE-N-T-BOC:H₂O (¹³C₆, ¹⁵N) [5]

ParameterSpecification
Chemical Formula (CH₃)₂CHCH₂CH(NH-t-BOC)COOH·H₂O
Labeled CAS Number 202406-45-9
Unlabeled CAS Number 200936-87-4
Molecular Weight 256.25 g/mol
Isotopic Enrichment ¹³C ≥ 97-99%; ¹⁵N ≥ 97-99%
Mass Shift +7.00 Da
Storage Conditions +2°C to +8°C, desiccated, protected from light

High-Fidelity Synthesis Protocol

The following protocol outlines the incorporation of Boc-Leu-OH (¹³C₆, ¹⁵N) into a growing peptide chain. Because SIL amino acids are high-value reagents, the protocol is designed as a self-validating system —incorporating in-process checks to guarantee >99% coupling efficiency before proceeding.

Step 3.1: Resin Preparation & Deprotection
  • Swelling: Swell 0.1 mmol of PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes. Causality: Proper swelling expands the polystyrene matrix, exposing reactive sites to ensure uniform chain elongation.

  • Deprotection: Treat the resin with 50% TFA in DCM for 1 x 2 min, then 1 x 20 min to remove the N-terminal Boc group of the preceding amino acid.

  • Washing: Wash thoroughly with DCM (3x), followed by neutralization with 5% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) (3x), and a final DMF wash (3x).

Step 3.2: Isotope-Labeled Coupling
  • Activation: Dissolve 0.2 mmol (2 equivalents) of L-LEUCINE-N-T-BOC:H₂O (¹³C₆, ¹⁵N) and 0.19 mmol of HATU in DMF. Add 0.4 mmol of DIEA. Causality: We use only 2 equivalents (instead of the standard 4-5 eq) to conserve the expensive SIL reagent. HATU is selected as the coupling reagent because it is highly efficient for sterically hindered aliphatic side chains like Leucine, preventing epimerization and driving the reaction to completion.

  • Coupling: Add the activated mixture to the resin and agitate for 60-90 minutes at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color indicates complete coupling (free amines consumed). A blue color indicates incomplete coupling, triggering an immediate re-coupling step before any capping occurs.

Step 3.3: Cleavage and Purification
  • Cleavage: Cleave the peptide from the resin using anhydrous HF containing 5% p-cresol (scavenger) at 0°C for 1 hour. Causality: HF simultaneously cleaves the peptide from the PAM resin and removes all side-chain protecting groups. The scavenger prevents reactive carbocations from alkylating the peptide.

  • Purification: Precipitate the crude peptide in cold ether, lyophilize, and purify via Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Workflow N1 Sequence Design (Proteotypic Selection) N2 Boc-SPPS (Acid-Labile Strategy) N1->N2 N3 Coupling Phase Boc-Leu(13C6,15N)-OH N2->N3 TFA Deprotection N4 HF Cleavage & Global Deprotection N3->N4 Chain Elongation N5 RP-HPLC (>95% Purity) N4->N5 Crude Peptide N6 LC-MS/MS (AQUA Validation) N5->N6 Fraction Pooling

Fig 2. End-to-end workflow for synthesizing and validating SIL internal standards via Boc-SPPS.

Quantitative Validation Framework

An internal standard is only as reliable as its isotopic purity. If the synthesized SIL peptide contains unlabeled (light) impurities, it will artificially inflate the endogenous signal, destroying assay accuracy.

Isotopic Purity Check (Reverse Curve Validation)

Before deploying the synthesized peptide in biological samples, validate it using a Reverse Calibration Curve :

  • Spike a constant, high concentration of the synthesized heavy peptide into a surrogate matrix.

  • Titrate the light (unlabeled) synthetic peptide across the expected biological range.

  • Analyze via LC-MS/MS Multiple Reaction Monitoring (MRM).

  • Acceptance Criteria: The y-intercept of the light channel must show <0.1% interference from the heavy spike. This validates that the 97-99% isotopic enrichment of the starting Boc-Leu-OH material successfully translated into a clean MS background.

Table 2: Representative LC-MS/MS MRM Transitions for AQUA Validation (Example Sequence: A-T-H-V-G-N-D-T-T-L-A-Q-I-V-K)

Peptide VersionPrecursor Ion (m/z)Product Ion (m/z)Mass Shift (Da)Role in Assay
Light (Endogenous) 798.4 [M+2H]²⁺942.5 [y9]⁺N/ATarget Analyte
Heavy (SIL Standard) 801.9 [M+2H]²⁺949.5 [y9]⁺+7.0 (+3.5 m/z)Internal Standard

Note: The +7 Da shift on the intact peptide results in a +3.5 m/z shift for the doubly charged precursor ion.

References

  • [1] Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC. National Institutes of Health (NIH).

  • [2] stable isotope labeled peptides stable. SPTVQC Wiki.

  • [3] Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. University of North Carolina.

  • [5] L-Leucine-N-t-Boc·H₂O (¹³C₆, 97%; ¹⁵N, 97%) - Cambridge Isotope Laboratories. Isotope.com.

  • [4] Stable Isotope Labeled Peptides - NovoPro Bioscience Inc. NovoPro Labs.

Sources

Application

Deprotection strategies for Boc-Leucine 13C6 15N in TFA

Application Note: High-Fidelity Deprotection of Boc-Leucine ( ) Executive Summary This guide details the deprotection of Boc-Leucine ( ) using Trifluoroacetic Acid (TFA). Unlike standard amino acid deprotection, handling...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Deprotection of Boc-Leucine (


) 

Executive Summary

This guide details the deprotection of Boc-Leucine (


)  using Trifluoroacetic Acid (TFA). Unlike standard amino acid deprotection, handling stable isotope-labeled (SIL) reagents requires a "zero-loss" philosophy due to the high cost of the 

isotopes. This protocol prioritizes quantitative yield , isotopic integrity , and purity . It covers solution-phase deprotection (for generating free amino acid standards) and solid-phase strategies (SPPS), including critical post-cleavage salt exchange procedures to remove cytotoxic TFA salts.

Chemical Mechanism & Critical Considerations

The Acidolysis Mechanism

The removal of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed fragmentation. While chemically straightforward, the generation of the reactive tert-butyl cation (


) poses a risk of alkylating the substrate or polymerizing, which complicates purification.

Key Reaction Steps:

  • Protonation: TFA protonates the carbonyl oxygen of the Boc group.[1][2][3]

  • Fragmentation: The C-O bond cleaves, releasing the peptide/amino acid and a tert-butyl cation.

  • Decarboxylation: The carbamic acid intermediate spontaneously loses

    
     to yield the free amine (as a TFA salt).[1][2]
    
  • Scavenging: The

    
     cation is trapped by scavengers (e.g., water, silanes) to prevent side reactions.
    

BocMechanism BocAA Boc-Leu-13C6-15N Protonated Protonated Intermediate BocAA->Protonated + TFA Cation tert-Butyl Cation (tBu+) Protonated->Cation Cleavage Carbamic Carbamic Acid Protonated->Carbamic Cleavage Scavenged tBu-OH / Isobutene Cation->Scavenged + Scavenger (H2O/TIS) Product H-Leu-13C6-15N (TFA Salt) Carbamic->Product - CO2

Caption: Step-wise mechanism of Boc acidolysis showing the critical cation scavenging pathway.

Strategic Considerations for Isotopes
  • Quantitative Transfer: Glassware must be rinsed thoroughly. Do not use filter paper that absorbs liquid; use sintered glass or centrifugation.

  • Scavenger Selection: For Leucine, the side chain is aliphatic and relatively unreactive. However, to ensure the highest purity of the expensive isotope, a scavenger cocktail is recommended to prevent

    
     polymerization.
    
  • Volatile Management:

    
     and 
    
    
    
    are stable isotopes and will not exchange with the solvent. However, mechanical loss during rotary evaporation (bumping) is the primary risk.

Protocol A: Solution-Phase Deprotection

Use Case: Converting purchased Boc-Leu (


) into the free amino acid for use as a mass spectrometry standard or metabolic tracer.
Reagents
  • Substrate: Boc-Leu (

    
    )
    
  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade (>99%)

  • Solvent: Dichloromethane (DCM), Anhydrous[2]

  • Scavenger: Distilled Water (

    
    ) or Triisopropylsilane (TIS)
    
  • Precipitant: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE), chilled to -20°C.
    
Step-by-Step Workflow
  • Preparation:

    • Weigh the Boc-Leu (

      
      ) into a round-bottom flask.
      
    • Note: If the mass is <50 mg, use a conical glass vial to minimize surface area loss.

  • Dissolution & Reaction:

    • Dissolve the substrate in a minimal volume of DCM (approx. 10 mL per gram).

    • Add TFA to achieve a final ratio of 1:1 (v/v) TFA:DCM.

    • Add 2.5% v/v

      
        (or TIS) as a scavenger.
      
    • Example: For 100 mg Boc-Leu: 1 mL DCM + 1 mL TFA + 50

      
      L 
      
      
      
      .
    • Stir at Room Temperature for 30–60 minutes .

    • Monitoring: Check completion by TLC (System: CHCl3/MeOH/AcOH 85:10:5; Stain: Ninhydrin). The Boc-protected spot (

      
      ) should disappear; the free amine stays at the baseline.
      
  • Workup (The "Zero-Loss" Method):

    • Evaporation: Remove volatiles on a rotary evaporator at

      
      . Do not heat excessively.
      
    • Co-evaporation: Add 2-3 mL of fresh DCM and re-evaporate. Repeat 3 times. This helps remove residual TFA as an azeotrope.

    • Precipitation:

      • Add cold Diethyl Ether (10x volume of the residue) to the oily residue.

      • Triturate (scratch the glass) with a spatula to induce crystallization.

      • Cool at -20°C for 2 hours to maximize yield.

  • Isolation:

    • Centrifugation: Do not filter. Transfer the suspension to a centrifuge tube. Spin at 3000 x g for 5 mins.

    • Decant the ether supernatant (save this fraction until yield is confirmed).

    • Wash the pellet 2x with cold ether.

    • Drying: Dry the pellet under high vacuum (lyophilizer recommended) to remove trace ether and moisture.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Use Case: The labeled Leucine is the N-terminal residue of a peptide on resin.

Cleavage Cocktail (Standard)

For a peptide containing Leucine and standard side chains, use Reagent K or a simplified high-TFA cocktail:

  • TFA: 95%

  • Water: 2.5%

  • TIS: 2.5%[1]

Workflow
  • Wash: Wash the resin 3x with DCM to remove DMF (DMF can cause TFA salts to stay in solution during precipitation).

  • Cleavage: Add the Cleavage Cocktail to the resin. Shake for 2–3 hours at Room Temperature.

  • Collection: Filter the resin into a 50 mL centrifuge tube.

  • Rinse: Rinse the resin with a small volume (1-2 mL) of neat TFA to recover trapped peptide. Combine with the filtrate.[1][4]

  • Precipitation: Add cold Diethyl Ether (approx. 35 mL) to the tube. The peptide should precipitate immediately.

  • Centrifuge & Wash: Centrifuge (3000 rpm, 5 min), decant, and wash the pellet 3x with cold ether.

Post-Processing: Salt Exchange (TFA to HCl)

Critical for Biological Assays: The resulting product is a TFA salt .[1] TFA is cytotoxic and can interfere with cellular assays or metabolic studies.

  • Dissolution: Dissolve the TFA salt in 0.1 M HCl (or 10 mM HCl for sensitive peptides).

  • Lyophilization: Freeze and lyophilize. The volatile TFA is removed, and the non-volatile Cl- counterion replaces it.

  • Repetition: Repeat this process 2–3 times to ensure complete exchange.

  • Final Product: H-Leu-(

    
    ) · HCl.
    

Visualization of Workflow

DeprotectionWorkflow Start Start: Boc-Leu-13C6-15N Reaction Reaction: 50% TFA/DCM + Scavenger (30-60 min) Start->Reaction Evap Evaporation: Rotavap < 35°C (Co-evap with DCM) Reaction->Evap Precip Precipitation: Cold Et2O (-20°C, 2 hrs) Evap->Precip Isolate Isolation: Centrifugation (Save Supernatant) Precip->Isolate SaltEx Salt Exchange (Optional): Lyophilize from 0.1 M HCl Isolate->SaltEx If Bio-Assay Final Final: H-Leu-13C6-15N (HCl or TFA Salt) Isolate->Final If Synthesis SaltEx->Final

Caption: Operational workflow for the quantitative recovery of isotope-labeled Leucine.

Quality Control & Troubleshooting

ParameterSpecification / MethodAcceptance Criteria
Purity HPLC (C18 Column, 210 nm)> 98% Area
Identity MS (ESI+)M+1 = Expected Mass + 7 Da (

= +6,

= +1)
Isotopic Enrichment

-NMR or MS
Confirm no dilution of label (e.g., no M+6 or M+0 peaks)
TFA Content

-NMR
Absent (if HCl exchanged) or stoichiometric (if TFA salt)

Troubleshooting:

  • Oily Product: If the product does not precipitate in ether, it is likely due to residual DCM or TFA. Re-dissolve in a minimum amount of MeOH and re-precipitate with a larger volume of VERY cold ether.

  • Low Yield: Check the ether supernatant. Small peptides or amino acids can be slightly soluble in ether. If yield is low, evaporate the ether and repurify the residue.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][5][6][][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Fields, G. B. (1997). "Methods for removing the t-butyloxycarbonyl group."[1][2][3][9] Methods in Enzymology, 289, 69-83. Link

  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for SPPS." Link

Sources

Method

Application Note: Site-Specific Isotope Labeling using Boc-Leucine for Protein Structure Determination

Abstract & Strategic Overview The determination of high-molecular-weight protein structures by NMR is frequently bottlenecked by spectral crowding and rapid signal relaxation. While uniform labeling (via E.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The determination of high-molecular-weight protein structures by NMR is frequently bottlenecked by spectral crowding and rapid signal relaxation. While uniform labeling (via E. coli expression) is standard, it fails when precise, local structural constraints are required in large complexes (>50 kDa).

This guide details the application of Isotope-Labeled Boc-Leucine (tert-Butyloxycarbonyl-Leucine) in Solid-Phase Peptide Synthesis (SPPS) . Unlike biological expression, which labels every leucine residue, Boc-chemistry allows for site-specific incorporation . This enables the synthesis of "sparse-labeled" proteins via Native Chemical Ligation (NCL), isolating specific methyl probes (


) for Methyl-TROSY or solid-state NMR (ssNMR) distance measurements.
Why Boc-Chemistry?

While Fmoc is safer, Boc-chemistry is preferred for Chemical Protein Synthesis because:

  • Thioester Stability: The base-labile nature of Fmoc deprotection (piperidine) often degrades the C-terminal thioesters required for Native Chemical Ligation. Boc-chemistry (acid-labile) leaves thioesters intact.

  • Aggregation Resistance: Boc-SPPS allows for in situ neutralization, reducing aggregation in "difficult" hydrophobic sequences often found in membrane proteins.

Experimental Workflow & Mechanism

The following diagram illustrates the convergent synthesis strategy required to utilize labeled Boc-Leucine effectively.

G cluster_0 Phase 1: Component Synthesis cluster_1 Phase 2: Assembly cluster_2 Phase 3: Analysis Design Sequence Design (Split Point Selection) SPPS Boc-SPPS (Thioester Generation) Design->SPPS BocLeu Labeled Boc-Leu (13C/15N/D) BocLeu->SPPS Site-Specific Incorporation HF HF Cleavage (Deprotection) SPPS->HF NCL Native Chemical Ligation (NCL) HF->NCL Peptide-Thioester Fold Refolding & Purification NCL->Fold NMR NMR Acquisition (Methyl-TROSY / ssNMR) Fold->NMR Struct Structure Calculation NMR->Struct

Figure 1: Convergent workflow for generating site-specifically labeled proteins using Boc-SPPS and Native Chemical Ligation.

Detailed Protocols

Protocol A: Boc-SPPS with Labeled Leucine

Objective: Synthesize a peptide segment containing a C-terminal thioester and a specific


-labeled Leucine.

Reagents:

  • Resin:

    
     resin (for thioester generation).
    
  • Labeled Amino Acid: Boc-L-Leucine-

    
     (for Methyl-TROSY) or Boc-L-Leucine-
    
    
    
    (for backbone dynamics).
  • Coupling Agents: HBTU (0.5 M in DMF), DIEA.

  • Deprotection: 100% TFA (Trifluoroacetic acid).

Step-by-Step Procedure:

  • Resin Swelling: Swell MBHA resin in DCM (Dichloromethane) for 20 mins, then wash with DMF (Dimethylformamide).

  • Coupling Cycle (Standard AA):

    • Activate 4.0 eq. of Boc-AA with 3.9 eq. HBTU and 6.0 eq. DIEA in DMF.

    • Add to resin.[1] Shake for 20–40 mins.

    • QC Check: Perform quantitative Ninhydrin test. If <99.5% coupling, repeat.

  • Site-Specific Labeling Step (Critical):

    • Note: Labeled Boc-Leu is expensive. Do not use 4-fold excess.

    • Dissolve: 1.1 eq. of Labeled Boc-Leu in minimal DMF.

    • Activate: Add 1.0 eq. HATU (more efficient than HBTU) and 2.0 eq. DIEA.

    • Coupling: React for 2 hours (longer time compensates for lower concentration).

    • Scavenge: Cap any unreacted sites with acetic anhydride to prevent deletion sequences.

  • Deprotection: Remove Boc group with 100% TFA (2 x 1 min flow washes).

  • Thioester Formation: Continue synthesis to N-terminus.

Protocol B: HF Cleavage (High Hazard)

Objective: Cleave peptide from resin and remove side-chain protection groups. Safety: HF (Hydrofluoric Acid) is fatal upon skin contact. Use a closed vacuum line system designated for HF.

  • Preparation: Dry the resin-peptide completely under high vacuum overnight.

  • Scavengers: Add p-cresol and p-thiocresol (90:10 ratio) to the reaction vessel to scavenge carbocations (prevents re-alkylation of the peptide).

  • Condensation: Cool vessel with liquid

    
    . Distill anhydrous HF into the vessel (10 mL HF per gram of resin).
    
  • Reaction: Warm to

    
     (ice bath) and stir for 60 minutes.
    
  • Evaporation: Remove HF under high vacuum (into a KOH trap).

  • Extraction: Precipitate crude peptide with cold diethyl ether. Dissolve precipitate in 50% Acetonitrile/Water + 0.1% TFA and lyophilize.

Protocol C: NMR Acquisition (Methyl-TROSY Focus)

Objective: Detect the specific Leucine probe in the folded protein.

Sample Prep:

  • Protein Concentration: 0.1 – 0.5 mM.

  • Buffer: 20 mM Sodium Phosphate (pH 6.5–7.2), 50 mM NaCl, 95%

    
     / 5% 
    
    
    
    .
  • Crucial: For Methyl-TROSY, the background should be deuterated if possible (requires synthesizing other segments with deuterated amino acids).

Pulse Sequence Setup:

  • Experiment: 2D

    
    -HMQC (Heteronuclear Multiple Quantum Coherence).
    
    • Why HMQC? For methyl groups in large proteins, the HMQC allows for the "TROSY effect" (cancellation of intra-methyl dipolar interactions), yielding sharper lines than HSQC.[2]

  • Optimization:

    • Set

      
       offset to ~22 ppm (center of Leu/Val methyl region).
      
    • Spectral width: 14 ppm (

      
      ), 12 ppm (
      
      
      
      ).
    • Delay (

      
      ): Set to ~3.6 ms (optimized for methyl coupling).
      

Data Interpretation & Validation

Comparative Analysis: Labeling Methods
FeatureBiological Expression (Auxotrophs)Chemical Synthesis (Boc-Leu)
Label Distribution Global (All Leu residues labeled)Site-Specific (Only Leu-X labeled)
Ambiguity High (Assignment required via mutagenesis)None (Signal identity is known a priori)
Size Limit ~30 kDa (without deuteration)>100 kDa (via Segmental Labeling)
Cost Low (Media precursors)High (Reagents & Labor)
Validation Checkpoints (Self-Correcting)
  • Mass Spectrometry (ESI-MS):

    • Checkpoint: After Protocol B (Cleavage), the mass must match the theoretical calc + mass of the isotope labels (

      
       Da for 
      
      
      
      , etc.).
    • Correction: If mass is

      
       Da, the t-Butyl group (side chain) was not removed (incomplete HF cleavage).
      
  • 1D NMR Control:

    • Run a 1D proton NMR.[3] If the amide region (8.0–9.5 ppm) is dispersed, the protein is folded. If clustered, the protein is aggregated/unfolded.

References

  • Kent, S. B. H. (2009). "Total chemical synthesis of proteins."[4] Chemical Society Reviews, 38(2), 338–351. Link

  • Tugarinov, V., & Kay, L. E. (2003).[2] "Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and novel NMR methods." Journal of the American Chemical Society, 125(45), 13868–13878. Link

  • Torchia, D. A., et al. (1989). "Isotope labeling of proteins for NMR studies." Annual Review of Biophysics and Biophysical Chemistry, 18, 127-155. Link

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779. Link

Sources

Application

Unraveling Cellular Dynamics: A Guide to Metabolic Tracing with Boc-Protected ¹³C₆,¹⁵N-Leucine

Introduction: Illuminating the Metabolic Maze In the intricate landscape of cellular biology, understanding the dynamic flux of molecules through metabolic pathways is paramount to deciphering cellular function in both h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating the Metabolic Maze

In the intricate landscape of cellular biology, understanding the dynamic flux of molecules through metabolic pathways is paramount to deciphering cellular function in both health and disease. Metabolic tracing, a powerful technique that utilizes stable isotope-labeled compounds, allows researchers to follow the journey of these molecules, providing a quantitative snapshot of metabolic activity.[] This guide focuses on the application of a highly versatile tracer, Boc-protected L-¹³C₆,¹⁵N-Leucine, for elucidating protein synthesis, degradation, and broader metabolic pathways. The dual labeling with ¹³C and ¹⁵N offers a more comprehensive tracing of both the carbon skeleton and the amino group of leucine, a crucial essential amino acid.[2][3]

Leucine not only serves as a fundamental building block for protein synthesis but also acts as a key signaling molecule, notably in activating the mTORC1 pathway, a central regulator of cell growth and proliferation.[4] By employing L-¹³C₆,¹⁵N-Leucine, we can dissect these processes with high precision. The incorporation of six ¹³C atoms and one ¹⁵N atom results in a significant mass shift (M+7), facilitating clear detection and quantification by mass spectrometry.

A unique aspect of the commercially available tracer is the presence of a tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This group is instrumental in synthetic chemistry, particularly in peptide synthesis, to prevent unwanted reactions.[5] However, for metabolic tracing studies in living cells, this protective group must be removed to allow the leucine to be recognized and utilized by the cellular machinery. This guide will provide a detailed protocol for the efficient deprotection of Boc-¹³C₆,¹⁵N-Leucine prior to its use in cell culture experiments.

The "Why": Causality Behind Experimental Choices

The selection of Boc-¹³C₆,¹⁵N-Leucine as a metabolic tracer is a deliberate choice driven by several key factors:

  • Comprehensive Isotopic Labeling: The presence of both ¹³C and ¹⁵N isotopes allows for a more detailed analysis of leucine's metabolic fate. The ¹³C atoms can be traced into newly synthesized proteins and other metabolites derived from leucine's carbon skeleton, while the ¹⁵N can track the amino group through transamination and other nitrogen metabolism pathways.[2] This dual-labeling strategy provides a more complete picture compared to single-isotope tracers.

  • Essential Amino Acid: As an essential amino acid, leucine cannot be synthesized by mammalian cells and must be acquired from the extracellular environment. This simplifies the interpretation of labeling data, as the labeled leucine incorporated into proteins is directly from the supplemented medium.

  • Significant Mass Shift: The M+7 mass shift upon incorporation of ¹³C₆,¹⁵N-Leucine provides a clear and unambiguous signal in mass spectrometry, minimizing interference from naturally occurring isotopes and enhancing the accuracy of quantification.

  • Boc Protecting Group: While requiring an initial deprotection step, the Boc group ensures the stability and purity of the labeled amino acid during storage and handling. The well-established and efficient deprotection protocols make this a manageable prerequisite for its use in metabolic studies.[4][6]

Experimental Workflow: From Protection to Detection

The overall experimental workflow for a metabolic tracing study using Boc-¹³C₆,¹⁵N-Leucine can be broken down into four key stages:

  • Tracer Preparation: Deprotection of the Boc group to yield free L-¹³C₆,¹⁵N-Leucine.

  • Cell Culture and Labeling: Introduction of the labeled leucine into the cell culture medium and incubation to allow for metabolic incorporation.

  • Sample Preparation: Harvesting of cells and extraction of proteins and/or metabolites.

  • Mass Spectrometry Analysis: Detection and quantification of the isotopic enrichment in the target molecules.

experimental_workflow cluster_prep Tracer Preparation cluster_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis boc_leucine Boc-¹³C₆,¹⁵N-Leucine deprotection Boc Deprotection (e.g., TFA) boc_leucine->deprotection free_leucine Free ¹³C₆,¹⁵N-Leucine deprotection->free_leucine labeling Isotopic Labeling free_leucine->labeling cell_culture Cell Culture cell_culture->labeling labeled_cells Labeled Cells labeling->labeled_cells harvesting Cell Harvesting labeled_cells->harvesting extraction Protein/Metabolite Extraction harvesting->extraction digestion Protein Digestion (for proteomics) extraction->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Figure 1: A generalized experimental workflow for metabolic tracing using Boc-protected ¹³C₆,¹⁵N-Leucine.

Detailed Protocols

Protocol 1: Deprotection of Boc-¹³C₆,¹⁵N-Leucine

Rationale: The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5] Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the Boc group, yielding the free amino acid.[4][7]

Materials:

  • Boc-L-¹³C₆,¹⁵N-Leucine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-L-¹³C₆,¹⁵N-Leucine in anhydrous DCM (approximately 10 mL per 100 mg of amino acid).

  • Acidification: Cool the solution to 0°C using an ice bath. While stirring, slowly add TFA to the solution. A typical ratio is a 1:1 mixture of TFA and DCM.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected L-¹³C₆,¹⁵N-Leucine as its TFA salt.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether.

  • Drying: Dry the final product under a stream of nitrogen gas. The resulting white powder is the deprotected L-¹³C₆,¹⁵N-Leucine (TFA salt).

  • Quantification and Storage: Accurately weigh the deprotected amino acid and dissolve it in sterile, nuclease-free water or a suitable buffer to create a stock solution. Store the stock solution at -20°C.

Table 1: Summary of Boc Deprotection Methods

Reagent(s)SolventTemperatureTimeOutcomeReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hoursComplete deprotection[4][7]
4M HCl in 1,4-Dioxane1,4-DioxaneRoom Temperature30 minutesEfficient and selective deprotection[6]
Water (reflux)Water90-100°C~12 minutesGreen, catalyst-free deprotection[8]
Protocol 2: Metabolic Labeling of Adherent Mammalian Cells

Rationale: This protocol describes the introduction of the deprotected ¹³C₆,¹⁵N-Leucine into cell culture medium to label the cellular proteome. The duration of labeling will depend on the specific research question, with shorter times for flux analysis and longer times for achieving steady-state labeling.

Materials:

  • Adherent mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Leucine-free growth medium

  • Deprotected ¹³C₆,¹⁵N-Leucine stock solution

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare the "heavy" labeling medium by supplementing leucine-free medium with the deprotected ¹³C₆,¹⁵N-Leucine to the desired final concentration (this should be the same as the leucine concentration in the complete growth medium). Also, add dFBS and other necessary supplements.

  • Washing: Aspirate the complete growth medium from the cells and wash the cell monolayer twice with pre-warmed sterile PBS.

  • Labeling: Add the prepared "heavy" labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours for significant protein incorporation).

  • Harvesting: After the labeling period, place the culture plates on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the cells. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Storage: Store the protein lysates at -80°C until further processing for mass spectrometry.

Protocol 3: Sample Preparation for Proteomic Analysis by Mass Spectrometry

Rationale: This protocol outlines the steps for digesting the labeled proteins into peptides, which are then suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled protein lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction and Alkylation:

    • To a known amount of protein lysate (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them down in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Data Analysis and Interpretation

The analysis of mass spectrometry data from metabolic tracing experiments involves identifying peptides and quantifying the incorporation of the stable isotopes. The mass difference between the unlabeled ("light") and labeled ("heavy") peptides containing leucine will be a multiple of 7 Da. The ratio of the peak intensities of the heavy to light peptides provides a quantitative measure of protein synthesis.

pathway_diagram extracellular Extracellular ¹³C₆,¹⁵N-Leucine intracellular Intracellular ¹³C₆,¹⁵N-Leucine Pool extracellular->intracellular Amino Acid Transport protein_synthesis Protein Synthesis intracellular->protein_synthesis tca_cycle TCA Cycle (via α-KIC) intracellular->tca_cycle Transamination to α-Ketoisocaproate labeled_protein ¹³C₆,¹⁵N-Labeled Proteins protein_synthesis->labeled_protein other_metabolites Other Labeled Metabolites tca_cycle->other_metabolites

Figure 2: Simplified metabolic fate of ¹³C₆,¹⁵N-Leucine within a cell.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The clear M+7 mass shift provides a distinct signature for successful labeling. The inclusion of control samples (unlabeled cells) is crucial for confirming the absence of the heavy isotope signal and for accurate background subtraction. Furthermore, monitoring the incorporation of the labeled leucine over a time course can validate the dynamics of protein synthesis and turnover.

Conclusion

Metabolic tracing with Boc-protected ¹³C₆,¹⁵N-Leucine is a robust and insightful technique for researchers in cell biology, drug discovery, and biomedical research. While the initial deprotection step is a necessary addition to the workflow, the comprehensive data obtained from dual-isotope labeling provides a deeper understanding of cellular metabolism. By carefully following the detailed protocols and considering the underlying principles, researchers can confidently employ this powerful tool to unravel the complexities of the cellular world.

References

  • Shaikh, N. S., et al. (2000). A simple and efficient method for the deprotection of N-Boc on structurally diverse amines. Semantic Scholar. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Nair, K. S., et al. (1987). Direct Determination of Leucine Metabolism and Protein Breakdown in Humans Using L-[1-13C, 15N]-leucine and the Forearm Model. PubMed. [Link]

  • ResearchGate. A plausible mechanistic pathway for Boc cleavage. ResearchGate. [Link]

  • Wikipedia. Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]

  • Couté, Y., et al. (2007). Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses. PMC. [Link]

  • ResearchGate. Stable incorporation of [¹³C6]leucine in B. longum cells. ResearchGate. [Link]

  • Matthews, D. E., et al. (1982). Effects of [15N]leucine infused at low rates on leucine metabolism in humans. PubMed. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Giraud, C., et al. (2021). One-shot ¹³C¹⁵N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC. [Link]

  • Wang, Y., et al. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

Sources

Method

Application Note: Optimizing Solvent Systems for Boc-Leucine Hydrate Dissolution

Executive Summary The dissolution of N-(tert-Butoxycarbonyl)-L-leucine hydrate (Boc-Leu-OH[1]·H₂O) presents a unique set of challenges in peptide synthesis and organic process development. While the hydrophobic isobutyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dissolution of N-(tert-Butoxycarbonyl)-L-leucine hydrate (Boc-Leu-OH[1]·H₂O) presents a unique set of challenges in peptide synthesis and organic process development. While the hydrophobic isobutyl side chain dictates solubility in non-polar media, the carbamate protecting group and the crystal lattice water molecule require careful solvent balancing to prevent aggregation, gelation, or side reactions during coupling.

This Application Note provides a scientifically grounded guide to selecting, validating, and optimizing solvent systems for Boc-Leu-OH·H₂O.[2] We move beyond traditional DMF/DCM workflows to include REACH-compliant "Green" alternatives (2-MeTHF, GVL) and provide a critical protocol for managing the hydrate's water content to ensure high-efficiency downstream coupling.

Technical Background: The "Hydrate" Factor

Boc-Leu-OH is frequently supplied as a monohydrate.[1][2][3] While this improves shelf stability, the presence of water (


) is detrimental to standard carbodiimide-mediated coupling reactions (e.g., DCC/DIC), leading to the formation of N-acylureas rather than the desired peptide bond.

Thermodynamic Challenge:

  • Hydrophobic Domain: The leucine side chain prefers low-polarity environments.[1]

  • Polar Domain: The Boc-urethane and carboxylic acid moieties require hydrogen-bond accepting solvents.[1]

  • Lattice Water: Dissolution releases water into the bulk solvent.

Therefore, the ideal solvent system must not only dissolve the amino acid but also support azeotropic drying or be compatible with water-tolerant coupling reagents (e.g., EDC·HCl/Oxyma).[1]

Solvent System Engineering

We categorize solvent suitability based on Hansen Solubility Parameters (HSP) , specifically balancing Dispersion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), Polarity (

), and Hydrogen Bonding (

) forces.[1]
Comparative Solvent Performance Table
Solvent ClassSolventSolubility RatingGreenness ScoreSuitability for HydrateNotes
Traditional DMFHigh (>200 mg/mL)Low (Repr.[1] Toxin)ModerateHard to remove water; high boiling point makes drying difficult.[1]
Traditional DCMHigh (>150 mg/mL)Low (Carcinogen)HighExcellent solubility; water can be separated, but volatile.[1]
Green 2-MeTHF High (>150 mg/mL)HighExcellent Forms azeotrope with water; allows in-situ drying.[1]
Green DMSO/EtOAc (20:80)ModerateHighModerateTunable polarity; good for preventing aggregation.[1]
Green GVL (Gamma-Valerolactone)ModerateHighLowHigh viscosity; difficult to remove.[1]
Decision Logic for Solvent Selection

The following diagram illustrates the decision matrix for selecting the optimal solvent based on downstream application and regulatory constraints.

SolventSelection Start Start: Boc-Leu-OH·H2O Dissolution CheckReg Constraint: REACH/Green Compliance? Start->CheckReg TradSolv Select DCM or DMF CheckReg->TradSolv No GreenSolv Select 2-MeTHF or CPME CheckReg->GreenSolv Yes CheckWater Constraint: Moisture Sensitive Reaction? NeedDry Requirement: Azeotropic Drying CheckWater->NeedDry Yes (e.g., DCC/DIC) DirectUse Direct Use (Aq. Compatible Coupling) CheckWater->DirectUse No (e.g., EDC/Oxyma) TradSolv->CheckWater GreenSolv->CheckWater Final Ready for Coupling NeedDry->Final Proceed to Protocol B DirectUse->Final Proceed to Reaction

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate critical process steps.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate a new solvent lot or binary mixture.

Objective: Determine the saturation limit (


) of Boc-Leu-OH·H₂O at 

.[1]
  • Preparation: Weigh approximately

    
     of Boc-Leu-OH·H₂O into a 
    
    
    
    scintillation vial.
  • Incremental Addition: Add the test solvent in

    
     aliquots.
    
  • Equilibration: Vortex for 30 seconds after each addition. If solid remains, sonicate for 5 minutes at ambient temperature.

  • Visual Inspection: Continue addition until a clear, particle-free solution is observed.

  • Verification: Allow the solution to stand for 1 hour. If precipitation (cloudiness) occurs, add solvent until re-dissolved.

  • Calculation:

    
    [1]
    
Protocol B: Azeotropic Drying (The "Hydrate Management" Step)

Crucial for reactions utilizing moisture-sensitive coupling agents like DIC or DCC.[1]

Rationale: 2-MeTHF forms a heterogeneous azeotrope with water, allowing the removal of the lattice water from the hydrate without thermal degradation of the Boc group.

  • Dissolution: Dissolve Boc-Leu-OH·H₂O in 2-MeTHF at a concentration of

    
    .[1]
    
  • Distillation Setup: Equip the flask with a Dean-Stark trap or set up for rotary evaporation.

  • Cycle 1: Evaporate approximately 50% of the solvent volume at

    
     under reduced pressure (
    
    
    
    ). Note: Water is removed with the solvent vapor.
  • Reconstitution: Add fresh anhydrous 2-MeTHF to return to the original volume.

  • Cycle 2 (Optional): Repeat step 3 and 4 if strict anhydrous conditions (<50 ppm water) are required.

  • QC: Verify water content via Karl Fischer titration.

Process Workflow Visualization

The following diagram details the optimized workflow for preparing Boc-Leu-OH·H₂O for solid-phase peptide synthesis (SPPS).[1]

Workflow Input Boc-Leu-OH·H2O (Solid) Dissolve Dissolution (2-MeTHF) Input->Dissolve CheckCloud Cloud Point Check Dissolve->CheckCloud CheckCloud->Dissolve Precipitate? Dry Azeotropic Distillation CheckCloud->Dry Clear? KF Karl Fischer Titration Dry->KF KF->Dry > 0.1% H2O Coupling Coupling Reaction (SPPS) KF->Coupling < 0.1% H2O

Figure 2: Preparation workflow ensuring anhydrous delivery of Boc-Leucine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Gelation Hydrophobic aggregation of the isobutyl side chains.[1]Add a "disruptor" solvent. 5-10% DMSO or DMF prevents gel formation in DCM or 2-MeTHF.[1]
Precipitation on Standing Supersaturation or temperature drop.Ensure the working concentration is 80% of

(determined in Protocol A) to account for temp fluctuations.
Low Coupling Yield Water interference (Hydrolysis of active ester).[1]Implement Protocol B . Switch coupling reagents to EDC/Oxyma which are more tolerant of hydration water.

References

  • Isidro-Llobet, A., et al. (2019). "Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies." Journal of Organic Chemistry. Available at: [Link][1]

  • Sherrington, D. C., et al. (2023). "Greener Solvents for Solid-Phase Peptide Synthesis."[1][4][5][6] Gyrosprotein Technologies Application Note. Available at: [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for solvent parameter theory).[1][7][8]

  • Albericio, F., & Kruger, H. G. (2012). "Therapeutic peptide synthesis: an update of tools and tactics." Future Medicinal Chemistry. (Context for coupling reagents).

Sources

Application

Application Note: Step-by-Step Guide to Site-Specific Labeled Peptide Synthesis via Boc-Chemistry

Introduction & Mechanistic Rationale While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard in most modern laboratories due to its milder cleavage conditions, Boc (tert-butyloxycarbonyl) SPPS remains an in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard in most modern laboratories due to its milder cleavage conditions, Boc (tert-butyloxycarbonyl) SPPS remains an indispensable methodology for specific, highly complex applications. Boc-SPPS is the gold standard for synthesizing long or aggregation-prone polypeptides, "difficult" sequences that suffer from incomplete couplings in Fmoc chemistry, and C-terminal thioesters required for 1[1].

Incorporating labels—such as biotin, stable isotopes, or fluorophores—into Boc-synthesized peptides presents a unique chemical challenge. The defining characteristic of Boc-SPPS is its reliance on graduated acid lability: temporary N-alpha protection is achieved with the moderately acid-labile Boc group (removed via Trifluoroacetic Acid, TFA), while side-chain protection relies on highly acid-stable benzyl derivatives. Consequently, final global deprotection and resin cleavage require extremely harsh conditions using 2[2].

The Causality of Orthogonal Labeling: To prevent sensitive labels from being destroyed by repetitive TFA exposure during chain elongation, or to avoid non-specific labeling at multiple sites, researchers must employ an orthogonal protection strategy . By incorporating a residue like Boc-Lys(Fmoc)-OH during chain assembly, the base-labile Fmoc group on the lysine side-chain remains completely unaffected by the acidic Boc-SPPS cycles[3]. Once the full sequence is assembled, the Fmoc group is selectively removed using piperidine, exposing a single primary amine for site-specific conjugation prior to the final HF cleavage[4].

Experimental Workflow Visualization

BocSPPS_Workflow N1 1. Resin Preparation (PAM or MBHA) N2 2. Boc Deprotection (50% TFA in DCM) N1->N2 N3 3. Wash & Neutralize (10% DIEA in DMF) N2->N3 N4 4. Amino Acid Coupling (HATU / DIEA) N3->N4 N5 Repeat Cycle for Sequence (Insert Boc-Lys(Fmoc)-OH) N4->N5 N5->N2 Chain Elongation N6 5. Orthogonal Deprotection (10% Piperidine in DMF) N5->N6 Chain Complete N7 6. Site-Specific Labeling (Biotin-NHS / Fluorophore) N6->N7 N8 7. HF Cleavage & Global Deprotection (Anhydrous HF + Scavengers) N7->N8 N9 8. Precipitation & RP-HPLC (Ether Wash & Lyophilization) N8->N9

Caption: Workflow of Site-Specific Labeled Peptide Synthesis via Boc-SPPS.

Self-Validating Experimental Protocols

Phase 1: Chain Assembly (Boc-SPPS)

Mechanistic Note: TFA removes the N-alpha Boc group via an


 mechanism, leaving the N-terminus protonated as a TFA salt. Subsequent neutralization with a tertiary amine (DIEA) is strictly required to free the N-terminal amine, transforming it into an active nucleophile for the next coupling step[5].
  • Resin Preparation: Swell the chosen resin (PAM for peptide acids, MBHA for peptide amides) in Dichloromethane (DCM) for 15 minutes[5].

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 minute to remove bulk Boc groups, drain, and repeat with a fresh solution for 15–20 minutes[5]. Self-Validation: If the sequence contains Cys, Met, or Trp, add 0.5% dithioerythritol (DTE) to the TFA solution to prevent premature oxidation.

  • Washing & Neutralization: Flow-wash the resin with DCM (3x), followed by N,N-Dimethylformamide (DMF) (3x). Neutralize the resin by treating it with 10% Diisopropylethylamine (DIEA) in DMF for 1 minute. Drain and repeat[4].

  • Coupling: Dissolve 4 equivalents of the Boc-amino acid and 4 equivalents of 4 in DMF. Add 8 equivalents of DIEA to initiate pre-activation. After 1 minute, add the cocktail to the resin and agitate for 30–60 minutes[4].

  • Validation: Perform a quantitative Ninhydrin (Kaiser) test. A clear/yellow resin indicates >99% coupling efficiency. A blue resin indicates incomplete coupling; repeat step 4.

  • Iteration: Repeat this cycle for the entire sequence, ensuring Boc-Lys(Fmoc)-OH is coupled at the desired labeling site[4].

Phase 2: Orthogonal Deprotection & On-Resin Labeling

Mechanistic Note: The Fmoc group is cleaved via an E1cB elimination mechanism induced by a secondary amine (piperidine). This basic condition is entirely orthogonal to the acid-labile Boc and benzyl protecting groups[3].

  • Fmoc Removal: Treat the peptide-resin with an ice-cold 10% solution of 4-methylpiperidine in DMF for 1 minute. Drain instantly, then add fresh solution and incubate for 60 minutes on ice[4].

  • Washing: Flow-wash the resin extensively with DMF (5x) to ensure complete removal of piperidine, which would otherwise compete with the labeling reagent.

  • Site-Specific Labeling: Add 2–3 equivalents of the desired label (e.g., Biotin-NHS ester, or an HF-stable fluorophore) and 4 equivalents of DIEA in DMF[4]. Agitate overnight at room temperature. Note: If using a fluorophore, wrap the reaction vessel in aluminum foil to prevent photobleaching.

  • Final Wash: Wash the resin sequentially with DMF and DCM, then dry thoroughly under a stream of nitrogen.

Phase 3: Anhydrous HF Cleavage (The "Low-High" Method)

Mechanistic Note: Standard HF cleavage generates highly reactive carbocations from benzyl protecting groups, which can irreversibly alkylate electron-rich residues (Trp, Tyr, Met). The5 circumvents this by first utilizing a high concentration of Dimethyl Sulfide (DMS). This shifts the cleavage mechanism to an


 pathway, safely neutralizing precursors before exposing the peptide to pure, strong acid[5].

⚠️ CRITICAL SAFETY WARNING: Anhydrous HF is a highly toxic, corrosive gas that causes severe, delayed tissue necrosis and systemic toxicity. This procedure must ONLY be performed in a dedicated Teflon HF cleavage apparatus within a certified fume hood by trained personnel[2].

  • Low HF Cleavage (

    
    ):  Place the dried, labeled peptide-resin into the Teflon reaction vessel with a magnetic stir bar. Add the "Low HF" scavenger mixture: DMS and p-cresol. Distill anhydrous HF into the vessel at -5 °C to 0 °C to achieve a final volumetric ratio of HF/DMS/p-cresol (25:65:10). Stir for 2 hours at 0 °C.
    
  • Evaporation: Evaporate all HF and DMS in vacuo at 0 °C. Wash the resin with DCM or Ethyl Acetate to remove sulfonium salts and thiol byproducts, then suction dry.

  • High HF Cleavage (

    
    ):  Recharge the vessel with the "High HF" mixture: HF/p-cresol (9:1 v/v). Stir for 30–60 minutes at 0 °C. This step cleaves the peptide from the resin and removes stubborn protecting groups like Arg(Tos)[5].
    
  • Final Evaporation: Evaporate the HF completely under high vacuum.

Phase 4: Workup & Purification
  • Precipitation: Suspend the cleaved peptide/resin mixture in ice-cold anhydrous diethyl ether. This precipitates the peptide while extracting the organic scavengers (p-cresol, DMS)[4][5].

  • Filtration: Filter the suspension through a fritted glass funnel. Wash the solid extensively with cold ether (3x)[5].

  • Extraction: Extract the target labeled peptide from the solid resin by washing it with 10–50% aqueous acetonitrile containing 0.1% TFA.

  • Lyophilization & Analysis: Lyophilize the extracted solution. Validate the mass and purity of the labeled peptide using analytical RP-HPLC and LC-MS[4].

Quantitative Data: Scavenger Selection Matrix

Selecting the correct scavenger mixture during HF cleavage is the most critical variable in preventing irreversible side-chain modifications[2].

Peptide CompositionRecommended HF Cleavage CocktailMechanism / Rationale
Standard (No Cys, Met, Trp, Arg)HF / DMS / Anisole (10:1:1)Standard

cleavage; anisole acts as a highly effective, general carbocation scavenger.
Contains Cys, Met, Trp HF / Anisole / DMS / p-thiocresol (10:1:1:0.2)DMS and p-thiocresol act as soft nucleophiles to prevent the oxidation and alkylation of sulfur-rich side chains and indole rings.
Contains Arg(Tos) or multiple sensitive residuesLow-High HF Method Step 1: HF/DMS/p-cresol (25:65:10)Step 2: HF/p-cresol (9:1)Step 1 promotes

cleavage, avoiding carbocation formation entirely. Step 2 removes stubborn Tosyl groups via

after reactive species are cleared[5].

References

  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.Nature Protocols (via UQ eSpace).
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.PMC - NIH.
  • Boc Solid Phase Peptide Synthesis.ChemPep.
  • Boc Resin Cleavage Protocol.Sigma-Aldrich.
  • Strategies for Site-Specific Radiolabeling of Peptides and Proteins.IntechOpen.
  • A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides.AWS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Coupling of SIL-Boc-Leu-H2O

Introduction: The "Isotope Economy" As researchers, we understand that Stable Isotope Labeled (SIL) amino acids like Boc-L-Leu(13C6, 15N) are not just reagents; they are significant financial investments. A standard synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Isotope Economy"

As researchers, we understand that Stable Isotope Labeled (SIL) amino acids like Boc-L-Leu(13C6, 15N) are not just reagents; they are significant financial investments. A standard synthesis failure with generic Leu is a minor annoyance; a failure with SIL-Leu is a budget-critical event.

The specific variant you are using—L-LEUCINE-N-T-BOC monohydrate —presents a dual challenge:

  • The Monohydrate Trap: The water molecule included in the crystal lattice (

    
    ) will hydrolyze active esters and consume carbodiimides if not managed, leading to poor yields.
    
  • Leucine Aggregation: Leucine is hydrophobic and prone to

    
    -sheet formation (aggregation) on the resin, often terminating chain growth.
    

This guide provides a self-validating workflow to maximize coupling efficiency while preserving the isotopic integrity of your material.

Module 1: The Monohydrate Factor (Stoichiometry & Drying)

The Problem: If you weigh 100 mg of Boc-Leu-H2O, you are actually weighing ~93 mg of amino acid and ~7 mg of water.

  • Stoichiometric Error: If you calculate equivalents based on the anhydrous MW, you will under-dose the reaction.

  • Chemical Quenching: Water reacts with carbodiimides (DIC/DCC) to form urea, effectively neutralizing your activation reagent before it touches the amino acid.

Protocol A: Stoichiometry Correction

Always use the Monohydrate Molecular Weight for your mass calculations, but treat the chemical activity as 1 equivalent.

ComponentFormulaMW (approx)Note
Anhydrous

~238.3 g/mol Use for theoretical yield
Monohydrate

~256.3 g/mol Use for weighing
Protocol B: Azeotropic Drying (Recommended)

Do not rely on oven drying, which can degrade the Boc group or cause racemization. Use chemical drying.

  • Dissolve the weighed Boc-Leu-H2O in a small volume of DCM (Dichloromethane) .

  • Evaporate the solvent under vacuum (Rotavap) at

    
    .
    
  • Repeat 3x . The DCM forms an azeotrope with water, stripping it from the crystal lattice.

  • Redissolve in anhydrous DMF immediately for coupling.

Module 2: Activation Strategy (The Decision Matrix)

Expert Insight: For SIL-amino acids, we prioritize high conversion over speed. While HATU is powerful, it carries a risk of racemization if the base (DIEA) is not strictly controlled. The modern "Gold Standard" for expensive reagents is DIC/Oxyma Pure .

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct activation pathway based on your sequence difficulty.

CouplingLogic Start Start: SIL-Boc-Leu Coupling CheckSeq Analyze Sequence Difficulty (Is growing chain >10 AA or Hydrophobic?) Start->CheckSeq Standard Standard Path (Low Aggregation Risk) CheckSeq->Standard No Difficult Difficult Path (High Aggregation Risk) CheckSeq->Difficult Yes MethodA Method A: DIC / Oxyma Pure (Lowest Racemization, High Yield) Standard->MethodA MethodB Method B: HATU / HOAt / TMP (Max Power, Strict Base Control) Difficult->MethodB ExecutionA 1. Dissolve AA + Oxyma in DMF 2. Add DIC 3. Pre-activate 2 min 4. Add to Resin MethodA->ExecutionA ExecutionB 1. Dissolve AA + HATU in DMF 2. Add TMP (Collidine) 3. NO Pre-activation 4. Add to Resin immediately MethodB->ExecutionB QC Quality Control Check ExecutionA->QC Kaiser Test ExecutionB->QC Micro-Cleavage MS

Caption: Decision tree for selecting coupling reagents. Green path (DIC/Oxyma) is preferred for isotope conservation; Red path (HATU) is for sterically hindered sequences.

Protocol C: The "Green" Efficiency Method (DIC/Oxyma)

Best for: Standard couplings, minimizing racemization.

  • Reagents:

    • SIL-Boc-Leu-H2O (dried): 3.0 eq

    • Oxyma Pure: 3.0 eq[1][2]

    • DIC (Diisopropylcarbodiimide): 3.0 eq

    • Solvent: Anhydrous DMF

  • Procedure:

    • Dissolve Amino Acid and Oxyma in DMF.

    • Add DIC.[1][2][3][4][5][6][7]

    • Pre-activate for exactly 2-3 minutes. (Allows formation of the active ester).

    • Add to resin.[2][5][7][8]

    • Agitate for 60-120 minutes.

Protocol D: The "Power" Method (HATU/Collidine)

Best for: Difficult sequences where aggregation is suspected. Note: We use Collidine (TMP) instead of DIEA because it is a weaker base, reducing the risk of racemization while maintaining HATU's power.

  • Reagents:

    • SIL-Boc-Leu-H2O: 2.5 eq (Lower excess allowed due to high potency)

    • HATU: 2.4 eq

    • TMP (2,4,6-Trimethylpyridine): 5.0 eq

  • Procedure:

    • Dissolve Amino Acid and HATU in DMF.

    • Add TMP.

    • Add to resin IMMEDIATELY. (Do not pre-activate; HATU active esters hydrolyze quickly).

Module 3: Troubleshooting Aggregation

Leucine is a "beta-sheet builder." If coupling fails despite using HATU, the peptide chains on the resin are likely aggregating, preventing the reagent from reaching the N-terminus.

The "Magic Mixture" Solution: Replace standard DMF with a chaotropic solvent system to disrupt hydrogen bonding.

ComponentRatioFunction
DMF 70%Primary Solvent
DCM 20%Swelling Agent
Triton X-100 1%Surfactant (penetration)
Ethylene Carbonate 1MH-bond disruptor

Use this mixture as your reaction solvent during the coupling step.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I just use more equivalents (e.g., 5-10 eq) to force the reaction?

  • Answer: Technically yes, but with

    
     labeled material, this is financially irresponsible. It is better to use Double Coupling : Perform the reaction with 2.0 eq for 1 hour, drain, and repeat with fresh 1.0 eq for 1 hour. This pushes equilibrium further than a single 5.0 eq dose.
    

Q2: My Kaiser test is slightly blue/gray, not yellow. Is it done?

  • Answer: Leucine coupling is often slow. Do not proceed.

    • Wash resin with DCM.[5][7]

    • Perform a "refire" (second coupling) using half the equivalents.

    • If still positive, cap the unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences in your final spectra.

Q3: Why not use HBTU/DIEA? It's cheaper.

  • Answer: HBTU generates the OBt ester, which is less reactive than the OAt (HATU) or Oxyma esters. For a sterically bulky amino acid like Leucine, HBTU often results in 90-95% coupling. The remaining 5% deletion impurities will complicate your Mass Spec analysis of the labeled peptide.

Q4: Does the isotope label affect the chemistry?

  • Answer: Negligibly. The Kinetic Isotope Effect (KIE) for

    
     and 
    
    
    
    is extremely small in this context and does not require protocol alteration. The primary concern is the cost of the label, necessitating high-efficiency protocols.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Supports the superiority of Oxyma/DIC over HBTU.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

    • Found
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][4][9] Journal of the American Chemical Society, 115(10), 4397–4398.

    • Establishes HATU/HO
  • Isotope Labeling & Peptide Synthesis Technical Notes. Cambridge Isotope Laboratories.

    • General handling of stable isotopes.

Sources

Optimization

Technical Support Center: Resolving Boc-Leucine Hydrate Solubility in Dichloromethane (DCM)

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of Boc-protected amino acids in halogenated solvents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of Boc-protected amino acids in halogenated solvents. This guide is specifically engineered to deconstruct the thermodynamic and physical causes behind the poor solubility of Boc-Leucine hydrate in Dichloromethane (DCM) and provides field-proven, self-validating protocols to resolve it.

Mechanistic Overview: Why Does Solubility Fail?

Boc-L-Leucine (CAS 13139-15-6) is a highly lipophilic amino acid derivative widely used in solid-phase peptide synthesis (SPPS)[1]. However, it is predominantly supplied as a hydrate (


).

When you attempt to dissolve Boc-Leucine hydrate in DCM, you are not just dissolving an organic molecule; you are introducing a stoichiometric equivalent of water into a non-polar solvent. While the Boc-Leucine molecule readily solvates in DCM, the displaced water of hydration does not. Because water is practically immiscible in DCM (solubility limit ~0.1% w/w at room temperature), the released water molecules aggregate to form a microscopic secondary phase. This biphasic emulsion scatters light, manifesting as a stubborn, cloudy, or milky suspension that researchers often mistake for "undissolved powder."

G A Boc-Leucine Hydrate (Contains 1 eq. H2O) B Addition of DCM (Non-polar Solvent) A->B C Solubility Failure (Cloudiness / Micro-emulsion) B->C Immiscible H2O phase separates D Method 1: Azeotropic Drying (Removes Water) C->D If moisture-sensitive E Method 2: Co-solvent (DMF) (Disrupts H-Bonds) C->E If moisture-tolerant F Anhydrous Boc-Leucine D->F Heat + Vacuum H Clear Solution in DCM/DMF E->H Solvation of H2O & Solute G Clear Solution in DCM F->G Add Dry DCM

Mechanistic pathways of Boc-Leucine hydrate solubility failure in DCM and resolution strategies.

Frequently Asked Questions (Troubleshooting)

Q: Can I proceed with peptide coupling (e.g., using DCC/EDC) if the solution is cloudy? A: No. The cloudiness indicates the presence of free water. Water is a potent nucleophile that will competitively attack your activated ester intermediates (such as O-acylisourea), hydrolyzing them back to the starting carboxylic acid. This will rapidly consume your expensive coupling reagents and drastically reduce your reaction yield[2].

Q: Why can't I just filter the cloudy solution and use the filtrate? A: Filtering an emulsion is ineffective. Furthermore, the microscopic water droplets often trap partially dissolved Boc-Leucine. Filtering these droplets out will alter the precise molarity of your solution, leading to stoichiometric imbalances in your downstream synthesis.

Q: What is the fastest way to achieve a clear solution without drying the compound? A: If your downstream application is tolerant to trace moisture, you can add 5-10% v/v of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]. DMF disrupts the hydrogen-bonding network and acts as a co-solvent, bridging the polarity gap between water and DCM, resulting in a thermodynamically stable, optically clear solution[4].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The physical appearance of the solution acts as a direct indicator of experimental success.

Protocol A: Azeotropic Dehydration (Gold Standard for SPPS)

Causality: Toluene and water form a minimum-boiling azeotrope. By evaporating toluene under reduced pressure, water is forcibly co-distilled out of the crystal lattice at temperatures far below its boiling point, preventing thermal degradation of the acid-labile Boc protecting group[2].

Step-by-Step Methodology:

  • Suspension: Weigh the required amount of Boc-Leu-OH·H2O into a round-bottom flask. Add 10 mL of anhydrous toluene per gram of the amino acid.

  • Evaporation: Attach the flask to a rotary evaporator. Apply a vacuum (20-30 mbar) and gentle heating via a water bath set to 40°C.

  • Iteration: Once the solvent is evaporated to dryness, repeat the toluene addition and evaporation process two more times to ensure the complete removal of lattice water.

  • Desiccation: Place the resulting white solid under high vacuum (using a lyophilizer or vacuum desiccator) for 2 hours to remove any residual trace toluene.

  • Solubilization: Add anhydrous DCM to the dried powder.

  • Self-Validation Check: The resulting solution must be instantly and optically clear. Any lingering turbidity indicates incomplete drying, and steps 1-3 must be repeated.

Workflow S1 Weigh Hydrate S2 Suspend in Toluene S1->S2 S3 Rotary Evaporation (40°C, Vacuum) S2->S3 S4 Inspect Solid S3->S4 S4->S2 Sticky/Wet S5 High Vacuum Dry S4->S5 Dry white powder S6 Dissolve in DCM S5->S6 Validation

Step-by-step azeotropic drying workflow for converting Boc-Leucine hydrate to anhydrous form.

Protocol B: Co-Solvent Solubilization (Rapid Method)

Causality: DMF acts as a potent hydrogen-bond acceptor. It solvates the released water molecules, preventing them from aggregating into a light-scattering emulsion phase, while simultaneously keeping the Boc-Leucine fully dissolved.

Step-by-Step Methodology:

  • Initial Solubilization: Suspend Boc-Leu-OH·H2O in 90% of your target volume of DCM.

  • Titration: Dropwise, add anhydrous DMF while swirling the flask. Continue until the cloudy suspension transitions to a perfectly clear solution (this typically requires 5-10% of the total volume).

  • Volume Adjustment: Bring the solution to the final desired volume with DCM.

  • Self-Validation Check: Hold the flask against a strong light source. The solution should exhibit high optical clarity with absolutely no Tyndall effect (light scattering).

Quantitative Data Presentation

To assist in selecting the correct approach for your specific workflow, consult the comparative data table below:

StrategySolvent SystemResidual Water ContentVisual AppearanceBest Suited For
Untreated Hydrate 100% DCM~ 7.2% (Stoichiometric)Cloudy / EmulsionNot recommended
Azeotropic Drying 100% DCM< 0.1%Clear, transparentMoisture-sensitive couplings (DCC/EDC/DIC)
Co-Solvent Addition 90% DCM / 10% DMF~ 7.2% (Solvated)Clear, transparentStandard SPPS, moisture-tolerant reactions

References

  • ResearchGate. "Multiple-Turnover Isotopic Labeling of Fmoc- and Boc-Protected Amino Acids with Oxygen Isotopes." [Link]

Sources

Troubleshooting

Preventing racemization of 13C6 15N Boc-Leucine during synthesis

Technical Support Center: High-Fidelity Synthesis with Isotopically Labeled Amino Acids Subject: Preventing Racemization of Boc-Leucine During Activation and Coupling Ticket ID: ISO-LEU-PROTECT-001 Priority: Critical (Ir...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Fidelity Synthesis with Isotopically Labeled Amino Acids

Subject: Preventing Racemization of




Boc-Leucine During Activation and Coupling Ticket ID: ISO-LEU-PROTECT-001 Priority: Critical (Irreplaceable Reagent)

Executive Summary

Working with stable isotope-labeled building blocks like




Boc-Leucine
fundamentally shifts the parameters of peptide synthesis. While standard Boc-Leucine is inexpensive enough to tolerate minor side reactions, the labeled variant represents a significant financial and scientific investment.

Although urethane-protected amino acids (Boc, Fmoc) are generally resistant to racemization compared to amide-protected analogs, they are not immune . Under specific conditions—particularly during carboxyl activation in the presence of tertiary amines—Boc-amino acids can undergo racemization via the 2-alkoxy-5(4H)-oxazolone pathway or direct enolization. This guide provides a self-validating protocol to ensure stereochemical integrity.

Part 1: The Mechanism of Failure

To prevent racemization, one must understand how it occurs. For Boc-Leucine, the primary risk arises during the activation step prior to coupling.

The Threat: Oxazolone Formation When the carboxyl group of Boc-Leucine is activated (e.g., by a carbodiimide or onium salt), the carbonyl oxygen of the Boc group can attack the activated carboxylate. This cyclization forms a 2-tert-butoxy-5(4H)-oxazolone .

  • The C

    
    -proton of this oxazolone is highly acidic.
    
  • A base (even a weak one) can abstract this proton, leading to a planar, achiral enolate.

  • Reprotonation occurs indiscriminately, producing a racemic mixture (D/L).

RacemizationMechanism BocLeu Boc-Leu-OH (L-Isomer) Activated Activated Ester (O-Acylisourea / OBt) BocLeu->Activated Activation (DIC/HATU) Oxazolone 2-tert-butoxy-5(4H)-oxazolone (Chiral Intermediate) Activated->Oxazolone Cyclization (Slow for Boc) Enolate Planar Enolate (ACHIRAL) Oxazolone->Enolate Base (Deprotonation) Racemic Racemic Mixture (L-Leu + D-Leu) Enolate->Racemic Reprotonation Additive Additive (Oxyma/HOBt) Additive->Activated Intercepts Intermediate

Figure 1: The Oxazolone pathway is the primary racemization vector. Note that urethane (Boc) protection slows this cyclization compared to amides, but excess base or high temperatures accelerate the transition to the achiral enolate.

Part 2: Troubleshooting & Optimization Guides

Issue 1: Selecting the Correct Coupling Reagents

User Question: Standard protocols suggest DIC/HOBt or HBTU/DIEA. Are these safe for my labeled Leucine?

Technical Insight:

  • HBTU/HATU (Onium Salts): These are powerful but risky. They require a base (DIEA) to function. If the base is added before the amino acid is fully dissolved, or in excess, it promotes enolization immediately upon activation.

  • DIC (Carbodiimide): Safer because it does not strictly require a base for the activation step itself. However, without an additive, it is slow and prone to side reactions.

Recommendation: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

  • Why? Oxyma is superior to HOBt/HOAt in suppressing racemization and is non-explosive. The DIC/Oxyma couple generates an active ester that is reactive enough to couple quickly (beating the racemization kinetics) but stable enough to resist oxazolone formation.[1]

Reagent SystemRacemization RiskCoupling EfficiencyRecommendation
DIC / Oxyma Lowest HighPreferred for Isotopes
DIC / HOBtLowModerateAcceptable
HATU / HOAt / CollidineLow-MediumVery HighUse for difficult sequences only
HBTU / DIEAMediumHighAvoid for expensive isotopes
Issue 2: The Role of Bases (The "Collidine Switch")

User Question: My protocol uses DIPEA (Diisopropylethylamine). Should I switch?

Technical Insight: DIPEA is a strong, hindered base.[2] While better than Triethylamine (TEA), it is still basic enough (


) to abstract the 

-proton from an activated oxazolone. 2,4,6-Collidine (TMP) is a weaker base (

) that is sufficient to neutralize the reaction environment without being strong enough to drive the deprotonation of the

-carbon.

Protocol Adjustment: If you must use onium salts (HATU/HBTU) due to steric hindrance in the peptide sequence, replace DIPEA with Collidine .

Part 3: The "Zero-Loss" Coupling Protocol

This workflow is designed to minimize pre-activation time (where the activated species sits vulnerable) and eliminate base-catalyzed enolization.

CouplingWorkflow Step1 1. Dissolve 13C/15N Boc-Leu-OH in DMF/DCM (1:1) Step2 2. Add Oxyma Pure (1.0 equiv vs AA) Step1->Step2 Step3 3. Chill to 0°C (Critical for suppression) Step2->Step3 Step4 4. Add DIC (1.0 equiv) Step3->Step4 Step5 5. Pre-activate for exactly 2 mins Step4->Step5 Step6 6. Add to Resin/Amine immediately Step5->Step6

Figure 2: Optimized "Cold-Activation" workflow. Keeping the activation step at 0°C significantly reduces the kinetic rate of oxazolone formation.

Detailed Steps:

  • Solvent: Use a mixture of DCM/DMF (1:1). DCM has lower dielectric constant which disfavors charge separation (enolization), while DMF ensures solubility.

  • Stoichiometry: Use 1.0 equivalent of labeled AA, 1.0 equiv Oxyma, and 1.0 equiv DIC. Do not use excess DIC, as it can block the N-terminus.

  • Temperature: Perform the activation (mixing AA + Oxyma + DIC) at 0°C .

  • Time: Allow pre-activation for only 2-3 minutes . Then add the mixture to the resin.[3][4]

  • Coupling: Allow the coupling to proceed at room temperature.

Part 4: Analytical Verification (Marfey's Method)

User Question: How do I prove I haven't racemized my expensive leucine?

You cannot rely on standard C18 HPLC to separate L-Leu from D-Leu; they are enantiomers and will co-elute. You must use a chiral derivatization agent. Marfey's Reagent (FDAA) is the industry standard.

Protocol Summary:

  • Hydrolysis: Take a small aliquot of your synthesized peptide (approx 50 µg). Hydrolyze in 6M HCl at 110°C for 24h. (Note: This converts Boc-Leu back to Leu).

  • Derivatization: Treat the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .

    • This converts the enantiomers (L-Leu / D-Leu) into diastereomers (L-FDAA-L-Leu / L-FDAA-D-Leu).

  • Analysis: These diastereomers have different physical properties and can be separated on a standard C18 HPLC column.

    • L-FDAA-L-Leu typically elutes afterL-FDAA-D-Leu (check specific elution order for your column).

References

  • Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]

  • Marfey's method for chiral amino acid analysis. Semantic Scholar. [Link]

  • Elucidating the Racemization Mechanism of Amino Acids. NIH/PubMed. [Link]

Sources

Optimization

Removing water content from L-LEUCINE-N-T-BOC:H2O before synthesis

Technical Note: Dehydration Protocols for L-LEUCINE-N-T-BOC Monohydrate (Boc-Leu-OH·H₂O) The "Monohydrate Trap" in Peptide Coupling Boc-Leu-OH is commercially supplied as a monohydrate (CAS 13139-15-6) because the crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Note: Dehydration Protocols for L-LEUCINE-N-T-BOC Monohydrate (Boc-Leu-OH·H₂O)

The "Monohydrate Trap" in Peptide Coupling

Boc-Leu-OH is commercially supplied as a monohydrate (CAS 13139-15-6) because the crystalline lattice stabilizes the molecule, preventing it from turning into a hygroscopic oil. However, this crystal water is a "silent killer" in coupling reactions.

Why removal is non-negotiable:

  • Reagent Consumption: In carbodiimide couplings (DCC/DIC), water consumes the coupling reagent to form urea (DCU/DIU), altering the stoichiometry.

  • Active Ester Hydrolysis: If you are generating active esters (e.g., -OBt, -OAt), water hydrolyzes them back to the starting acid, stalling the reaction.

  • Racemization Risk: While Boc-Leu-OH is relatively stable, the presence of water during activation can facilitate oxazolone formation, leading to loss of chirality [1].

Protocol A: Azeotropic Distillation (The Gold Standard)

Best For: Large-scale synthesis (>5g) or critical GMP steps. Principle: Water forms a low-boiling azeotrope with toluene (84.1°C) or benzene (69°C). This allows water removal at temperatures below the thermal decomposition threshold of the Boc group (~100-110°C) [2].

Reagents:

  • Boc-Leu-OH[1][2][3][4][5]·H₂O

  • Anhydrous Toluene (Preferred over Benzene for safety)

  • Rotary Evaporator with vacuum capability

Step-by-Step Workflow:

  • Dissolution: Place the monohydrate in a round-bottom flask. Add Toluene (10 mL per gram of amino acid). The solid may not dissolve completely initially—this is normal.

  • The "Strip": Apply vacuum (aim for <50 mbar) and lower the flask into a water bath set to 45-50°C .

    • Note: Do not exceed 60°C. High heat under acidic trace conditions (even from glass surface acidity) can cleave the Boc group [3].

  • Evaporation: Rotavap until a viscous oil or foam remains. The water co-distills with the toluene.

  • Repeat: Re-dissolve the residue in fresh anhydrous Toluene and repeat the evaporation 3 times .

  • Final State: The final product will likely be a colorless, viscous oil or a glassy foam . Do not expect a white powder.

Visualization: The Azeotropic Cycle

AzeotropeCycle Start Boc-Leu-OH Monohydrate (Solid) Solvent Add Toluene (10mL/g) Start->Solvent Mix Heterogeneous Mixture Solvent->Mix Vac Vacuum Evap (45°C Bath) Mix->Vac Check Viscous Oil Remains? Vac->Check Repeat Repeat 3x Check->Repeat Yes End Anhydrous Boc-Leu-OH (Oil) Check->End Done (3 cycles) Repeat->Solvent Recycle

Figure 1: The iterative azeotropic distillation cycle ensures complete removal of crystal water.

Protocol B: Chemical Drying (Solution Phase)

Best For: Small scale (<1g) or immediate use in solution-phase synthesis. Principle: Physical removal of water using a desiccant followed by filtration.

Step-by-Step Workflow:

  • Dissolve: Dissolve Boc-Leu-OH·H₂O in a volatile organic solvent (DCM or Ethyl Acetate). Use ~10-15 mL/g.

  • Dry: Add anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[6]

    • Rule of Thumb: Add enough so that the drying agent flows freely like snow when shaken, rather than clumping at the bottom.

  • Incubate: Stir or let stand for 15-20 minutes.

  • Filter: Filter through a sintered glass funnel or a cotton plug to remove the hydrated salt.

  • Concentrate: Evaporate the solvent on a rotavap to yield the anhydrous oil.

Comparison of Methods

FeatureAzeotropic Distillation (Toluene)Chemical Drying (MgSO₄)Vacuum Oven (P₂O₅)
Water Removal Excellent (>99.9%)Good (>98%)Moderate (Surface only)
Speed Medium (1-2 hours)Fast (30 mins)Slow (Overnight)
Scalability High (kg scale)MediumLow
Risk Thermal (if bath >60°C)Product loss on filterIncomplete drying

Troubleshooting & FAQs

Q1: My product turned into a sticky oil/gum after drying. Did I degrade it? A: No. This is the most common point of confusion. Anhydrous Boc-Leu-OH is often an oil or an amorphous foam [4]. The crystalline "white powder" form relies on the water lattice structure.

  • Action: Do not try to recrystallize it. Dissolve the oil directly in your coupling solvent (DMF/DCM) and use it immediately.

Q2: How do I weigh the sticky oil accurately? A: Do not try to scrape it out.

  • Tare a flask.[6]

  • Perform the drying (Protocol A or B) in that flask.

  • Weigh the flask again to determine the yield.

  • Dissolve the entire oil in a known volume of solvent (e.g., make a 1.0 M stock solution) and dispense volumetrically.

Q3: Can I just heat it in an oven? A: Not recommended. Heating Boc-Leu-OH solid above 80°C without solvent can lead to thermal decomposition (isobutylene loss) [5]. If you must use an oven, use a vacuum oven at max 40°C over P₂O₅, but this is often ineffective for removing bound crystal water deep in the lattice.

Q4: I suspect racemization. How do I check? A: If you overheated the sample in the presence of base, racemization is possible.

  • Test: Derivatize a small aliquot with a chiral amine (e.g., Marfey's reagent) and analyze via HPLC. However, pure thermal drying (neutral pH) rarely causes racemization.

Decision Logic: Which Method to Choose?

DecisionTree Start Need to dry Boc-Leu-OH:H2O Scale What is your scale? Start->Scale Large > 5 grams Scale->Large Small < 5 grams Scale->Small Toluene Protocol A: Toluene Azeotrope Large->Toluene Critical Purity ChemDry Protocol B: MgSO4 Drying Small->ChemDry Speed Needed NextStep Result: Viscous Oil Toluene->NextStep ChemDry->NextStep Action Dissolve in DMF/DCM Use Volumetrically NextStep->Action

Figure 2: Decision matrix for selecting the appropriate dehydration protocol.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

  • Sigma-Aldrich. (n.d.). Boc-Leu-OH Monohydrate Product Specification.

  • RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids.

  • AAPPTec. (n.d.). Boc-L-Leu-OH H2O Properties. "The monohydrate is a white solid, but the anhydrous form is an oil."

  • BenchChem. (2025).[6][7] Stability and Storage of Boc-Amino Acids.

Sources

Troubleshooting

Technical Support Center: Managing Aggregation in Isotope-Labeled Leucine Peptides

I. The Mechanistic Root of the Problem Why do labeled Leucine ( C, N, H) peptides aggregate so aggressively?

Author: BenchChem Technical Support Team. Date: March 2026

I. The Mechanistic Root of the Problem

Why do labeled Leucine (


C, 

N,

H) peptides aggregate so aggressively? Leucine is a highly aliphatic, hydrophobic amino acid. When multiple Leucine residues are present (e.g., in transmembrane domains or amyloidogenic cores), they drive rapid hydrophobic collapse to minimize aqueous exposure[1]. This collapse quickly transitions into intermolecular hydrogen bonding, forming highly stable

-sheet aggregates or amorphous precipitates[2]. While isotopic labeling (

C,

N) does not alter the physicochemical hydrophobicity compared to unlabeled counterparts, the high cost and low yield of labeled synthesis make aggregation-induced signal loss in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) a critical bottleneck[3].

II. Diagnostic FAQs: Identifying Aggregation in Analytical Workflows

Q: My LC-MS signal for a


C-Leu peptide is completely suppressed, but the UV trace shows a broad hump. Is this aggregation? 
A:  Yes. A broad, tailing UV hump combined with missing or highly suppressed MS signals is a classic hallmark of on-column aggregation. Hydrophobic peptides strongly adsorb to the stationary phase of reverse-phase columns, preventing efficient elution[4]. Furthermore, pre-column oligomerization prevents efficient electrospray ionization (ESI).

Q: In my solution-state NMR, the


 HSQC spectrum of my Leucine-rich peptide shows severe line broadening and missing cross-peaks. How do I fix this? 
A:  Line broadening in NMR is caused by the increased rotational correlation time (

) of large, slow-tumbling aggregates[5]. To resolve this, you must shift the equilibrium from oligomers to monomers. For membrane-associated Leucine peptides, reconstituting the peptide in detergent micelles (e.g., DPC or SDS) or lipid bicelles is required to mimic a membrane environment and stabilize the monomeric

-helical state[6]. Alternatively, Solid-State NMR (ssNMR) can be used, as it does not rely on rapid molecular tumbling and is ideal for self-assembled fibrils[7].

Q: I dissolved my peptide in 100% DMSO, and it was clear. When I diluted it into my assay buffer, it instantly crashed out. Why? A: This is known as "salting out" or solvent-shock precipitation. When a highly concentrated DMSO-peptide stock is rapidly introduced to an aqueous environment, localized high concentrations of the peptide experience immediate hydrophobic collapse before the DMSO can evenly diffuse into the water[8].

III. Solubilization Strategies & Solvent Selection

To rationally design a solubilization strategy, one must understand how different solvents disrupt the forces driving Leucine aggregation.

Table 1: Solvent Properties and Mechanistic Effects on Leucine-Rich Peptides
Solvent / AgentDielectric Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mechanistic Action on Peptide AggregatesBest Use Case
HFIP (Hexafluoroisopropanol)16.7Disrupts intermolecular H-bonds; strongly promotes monomeric

-helical structures[9].
Pre-treatment to break pre-formed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-sheets before LC-MS or assay dilution.
DMSO (Dimethyl Sulfoxide)46.7Disrupts hydrophobic interactions; excellent primary solvent for aliphatic residues[8].Stock solution preparation for biological assays (requires careful dilution)[10].
Detergent Micelles (e.g., SDS)N/AShields hydrophobic Leucine side chains within a lipid-like hydrophobic core[10].Solution-state NMR of transmembrane peptides[6].
GuHCl / Urea N/AChaotropic agents that disrupt the water network and denature secondary structures[10].Unfolding stubborn aggregates when biological activity is not immediately required.

IV. Experimental Workflows & Logical Relationships

AggregationWorkflow Start Labeled Leu-Peptide Aggregation Detected Assay Determine Downstream Application Start->Assay NMR Solution NMR Assay->NMR MS Mass Spectrometry (LC-MS) Assay->MS Bio In Vitro / Bioassay Assay->Bio Micelles Reconstitute in Micelles (DPC, SDS) to stabilize alpha-helices NMR->Micelles HFIP Monomerize with HFIP Evaporate to Film Resuspend in Mobile Phase MS->HFIP DMSO Dissolve in 100% DMSO Dropwise Dilution into Vigorously Stirred Buffer Bio->DMSO

Caption: Decision tree for resolving labeled Leucine-peptide aggregation based on downstream applications.

V. Validated Step-by-Step Protocols

Protocol A: The HFIP Monomerization Method (For MS and Structural Pre-treatment)

Causality: Lyophilized peptides often arrive containing pre-formed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sheet aggregates from the synthesis and cleavage processes. HFIP is a strongly hydrogen-bonding fluorinated solvent that breaks these intermolecular 

-sheets and forces the peptide into a monomeric

-helical state[9].

Step-by-Step Methodology:

  • Initial Solubilization: Add 100% HFIP directly to the lyophilized labeled peptide to achieve a concentration of 1-2 mg/mL.

  • Incubation: Sonicate the vial in a room-temperature water bath for 10 minutes, then let it incubate at room temperature for 1 hour to ensure complete dissociation of oligomers.

  • Film Formation: Pierce the cap of the microcentrifuge tube and place it under a gentle stream of anhydrous nitrogen gas. Evaporate the HFIP completely until a thin, clear peptide film forms at the bottom of the tube[9].

  • Resuspension: Immediately resuspend the monomeric film in your target solvent (e.g., 50% Acetonitrile / 0.1% Formic Acid for LC-MS, or a DMSO stock for assays).

  • Self-Validation Step: Inject a small aliquot into a Dynamic Light Scattering (DLS) instrument or perform Ion Mobility-MS (IM-MS)[11]. A monodisperse peak at the expected monomeric hydrodynamic radius confirms successful disaggregation.

Protocol B: The Dropwise DMSO Dilution Method (For Aqueous Assays)

Causality: To prevent the "salting out" effect caused by localized solvent shock, the peptide must be introduced into the aqueous phase at a rate slower than the diffusion rate of DMSO into water[8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the labeled peptide in 100% anhydrous DMSO to a highly concentrated stock (e.g., 10 mM). Vortex and briefly sonicate until optically clear[8][9].

  • Buffer Preparation: Place your target aqueous buffer (e.g., PBS) in a glass vial with a magnetic stir bar. Set the stir plate to a vigorous vortex (without introducing excessive air bubbles).

  • Dropwise Addition: Using a low-volume micropipette, add the DMSO stock to the periphery of the stirring vortex in 0.5

    
    L increments[8]. Wait 10 seconds between each drop to allow complete dispersion.
    
  • Final Concentration Check: Ensure the final DMSO concentration remains below 1% (or the tolerance limit of your specific assay)[8].

  • Self-Validation Step: Centrifuge the final solution at 14,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (at 214 nm or 280 nm if aromatic residues are present) to quantify the soluble fraction. If the concentration matches your theoretical yield, no micro-precipitates have formed.

VI. References

1.[12] Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins - NIH.gov. 12 2.[1] Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Residues - Benchchem. 1 3.[4] Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations - GenScript. 4 4.[5] Monitoring Alzheimer Amyloid Peptide Aggregation by EPR - D-NB.info. 5 5.[10] Further dilute DMSO dissolved hydrophobic peptides? - ResearchGate. 10 6.[7] Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - NIH.gov.7 7.[9] Frequently asked questions - Peptides - AnaSpec. 9 8.[11] Structural characterization of 8-amyloid oligomer-aggregates by ion mobility mass spectrometry and electron spin resonance spect - University of Konstanz. 11 9.[8] Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides - Benchchem. 8 10.[3] Study of Amyloid Oligomers - UC Irvine. 3 11.[6] Nuclear Magnetic Resonance of Membrane-Associated Peptides and Proteins - NIH.gov. 6 12.[2] Amino Acid Composition drives Peptide Aggregation - ChemRxiv. 2

Sources

Optimization

Technical Support Center: Stability of L-LEUCINE-N-T-BOC:H2O (13C6, 15N)

Status: Operational Role: Senior Application Scientist Subject: Long-term Storage, Stability, and Troubleshooting of Stable Isotope Labeled (SIL) Precursors[1] Introduction: The Stakes of Stability As researchers, we und...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Long-term Storage, Stability, and Troubleshooting of Stable Isotope Labeled (SIL) Precursors[1]

Introduction: The Stakes of Stability

As researchers, we understand that L-LEUCINE-N-T-BOC:H2O (13C6, 15N) is not merely a reagent; it is a high-value internal standard and a critical metabolic tracer.[1] Its utility in NMR metabolomics and quantitative proteomics (e.g., SILAC) relies entirely on two factors: chemical purity (the integrity of the BOC protective group) and isotopic enrichment (the retention of the 13C/15N labels).

This guide moves beyond generic storage advice. It dissects the mechanisms of degradation and provides a self-validating framework to ensure your data remains artifact-free.[1]

Module 1: Storage & Handling Protocols

Q: What is the absolute optimal storage condition for long-term stability (>2 years)?

A: The "Gold Standard" protocol for this compound is -20°C, desiccated, and dark. [1]

  • Temperature (-20°C): At this temperature, the kinetic rate of spontaneous acid-catalyzed deprotection is effectively halted.[1]

  • Desiccation (Critical): The "H2O" in the formula indicates this is a monohydrate. However, excess atmospheric moisture is the enemy. Moisture, combined with trace acidity (even from CO2 in the air forming carbonic acid), accelerates the cleavage of the BOC group.

  • Dark: While amino acids are generally photostable, the BOC ether linkage can be susceptible to radical formation under intense UV exposure over years.

Q: Can I store the powder at room temperature for short periods?

A: Yes, but with caveats.

  • < 24 Hours: Acceptable for weighing and aliquoting.

  • > 1 Week: Not recommended. The monohydrate form is in equilibrium with atmospheric humidity. Fluctuations in room humidity can cause the crystal lattice to either adsorb more water (deliquescence) or lose its structural water (efflorescence).[1]

  • Impact: This does not degrade the molecule chemically, but it alters the effective molecular weight , leading to stoichiometry errors in your master mix preparation.

Q: How do I handle the "Monohydrate" factor during weighing?

A: This is a common source of quantitative error.

  • Do not over-dry: Do not place the compound in a high-vacuum oven at elevated temperatures (>40°C) to "dry" it.[1] You risk driving off the structural water molecule, converting it to the anhydrous form.

  • Calculation: Always use the monohydrate molecular weight for your calculations unless you have performed a Karl Fischer titration to prove otherwise.

    • Unlabeled MW: ~249.3 g/mol [1]

    • Labeled (13C6, 15N) MW: ~256.3 g/mol (approximate; check specific CoA).[1]

Module 2: Degradation Dynamics (The "Why")

Understanding how the molecule fails allows you to prevent it. The primary failure mode is Acid-Catalyzed Deprotection .[1]

The Degradation Pathway

The BOC group is designed to be acid-labile (removable with TFA).[1] However, "acid-labile" implies that even weak acids over long periods can trigger loss of protection.

degradation_pathway BocLeu Intact L-LEUCINE-N-T-BOC (13C6, 15N) Intermediate Carbamic Acid Intermediate BocLeu->Intermediate H+ (Trace Acid) + H2O (Moisture) FreeLeu Free L-LEUCINE (13C6, 15N) Intermediate->FreeLeu Spontaneous Decarboxylation Byproducts Isobutylene (Gas) + CO2 (Gas) Intermediate->Byproducts

Figure 1: The autocatalytic degradation pathway.[1] Note that moisture is the key enabler for the initial protonation step in non-anhydrous environments.

Q: Why is my powder clumping?

A: Clumping is a physical sign of hygroscopic cycling . If the container is opened while cold, condensation forms on the crystals. This moisture partially dissolves the surface, and upon re-freezing, the crystals fuse.

  • Prevention: Always allow the vial to equilibrate to room temperature (approx. 30 mins) in a desiccator before opening.

Module 3: Quality Control & Troubleshooting

If you suspect degradation, do not use the reagent in a precious experiment. Validate it first.

Troubleshooting Matrix
SymptomProbable CauseVerification StepRemediation
Pungent/Sweet Odor Isobutylene gas release (BOC degradation).[1]Check solubility in organic solvent (e.g., DCM).Discard. The reagent is significantly deprotected.
Insoluble Particles Free Leucine formation (Free Leu is less soluble in organics than Boc-Leu).[1]Dissolve in DCM or Ethyl Acetate. Free Leu will precipitate.Filter? No. Discard to maintain isotopic purity standards.
Shift in NMR Loss of BOC signal.Run 1H NMR (see below).If <5% degradation, purify. If >5%, discard.
Mass Spec Signal Appearance of [M-100] peak.[1]Direct Infusion MS.[2]Adjust MRM transitions if using as internal standard (risky).
The Self-Validating Protocol: NMR Verification

The most reliable check is 1H NMR.[1] You are looking for the ratio between the BOC tert-butyl group and the Leucine methyl groups .

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Signals (Approximate):

    • BOC Group: Strong singlet at ~1.4 ppm (9 Protons).[1]

    • Leucine Methyls: Doublet at ~0.9 ppm (6 Protons).[1]

  • The Test: Integration Ratio.

    • Ideal: Area(Boc) / Area(Leu_Methyls) = 1.5 (9H / 6H).[1]

    • Failure:[1] If the ratio drops significantly below 1.5, you have lost the BOC group.

Module 4: Isotopic Integrity

Q: Will the 13C or 15N labels "leak" or exchange over time?

A: No. Unlike Deuterium (2H), which can undergo exchange with solvent protons (H/D exchange) at labile positions (OH, NH), the carbon backbone (13C) and the nitrogen atom (15N) are covalently locked.

  • Stability: The isotopic enrichment is stable indefinitely under standard chemical storage.

  • Warning: Do not confuse chemical degradation (breaking bonds) with isotopic degradation.[1] Even if the BOC group falls off, the resulting free Leucine is still 13C6, 15N labeled.

QC Workflow Diagram

qc_workflow Start Reagent Receipt Storage Storage: -20°C, Desiccated Start->Storage Use Prepare for Experiment Storage->Use Equilibrate Equilibrate to RT (30 mins) Use->Equilibrate Visual Visual Check: Clumping? Odor? Equilibrate->Visual Solubility Solubility Test: Clear in DCM? Visual->Solubility Pass Discard Discard / Re-Purify Visual->Discard Fail Proceed Proceed to Experiment Solubility->Proceed Yes Solubility->Discard No (Cloudy)

Figure 2: Recommended decision tree for assessing reagent viability before experimental use.

References

  • Cambridge Isotope Laboratories (CIL). Storage and Stability of Stable Isotope Labeled Compounds. Retrieved from [1]

  • Sigma-Aldrich (Merck). Product Information: N-(tert-Butoxycarbonyl)-L-leucine.[1] Retrieved from [1]

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for BOC/Fmoc stability).
  • PubChem. N-Boc-L-leucine hydrate Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Product Comparison Guide: NMR Assignment Strategies for Leucine Residues

This guide provides a technical comparison of NMR chemical shift assignment strategies for C N Leucine residues, designed for researchers optimizing experiments for proteins ranging from 20 kDa to >100 kDa. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of NMR chemical shift assignment strategies for


C 

N Leucine residues, designed for researchers optimizing experiments for proteins ranging from 20 kDa to >100 kDa.

Executive Summary

Assigning Leucine (Leu) side chains in large proteins is a critical bottleneck in structural biology due to the "geminal methyl problem"—the stereochemical ambiguity of the two isopropyl methyl groups (


1 and 

2). This guide compares three primary "product" classes (methodologies and associated reagent kits) used to solve this: Uniform Labeling , Selective Methyl Labeling , and Stereospecific Labeling .

Key Finding: While Uniform Labeling is cost-effective for proteins <25 kDa, Stereospecific Methyl Labeling (using acetolactate precursors) is the mandatory industry standard for proteins >50 kDa, offering a 3-fold sensitivity gain via the Methyl-TROSY effect and eliminating assignment ambiguity.

Part 1: Comparative Analysis of Labeling Strategies

The "Products" (Methodologies) at a Glance
FeatureMethod A: Uniform Labeling Method B: Selective Methyl Labeling Method C: Stereospecific Labeling
Reagent Base

C-Glucose /

NH

Cl

-Ketoisovalerate (

C

)

-Acetolactate (

C,

H)
Primary Vendor CIL, Sigma-Aldrich (Generic)CIL, NMR-Bio (Precursor Kits)NMR-Bio, CIL (Stereo-Array Kits)
Target Size < 25 kDa25 – 80 kDa> 80 kDa (up to 1 MDa)
Spectral Resolution Low (Crowded aliphatic region)High (Only methyls visible)Ultra-High (50% peak reduction)
Assignment Logic TOCSY-based (Through-bond)NOESY-based (Through-space)Structure/NOE-based
Cost Efficiency High (Cheap reagents)ModerateLow (Expensive precursors)
Methyl-TROSY IncompatibleCompatible (50% efficiency)Fully Optimized
Technical Deep Dive
Method A: Uniform

C/

N Labeling
  • Mechanism: Relies on scalar coupling (

    
    -coupling) through the entire carbon side chain (
    
    
    
    ).
  • Limitation: In large proteins, rapid transverse relaxation (

    
    ) kills the signal before it reaches the methyl group during the pulse sequence. The crowded aliphatic region (10–30 ppm) makes assignment impossible without 4D experiments.
    
Method B: Selective Methyl Labeling (ILV Kits)
  • Mechanism: Uses

    
    -ketoisovalerate precursors to label Leu/Val methyls in a deuterated background.
    
  • Pros: Eliminates the aliphatic carbon background, dramatically simplifying spectra.

  • Cons: It is non-stereospecific . Both pro-R and pro-S methyls are labeled. This creates "geminal pairs" in the spectrum that are often overlapped and indistinguishable, complicating NOE analysis.

Method C: Stereospecific Labeling (The "Gold Standard")
  • Mechanism: Uses chemically synthesized acetolactate precursors. Due to the enzymatic specificity of acetolactate synthase and reductoisomerase, the

    
    CH
    
    
    
    label is directed exclusively to the pro-S position of Leucine and Valine.
  • Why it wins:

    • Resolution: Removes 50% of the peaks (pro-R is silent), halving spectral crowding.

    • Structure Calculation: Provides immediate stereochemical definition, removing the need for "floating chirality" in structure calculations.

    • Sensitivity: Essential for the Methyl-TROSY effect, where interference between intra-methyl dipoles is cancelled.

Part 2: Experimental Protocols & Workflows

Protocol 1: Stereospecific Leucine Labeling (Method C)

For proteins >50 kDa requiring Methyl-TROSY data.

Reagents:

  • M9 Minimal Media (prepared with 99.9% D

    
    O)
    
  • 
    -Glucose (carbon source, to deuterate the 
    
    
    
    positions)
  • Precursor: Sodium 2-acetolactate (specifically labeled at C1/Methyl positions)

  • Inhibitor:

    
    -Leucine (to suppress natural biosynthesis scrambling)
    

Workflow:

  • Inoculation: Grow E. coli (BL21 DE3) in 20 mL M9/D

    
    O media overnight.
    
  • Scale Up: Transfer to 1L M9/D

    
    O media. Grow at 37°C until OD
    
    
    
    .
  • Precursor Addition (The Critical Step):

    • Add 100 mg/L of 2-acetolactate precursor.

    • Add 100 mg/L of

      
      -Leucine (prevents the host from making unlabeled Leu).
      
    • Wait 45-60 minutes to allow cellular uptake and metabolic integration.

  • Induction: Induce with IPTG (1 mM). Lower temperature to 20°C for 16–24 hours to maximize folding and minimize scrambling.

  • Purification: Purify in fully deuterated buffers to prevent proton exchange back into the amide positions (if amide detection is also required).

Protocol 2: Assignment Pulse Sequence (HMCM[CG]CBCA)

Standard "Out-and-Back" experiment for linking Methyls to Backbone.

  • Magnetization Start:

    
     magnetization.
    
  • Transfer 1:

    
     (via 
    
    
    
    Hz).
  • Transfer 2:

    
    .
    
  • Transfer 3:

    
    .
    
  • Evolution: Chemical shift of

    
     and 
    
    
    
    is recorded.
  • Return: Magnetization is transferred back the same path to methyl protons for detection.

  • Result: A 2D plane correlating Methyl

    
    H/
    
    
    
    C chemical shifts to the assigned Backbone
    
    
    shifts.

Part 3: Visualizations

Figure 1: Biosynthetic Labeling Pathway

This diagram illustrates how specific precursors target the Leucine side chain, distinguishing Method B (Ketoisovalerate) from Method C (Acetolactate).

Biosynthesis cluster_legend Labeling Logic Glucose Glucose (d7) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate 2-Acetolactate (Precursor Method C) Pyruvate->Acetolactate AlsS KIV alpha-Ketoisovalerate (Precursor Method B) Acetolactate->KIV IlvC/D (Stereospecific Step) Valine Valine KIV->Valine Transaminase Leucine Leucine (Target) KIV->Leucine LeuA/B/C/D (Chain Elongation) MethodB Method B: Labels BOTH Methyls (Racemic) MethodC Method C: Labels pro-S Methyl ONLY

Caption: Biosynthetic flow showing the divergence of Valine and Leucine. Method C enters at Acetolactate to enforce stereospecificity.

Figure 2: Assignment Logic Flowchart

A decision tree for selecting the correct assignment strategy based on protein size.

AssignmentLogic Start Start: Leucine Assignment SizeCheck Protein Size? Start->SizeCheck Small < 25 kDa SizeCheck->Small Small Medium 25 - 60 kDa SizeCheck->Medium Medium Large > 60 kDa SizeCheck->Large Large Uniform Uniform 13C/15N (HCCH-TOCSY) Small->Uniform Cost Effective Selective Selective Methyl (ILV) (Racemic) Medium->Selective Balance Cost/Res Stereo Stereospecific (pro-S) (Methyl-TROSY) Large->Stereo Mandatory Validation1 Complete Assignment Uniform->Validation1 J-coupling connectivity Validation2 Ambiguous Assignment Selective->Validation2 NOE Network Validation3 High-Confidence Assignment Stereo->Validation3 Structure-based / Auto-assign

Caption: Decision matrix for selecting Leucine assignment strategies based on molecular weight and required resolution.

Part 4: References

  • Gans, P., et al. (2010).[1] "Stereospecific isotopic labeling of methyl groups for NMR studies of high-molecular-weight proteins." Angewandte Chemie International Edition, 49(11), 1958-1962. Link

  • Tugarinov, V., & Kay, L. E. (2004). "An isotope labeling strategy for methyl TROSY spectroscopy." Journal of Biomolecular NMR, 28(2), 165-172. Link

  • Lichtenecker, R. J., et al. (2013).[1] "Selective isotope labelling of leucine residues by using α-ketoacid precursor compounds." ChemBioChem, 14(7), 818-821. Link

  • Kerfah, R., et al. (2015). "Methyl-specific isotopic labeling: a molecular toolbox for solution NMR studies of large proteins." Current Opinion in Structural Biology, 32, 113-122. Link

  • Cambridge Isotope Laboratories. "Application Note 25: Strategies for Isotope Labeling of High Molecular Weight Proteins." Link

Sources

Comparative

Comparative Kinetics Guide: Labeled vs. Unlabeled Boc-Leucine in Peptide Synthesis

Topic: Comparing Coupling Rates of Labeled vs. Unlabeled Boc-Leucine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the precise world of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Coupling Rates of Labeled vs. Unlabeled Boc-Leucine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the precise world of peptide therapeutics and proteomic standards, the transition from unlabeled precursors to Stable Isotope Labeled (SIL) analogs—such as Boc-Leucine-


, 

or Boc-Leucine-d

—is a critical juncture. A common concern among process chemists is whether the isotopic substitution induces a Kinetic Isotope Effect (KIE) significant enough to alter coupling protocols.

The Verdict: For


 and 

backbone labeling, the intrinsic coupling rate difference is negligible (

), allowing for identical reaction times. However, for Deuterium labeling at the

-carbon or side-chain, secondary KIEs can theoretically induce minor rate retardations, though rarely impacting yield in standard excess-driven Solid Phase Peptide Synthesis (SPPS).

This guide provides the mechanistic grounding, experimental validation protocols, and optimized workflows to seamlessly integrate labeled Boc-Leucine into your synthesis pipeline.

Scientific Background: The Kinetic Isotope Effect (KIE)[1][2][3]

To understand the operational equivalence of labeled and unlabeled Boc-Leucine, we must examine the reaction mechanism through the lens of physical organic chemistry.

The Coupling Mechanism

The rate-determining step (RDS) in carbodiimide or onium salt-mediated coupling is typically the formation of the activated ester or the nucleophilic attack of the amine on the activated carboxyl.

  • Primary KIE: Occurs when the bond involving the isotope is broken or formed during the RDS.[1]

  • Secondary KIE: Occurs when the isotope is adjacent to the reaction center, affecting hybridization or vibrational energy wells.[2]

Isotope-Specific Analysis
Isotope TypeLabel PositionTheoretical KIE (

)
Impact on Coupling Protocol

(Carbon-13)
Backbone (

)

None. Heavy atom effect is minimal.

(Nitrogen-15)
Amide Nitrogen

None. N-terminal nucleophilicity is largely unchanged.

(Deuterium)

-Carbon (

)

(Secondary)
Minimal. Potential rehybridization (

) effect, but masked by reagent excess.

(Deuterium)
Side Chain (

)

None. Remote from reaction center.

Expert Insight: While KIEs are critical for mechanistic studies, in practical SPPS (where 3-5 equivalents of AA are used), the "effective concentration" drives the reaction to completion long before minor kinetic differences manifest as yield loss.

Experimental Validation: The Competition Assay

Do not rely on assumptions. The following protocol is the "Gold Standard" for validating coupling equivalence in your specific resin/linker system. This Internal Competition Experiment eliminates variables like temperature fluctuations and mixing efficiency by reacting both species simultaneously.[3]

Methodology: Competitive Coupling

Objective: Determine the relative reaction rate (


) of Boc-Leu-OH (Unlabeled) vs. Boc-Leu-

(Labeled).

Reagents:

  • Amine: H-Phe-Resin (Limiting Reagent, 1.0 eq)

  • Acyl Donors: Boc-Leu-OH (10.0 eq) + Boc-Leu-

    
     (10.0 eq)
    
  • Activator: HBTU/DIEA (0.9 eq relative to total AA pool to ensure competition)

Protocol:

  • Preparation: Swell 50 mg of H-Phe-Resin (0.5 mmol/g) in DMF.

  • The Mix: In a separate vial, premix exactly 10 equivalents each of Labeled and Unlabeled Boc-Leucine.

  • Activation: Add HBTU (0.9 eq relative to resin) and DIEA. Crucial: We use substoichiometric activator to force the amino acids to compete for the limited active species.

  • Reaction: Add mixture to resin. Shake for 10 minutes (short time to capture kinetic phase).

  • Quench: Wash resin rapidly with DMF, then DCM.[3]

  • Cleavage: Cleave peptide from resin (e.g., TFMSA or HF depending on linker).

  • Analysis: Analyze crude via LC-MS.

Data Interpretation

Calculate the ratio of the peak areas (MS intensity) for the two resulting dipeptides:

  • Peak A: Leu-Phe (

    
    )
    
  • Peak B: Leu(

    
    )-Phe (
    
    
    
    )


  • If

    
    , the rates are identical.
    
  • If

    
    , the labeled species reacts significantly slower (Rare).
    

Visualizing the Workflow

The following diagram illustrates the competitive coupling workflow and the decision matrix for protocol adjustment.

G node_start Start: Boc-Leu Selection node_mix Prepare 1:1 Mix (Labeled : Unlabeled) node_start->node_mix node_activate Sub-stoichiometric Activation (Limiting Reagent) node_mix->node_activate node_react Competitive Coupling to Resin-Bound Amine node_activate->node_react node_ms LC-MS Analysis (Peak Area Ratio) node_react->node_ms node_decision Calculate k_rel node_ms->node_decision node_result1 Ratio ~ 1.0 (No Kinetic Difference) node_decision->node_result1 Isotopes 13C, 15N node_result2 Ratio != 1.0 (Significant KIE) node_decision->node_result2 Deuterium (alpha-C) node_action1 Action: Use Standard Coupling Protocol node_result1->node_action1 node_action2 Action: Increase Time or Temperature node_result2->node_action2

Caption: Workflow for determining relative coupling rates via competitive assay. Green path indicates standard equivalence.

Operational Comparison: Protocol Recommendations

While kinetic rates are chemically similar, the economic reality dictates different handling. Labeled Boc-Leucine is significantly more expensive, necessitating high-efficiency protocols to minimize waste.

Table 1: Optimized Coupling Parameters
ParameterStandard Boc-Leu-OHLabeled Boc-Leu (

)
Rationale
Equivalents 3.0 - 5.0 eq1.5 - 2.0 eqCost conservation.
Coupling Agent DIC/HOBt or HBTUHATU or HOAtStronger activation compensates for lower concentration.[3]
Reaction Time 30 - 60 min90 - 120 minExtended time ensures completion at lower concentration.[3]
Solvent DMFNMP or DMFNMP improves kinetics for difficult sequences.[3]
Monitoring Kaiser Test (Qualitative)Chloranil / HPLC (Quantitative)Strict validation required to prevent deletion sequences.
The "Precious Reagent" Protocol

When using labeled Boc-Leucine, follow this Single-Couple High-Efficiency method:

  • Dissolve: 1.5 eq Labeled Boc-Leu + 1.5 eq HATU in minimal NMP.

  • Activate: Add 3.0 eq DIEA. Pre-activate for 30 seconds.[3]

  • Couple: Add to resin.

  • Incubate: 2 hours at Room Temp (or 1 hour at 40°C).

  • Re-couple? Do not wash.[3] Add 0.5 eq Unlabeled Boc-Leu (if permissible) or cap with Acetic Anhydride to terminate unreacted chains, ensuring the final peptide is either "Full Labeled" or "Truncated" (easily separable).

Mechanistic Insight: Why C is "Silent"

Researchers often ask why Carbon-13 doesn't slow down the reaction like Deuterium might.

The vibrational frequency (


) of a bond is inversely proportional to the reduced mass (

) of the atoms involved:

  • H vs D: Mass doubles (

    
    ). Significant change in zero-point energy (ZPE).
    
  • 
    C vs 
    
    
    
    C:
    Mass change is small (
    
    
    ). The change in ZPE is minute.

Furthermore, in the formation of the amide bond, the transition state involves the nucleophilic attack of the amine on the carbonyl carbon. While the carbon is involved, the activation energy barrier is not significantly perturbed by the neutron difference.

Mechanism cluster_0 Rate Determining Zone Start Boc-Leu-OH (Labeled) Activated O-Acyl Urea (Activated Ester) Start->Activated DIC/HOBt TS Tetrahedral Intermediate Activated->TS R-NH2 Attack Product Peptide Bond (Coupled) TS->Product Collapse

Caption: Reaction pathway. The transition state (TS) energy is virtually identical for 12C and 13C isotopes.

References

  • Cambridge Isotope Laboratories. (2024).[3][4] Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications. Retrieved from [Link]

  • Wikipedia. (2025).[3] Kinetic isotope effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Quality Control of N-t-Boc-L-Leucine-¹³C₆,¹⁵N Raw Material

In the exacting fields of pharmaceutical research and drug development, the quality of raw materials is not merely a parameter—it is the bedrock upon which the integrity of all subsequent data rests. For isotopically lab...

Author: BenchChem Technical Support Team. Date: March 2026

In the exacting fields of pharmaceutical research and drug development, the quality of raw materials is not merely a parameter—it is the bedrock upon which the integrity of all subsequent data rests. For isotopically labeled compounds such as N-t-Boc-L-Leucine-¹³C₆,¹⁵N, which serve as critical tracers in metabolic studies and as building blocks in the synthesis of labeled peptides and active pharmaceutical ingredients (APIs), a rigorous and multi-faceted quality control (QC) regimen is indispensable.[1][] This guide provides an in-depth comparison of essential QC methods, grounded in scientific principles and practical application, to ensure the identity, purity, and overall quality of this vital raw material.

The objective of a comprehensive QC strategy is to validate that an analytical procedure is suitable for its intended purpose.[3][4] For N-t-Boc-L-Leucine-¹³C₆,¹⁵N, this translates to a series of orthogonal analytical techniques, each interrogating a specific quality attribute. A single method is insufficient; only the confluence of data from multiple, validated procedures can provide the necessary confidence in the material's quality.

Overall QC Workflow: A Multi-Pronged Approach

The release of a batch of N-t-Boc-L-Leucine-¹³C₆,¹⁵N raw material should be contingent upon passing a suite of tests. The logical flow of this process ensures that the most fundamental attributes are confirmed before proceeding to more nuanced analyses.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identity & Structure Confirmation cluster_2 Purity Assessment cluster_3 Quantitative & Other Tests cluster_4 Final Decision reception Raw Material Received visual_insp Visual Inspection (Appearance, Color) reception->visual_insp solubility Solubility Test visual_insp->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ms Mass Spectrometry (HRMS) nmr->ms hplc HPLC (Chemical Purity) ms->hplc ftir FTIR Spectroscopy chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc isotopic Isotopic Purity (MS and/or NMR) chiral_hplc->isotopic assay Assay/Content (e.g., Titration, qNMR) isotopic->assay water Water Content (Karl Fischer) assay->water elemental Elemental Analysis (CHN) water->elemental decision Release / Reject elemental->decision

Caption: High-level QC workflow for raw material release.

Identity Confirmation: Is It the Right Molecule?

The first and most critical step is to confirm the chemical identity of the raw material. A combination of spectroscopic techniques provides an unassailable confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation.[5] For N-t-Boc-L-Leucine-¹³C₆,¹⁵N, both ¹H and ¹³C NMR are essential. The ¹H NMR confirms the proton environment and the successful attachment of the Boc protecting group. The ¹³C NMR is particularly vital; due to the ¹³C₆ enrichment, the signals corresponding to the leucine carbon backbone will be exceptionally intense and will exhibit splitting patterns due to ¹³C-¹³C and ¹³C-¹⁵N coupling, providing definitive proof of labeling.

Trustworthiness: The chemical shifts, splitting patterns, and integration values in an NMR spectrum are unique fingerprints of a molecule. By comparing the acquired spectra to a well-characterized reference standard or to theoretical predictions, we can establish identity with a high degree of confidence.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to verify include the t-butyl protons of the Boc group (~1.4 ppm), the leucine side chain protons, and the alpha-proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the high enrichment, this should be a relatively quick experiment. All six leucine carbons should be clearly visible with high signal-to-noise.

  • Data Analysis: Compare the observed chemical shifts to a reference standard. Analyze the coupling patterns in the ¹³C spectrum to confirm the labeling pattern.

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which directly corroborates the elemental composition. For a molecule labeled with six ¹³C atoms and one ¹⁵N atom, the expected mass shift is a powerful diagnostic.

Trustworthiness: HRMS can measure mass with sub-parts-per-million (ppm) accuracy. This level of precision allows for the confident determination of the molecular formula and confirmation of the heavy isotope incorporation. It serves as an orthogonal check to NMR.

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

  • Chromatography: Inject the sample onto a liquid chromatography system to separate the main component from any potential impurities before it enters the mass spectrometer.[1]

  • Mass Spectrometry: Analyze using an HRMS instrument (e.g., TOF or Orbitrap).[7][8][9]

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the measured mass to the theoretical exact mass. The mass difference should be within ±5 ppm.

TechniquePurposeStrengthTypical Acceptance Criteria
¹H & ¹³C NMR Structural ConfirmationUnambiguous structural data, confirms labeling sitesSpectrum conforms to the reference standard
HRMS Molecular Formula ConfirmationHigh mass accuracy, confirms total isotopic massMeasured mass within ±5 ppm of theoretical
FTIR Functional Group IDQuick confirmation of key functional groups (C=O, N-H)Spectrum conforms to the reference standard

Purity Assessment: What Else Is in the Sample?

Purity is not a single value but a composite of chemical, enantiomeric, and isotopic purity. Each must be assessed by a specific, validated method.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing chemical purity.[10] It separates the main compound from any process-related impurities (e.g., starting materials, by-products) or degradation products. A reversed-phase HPLC method is typically suitable for Boc-protected amino acids.

Trustworthiness: The method's validation according to ICH Q2(R1) guidelines ensures its specificity, linearity, accuracy, and precision.[3][11][12] The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm (or modern equivalent as per USP <621>).[13][14][15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Calculate purity by the area percent method.

Enantiomeric Purity by Chiral HPLC

Expertise & Experience: For any application involving biological systems, confirming the stereochemical integrity is critical. The presence of the D-enantiomer can have unintended pharmacological effects. Chiral HPLC uses a chiral stationary phase (CSP) to physically separate the L- and D-enantiomers, allowing for precise quantification of the undesired enantiomer.[16][]

Trustworthiness: This method provides a direct, quantitative measure of the enantiomeric excess (e.e.). Unlike polarimetry, which gives a bulk measurement of optical rotation, chiral HPLC can detect and quantify very small percentages of the unwanted enantiomer.[16]

Chiral_Separation cluster_0 Chiral HPLC Principle racemate {Racemic Mixture (L+D) | Injected onto Column} column Chiral Stationary Phase (CSP) L-Enantiomer D-Enantiomer racemate->column Interaction detector Detector Signal column:f0->detector Weaker Interaction (Elutes Faster) column:f1->detector Stronger Interaction (Elutes Slower)

Sources

Comparative

A Comparative Guide to Peptide Sequence Validation Using ¹³C/¹⁵N Leucine Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals The absolute certainty of a peptide's amino acid sequence is a cornerstone of rigorous scientific research and is non-negotiable in therapeutic peptide deve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The absolute certainty of a peptide's amino acid sequence is a cornerstone of rigorous scientific research and is non-negotiable in therapeutic peptide development. From verifying synthetic peptides to confirming the identity of a biologically active molecule, the method used for sequence validation directly impacts data reliability and project outcomes. This guide provides an in-depth comparison of peptide sequence validation using ¹³C/¹⁵N Leucine markers against other common methodologies, offering field-proven insights into its application, advantages, and limitations.

The Principle of Isotopic Triangulation with ¹³C/¹⁵N Leucine

Stable isotope labeling involves the strategic replacement of an atom with its heavier, non-radioactive counterpart.[1] In this method, one or more Leucine residues in a peptide are synthesized using an amino acid building block enriched with Carbon-13 (¹³C) and/or Nitrogen-15 (¹⁵N) instead of the naturally abundant ¹²C and ¹⁴N.[2]

The core principle is simple yet powerful: the labeled peptide is chemically identical to its unlabeled ("light") counterpart, but it has a distinct, predictable increase in mass.[3] This mass difference becomes a high-fidelity marker during mass spectrometry analysis. When the peptide is fragmented, any fragment containing the labeled Leucine will exhibit a characteristic mass shift, allowing for its unambiguous identification. This "isotopic triangulation" confirms not only the presence of Leucine but also its precise location within the sequence, significantly boosting confidence in the final sequence assignment.

Leucine is an excellent candidate for this approach due to its frequent occurrence in many peptide sequences and its simple, non-reactive side chain, which minimizes potential complications during peptide synthesis.

Experimental Workflow: From Synthesis to Analysis

The validation process using ¹³C/¹⁵N Leucine markers is a systematic workflow that integrates synthetic chemistry with high-resolution mass spectrometry. The goal is to compare the fragmentation patterns of the labeled (heavy) and unlabeled (light) versions of the same peptide.

Peptide Validation Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Mass Spectrometry & Data Analysis Synth_Light Synthesize Unlabeled (Light) Peptide Purify Purify Both Peptides (e.g., HPLC) Synth_Light->Purify Synth_Heavy Synthesize Labeled (Heavy) Peptide (with ¹³C/¹⁵N Leucine) Synth_Heavy->Purify Quantify Quantify Peptides (e.g., AAA) Purify->Quantify Mix Mix Light & Heavy Peptides (1:1 Ratio) Quantify->Mix LC_MS LC-MS/MS Analysis Mix->LC_MS MS1 MS1 Scan: Detect Precursor Ion Pairs LC_MS->MS1 MS2 MS2 Fragmentation: Generate Fragment Ions MS1->MS2 Data_Analysis Data Analysis: Compare Fragmentation Spectra MS2->Data_Analysis Validation Sequence Validation Data_Analysis->Validation

Caption: Workflow for peptide sequence validation using stable isotope labeling.

Detailed Experimental Protocol
  • Peptide Synthesis:

    • Synthesize two versions of the target peptide using standard solid-phase peptide synthesis (SPPS).

    • Light Peptide: Use standard, natural abundance amino acids.

    • Heavy Peptide: At the desired Leucine position(s), incorporate a commercially available ¹³C/¹⁵N-labeled Leucine monomer (e.g., L-Leucine (¹³C₆, ¹⁵N₁)).

    • Causality Insight: Synthesizing both versions ensures that any observed differences in the mass spectrometer are due solely to the isotopic label, controlling for any synthesis artifacts.

  • Purification and Quantification:

    • Individually purify both the light and heavy peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Determine the precise concentration of each peptide stock, preferably using Amino Acid Analysis (AAA) for accuracy.[4]

    • Causality Insight: High purity is critical because co-eluting impurities can interfere with mass spectrometry signals.[3] Accurate quantification ensures a 1:1 mixing ratio, which simplifies spectral interpretation.

  • Sample Preparation for Mass Spectrometry:

    • Create a 1:1 molar mixture of the light and heavy peptides.

    • Dilute the mixture in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration suitable for your mass spectrometer (typically in the low femtomole to picomole range).

  • LC-MS/MS Analysis:

    • Inject the 1:1 mixture into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled with liquid chromatography.

    • MS1 Scan: In the full MS scan, the light and heavy peptides will appear as a characteristic doublet—two ion peaks separated by the mass difference of the incorporated isotope(s). For a single Leucine labeled with ¹³C₆, ¹⁵N₁, the mass difference will be 7 Da. The presence of this doublet confirms the successful incorporation of the label.[5]

    • MS2 Fragmentation: The instrument will then isolate the precursor ions (both light and heavy) and fragment them, typically using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6] This generates a series of smaller fragment ions (b- and y-ions).

  • Data Analysis and Interpretation:

    • Compare the MS/MS spectra of the light and heavy peptides.

    • Fragments that do not contain the labeled Leucine will have identical mass-to-charge (m/z) ratios in both spectra.

    • Fragments that do contain the labeled Leucine will appear as a doublet in the MS/MS spectrum, separated by the same mass difference (e.g., 7 Da).

    • By mapping which fragments show this mass shift, you can pinpoint the exact location of the Leucine residue, thus validating the sequence.

Fragmentation_Concept cluster_light Unlabeled Peptide (Light) cluster_heavy Labeled Peptide (Heavy) cluster_ms2 MS/MS Spectrum Comparison peptide_light Y - A - L - G - F y3_light y3 = LGF b3_light b3 = YAL peptide_heavy Y - A - L* - G - F (L* = ¹³C₆,¹⁵N₁ Leucine) y3_heavy y3 = LGF (+7 Da) b3_heavy b3 = YAL (+7 Da) y2 y2 = GF (No Shift) b2 b2 = YA (No Shift) y3 y3 = LGF / LGF (Shift Detected) b3 b3 = YAL / YAL (Shift Detected)

Caption: Mass shifts in MS/MS fragments confirm the Leucine position.

A Comparative Analysis of Sequencing Methodologies

The ¹³C/¹⁵N Leucine labeling method provides a level of certainty that is often complementary to or superior to other techniques. Its primary strength lies in providing an internal, self-validating control for a specific residue's placement.

Feature¹³C/¹⁵N Leucine Labeling + MSStandard Tandem MS (Database Search)De Novo Sequencing (MS)Edman Degradation
Primary Principle Mass shift confirmation of specific residue location.[7]Matching experimental fragment spectra to a theoretical database.[8]Deducing sequence directly from fragment ion mass differences.[9]Sequential chemical removal of N-terminal amino acids.[10]
Confidence Very High. Provides direct, unambiguous evidence for the labeled residue's position.High to Medium. Dependent on database quality and spectral match score. Can misidentify isomers.Medium to Low. Computationally intensive; accuracy depends on data quality. Prone to errors.[9]Very High for N-terminal sequence. Considered a gold standard for identity confirmation.[10]
Throughput Low. Requires custom synthesis of a labeled peptide.High. Can analyze complex mixtures rapidly.[9]Medium. Slower than database searching due to computational load.Low. Analyzes one purified peptide at a time, residue by residue.[11]
Use Case Absolute validation of synthetic peptides, confirming PTM sites near Leucine, resolving sequence ambiguities.Large-scale proteomics, protein identification from known genomes.Sequencing novel peptides, antibodies, or proteins from unsequenced organisms.[12]N-terminal sequence confirmation for regulatory filings (e.g., ICH Q6B), quality control of purified proteins.[10]
Sample Requirement Requires purified synthetic peptide (pmol range).Can analyze complex mixtures (fmol to pmol range).[11]Requires high-quality data from purified or semi-purified samples.Requires a highly purified, single protein/peptide sample (pmol range).[8]
Cost High due to labeled amino acid and dual synthesis.Moderate. Primarily instrument time.Moderate. Instrument time plus software costs.Moderate to High. Specialized instrumentation and reagents.

Advantages and Limitations

Advantages
  • Unambiguous Validation: The predictable mass shift is a definitive marker, eliminating the ambiguity that can arise from isobaric amino acids (like Leucine/Isoleucine) or noisy spectra in standard MS/MS.

  • Self-Validating System: The presence of non-shifted fragments alongside shifted fragments in the same spectrum serves as an internal control, validating both the sequence and the method itself.

  • Enhanced Confidence for De Novo Sequencing: When sequencing a novel peptide, incorporating a labeled Leucine can provide a critical anchor point, drastically reducing the number of possible sequence permutations and increasing the confidence of the final result.

  • Problem-Solving Tool: It is exceptionally useful for troubleshooting difficult sequences where standard methods yield ambiguous results, such as confirming the sequence of a synthetic peptide that shows poor fragmentation.

Limitations
  • Cost and Effort: The primary drawback is the high cost of ¹³C/¹⁵N-labeled amino acids and the need to synthesize two separate peptides.[1][13]

  • Not a Discovery Tool: This is a validation method, not a high-throughput discovery technique. It is designed to confirm a hypothesized sequence rather than identify thousands of unknown proteins.

  • Sequence-Dependent: The utility of the method is contingent on the presence of Leucine (or another labeled amino acid) in the peptide sequence.

Conclusion and Recommendations

Validating a peptide sequence using ¹³C/¹⁵N Leucine markers is a powerful, high-confidence technique that serves as an essential tool for researchers and drug developers who require absolute certainty in their molecules' primary structure.

While not intended for large-scale proteomics, it excels as a definitive validation method. It is particularly recommended for:

  • Final Quality Control of cGMP-grade synthetic peptides for pre-clinical or clinical studies.

  • Resolving Ambiguities that arise from standard de novo or database-driven sequencing.

  • Confirming the Site of a post-translational modification (PTM) when it is adjacent to a Leucine residue.

In many contexts, it is not a matter of choosing this method versus others, but rather using it to complement and definitively validate the results from higher-throughput techniques like standard mass spectrometry.[10] By providing an irrefutable internal standard, the isotopic labeling approach ensures that the peptide sequence is not just a probable match, but a confirmed reality.

References

  • MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Available at: [Link]

  • MetwareBio. Peptide Sequencing: Methods, Applications, and Advances in Proteomics. Available at: [Link]

  • InVivo Biosystems. Stable Isotope Labeling in Omics Research: Techniques and Applications. Available at: [Link]

  • Galaxy Training. Peptide and Protein Quantification via Stable Isotope Labelling (SIL). Available at: [Link]

  • ACS Measurement Science Au. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Available at: [Link]

  • University of Washington's Proteomics Resource. Stable Isotope Labeling Strategies. Available at: [Link]

  • National Institutes of Health. Chemical isotope labeling for quantitative proteomics. Available at: [Link]

  • MetwareBio. Analysis of Advantages and Limitations of Different Protein Quantification Methods. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Available at: [Link]

  • SB-PEPTIDE. Stable Isotope Labeled (SIL) Peptides. Available at: [Link]

  • National Institutes of Health. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Available at: [Link]

  • PLOS ONE. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Available at: [Link]

  • National Institutes of Health. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Available at: [Link]

  • GitHub Pages. Chapter 7 Mass spectrometry | Omics Data Analysis. Available at: [Link]

  • National Institutes of Health. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Available at: [Link]

  • R Discovery. First synthesis of a fully [15N,13C]backbone-labelled peptide.15N NMR Spectrum of corresponding leu-enkephalin. Available at: [Link]

  • RSC Publishing. First synthesis of a fully [15N, 13C]backbone-labelled peptide. 15N NMR Spectrum of corresponding leu-enkephalin. Available at: [Link]

  • National Institutes of Health. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. Novel approach for peptide quantitation and sequencing based on 15N and 13C metabolic labeling. Available at: [Link]

  • MDPI. Validation of De Novo Peptide Sequences with Bottom-Up Tag Convolution. Available at: [Link]

  • Innovagen AB. Peptides labelled with stable isotopes 13C or 15N. Available at: [Link]

Sources

Validation

Advanced Guide: Isotope Ratio Mass Spectrometry (IRMS) of Labeled Boc-Leucine

Executive Summary: The Analytical Paradox of Protected Amino Acids In metabolic tracing and peptide synthesis, Boc-Leucine (tert-Butyloxycarbonyl-Leucine) presents a unique analytical challenge. While the Leucine moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Paradox of Protected Amino Acids

In metabolic tracing and peptide synthesis, Boc-Leucine (tert-Butyloxycarbonyl-Leucine) presents a unique analytical challenge. While the Leucine moiety may be isotopically labeled (e.g.,


, 

), the Boc protecting group introduces a significant source of "isotopic noise."

For researchers requiring high-precision metabolic flux data or authenticity verification, standard Mass Spectrometry (HRMS) often lacks the dynamic range to detect subtle fractionation, while NMR lacks the sensitivity for trace analysis. Isotope Ratio Mass Spectrometry (IRMS) remains the gold standard for precision, but it requires rigorous sample preparation to overcome the thermal instability and isotopic dilution caused by the Boc group.

This guide objectively compares IRMS against HRMS and NMR, detailing a self-validating workflow for the precise isotopic analysis of labeled Boc-Leucine.

Technical Framework: The "Dilution Effect" & Thermal Instability

To analyze Boc-Leucine effectively, one must understand two critical physical limitations:

A. The Isotopic Dilution Factor

In Bulk Stable Isotope Analysis (BSIA) via EA-IRMS, the instrument combusts the entire molecule.

  • L-Leucine (

    
    ):  6 Carbons.
    
  • Boc-L-Leucine (

    
    ):  11 Carbons.
    

If you analyze intact Boc-Leucine where only the Leucine is labeled (


), the 5 natural-abundance carbons from the Boc group will dilute the signal. This requires a mathematical mass-balance correction (detailed in Section 5), introducing propagated error.
B. Thermal Instability in GC-IRMS

Gas Chromatography-Combustion-IRMS (GC-C-IRMS) offers superior compound-specific precision. However, the Boc group is thermally labile. Injecting Boc-Leucine directly into a GC injector (


) causes uncontrolled deprotection (isobutylene loss), leading to peak tailing, fractionation, and memory effects. Direct GC analysis of Boc-amino acids is logically flawed. 

Comparative Analysis: IRMS vs. Alternatives

The following table contrasts the capabilities of IRMS against High-Resolution Mass Spectrometry (Orbitrap/Q-TOF) and Quantitative NMR (qNMR) for labeled Boc-Leucine.

FeatureGC-C-IRMS (Recommended)EA-IRMS (Bulk)HRMS (Orbitrap) qNMR (

)
Primary Output

/

(‰ relative to V-PDB/Air)
Total Average Isotope RatioIsotopologue Distribution (M+1, M+6)Positional Enrichment (%)
Precision (SD) High (< 0.5 ‰)Medium (< 0.2 ‰ for bulk)Low (approx. 1-5% error)Medium (1-2%)
Sensitivity Nanomole rangeMicromole rangeFemtomole rangeMillimole range
Boc Compatibility No (Requires Deprotection)Yes (Direct Combustion)Yes (Soft Ionization)Yes (Non-destructive)
Positional Info Lost (Combustion to

)
Lost (Combustion to

)
Inferred (Fragmentation)Excellent (Direct observation)
Best Use Case Metabolic Flux / AuthenticityQC of Raw Material PurityLabeling Efficiency (%)Structural Verification

Experimental Protocols

Protocol A: High-Precision GC-C-IRMS (The "Gold Standard")

Objective: Remove the Boc group to eliminate isotopic dilution and thermal instability, then derivatize for GC separation.

Step 1: Acidolytic Deprotection

The Boc group must be removed quantitatively to prevent fractionation.

  • Dissolve 1 mg of Boc-Leucine in 1 mL of 4M HCl in Dioxane (or Trifluoroacetic acid/DCM 1:1).

  • Incubate at room temperature for 30 minutes. Note: Avoid high heat to prevent scrambling.

  • Evaporate solvent under a gentle stream of

    
     at 40°C.
    
  • Checkpoint: The residue is now free Leucine-HCl.

Step 2: Derivatization (NACME Method)

We convert Leucine to N-acetyl methyl ester (NACME) or N-acetyl isopropyl ester (NAIP) for optimal GC stability.

  • Methylation: Add 1 mL Acidified Methanol (Acetyl chloride in MeOH). Heat at 100°C for 1 hour. Evaporate.

  • Acetylation: Add 0.5 mL Acetic Anhydride/Pyridine (1:1). Heat at 60°C for 20 minutes.

  • Evaporate reagents and reconstitute in Ethyl Acetate.

Step 3: GC-C-IRMS Analysis
  • Column: DB-5ms or DB-17 (60m x 0.25mm).

  • Combustion Reactor: NiO/CuO/Pt at 1000°C.

  • Reference: Calibrate against pulses of reference

    
     gas calibrated to V-PDB.
    
Protocol B: Rapid QC via EA-IRMS

Objective: Quick purity check of raw Boc-Leucine without chemical modification.

  • Weigh 0.2–0.4 mg of Boc-Leucine into a tin capsule.

  • Combust in an Elemental Analyzer at 1020°C (Flash Combustion).

  • Measure total

    
    .[1]
    
  • Apply Correction: Use the mass balance equation below to solve for

    
    .
    

Data Visualization & Logic

Workflow Logic: From Sample to Signal

The following diagram illustrates the decision tree and processing steps for analyzing Boc-Leucine.

G cluster_0 Sample Input cluster_1 Path A: High Precision (Tracing) cluster_2 Path B: QC / Purity (Bulk) BocLeu Boc-Leucine (Labeled) Decision Select Method BocLeu->Decision Deprotect Acid Hydrolysis (Remove Boc) Decision->Deprotect Metabolic Study EA Direct EA-Combustion Decision->EA Raw Material QC Derivatize Derivatization (NACME/NAIP) Deprotect->Derivatize GC GC Separation Derivatize->GC Combustion1 Combustion (1000°C) GC->Combustion1 IRMS1 IRMS Detection (Pure Leucine Signal) Combustion1->IRMS1 Result Final Data Output (δ13C / δ15N) IRMS1->Result Direct Leu Isotope Ratio IRMS2 IRMS Detection (Diluted Signal) EA->IRMS2 Math Mathematical Correction IRMS2->Math Math->Result Calculated Leu Isotope Ratio

Caption: Workflow decision tree comparing the Direct EA path (requires correction) vs. the Deprotection/GC path (direct measurement).

The Correction Equation (For EA-IRMS)

When using Protocol B (Bulk Analysis), you must account for the 5 unlabeled carbons in the Boc group.



  • 
     : The value measured by the instrument.[1]
    
  • 
     : The isotopic signature of the Boc reagent (usually -25‰ to -30‰, natural abundance). Crucial: You must measure the Boc-anhydride used in synthesis to minimize error.
    
  • 11 & 6 : Carbon counts of Boc-Leu and Leu, respectively.

References

  • Dunn, P. J. H., et al. (2011). "Comparison of liquid chromatography-isotope ratio mass spectrometry (LC/IRMS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for the determination of collagen amino acid δ13C values." Rapid Communications in Mass Spectrometry.

  • Corr, L. T., et al. (2007). "Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Thermo Fisher Scientific. "irm-LC/MS: δ13C Analysis of Underivatized Amino Acids."[2] Application Note.

  • BOC Sciences. "Stable Isotope Labeled Amino Acids: A Comprehensive Guide."

  • UC Davis Stable Isotope Facility. "Compound Specific 13C & 15N Analysis of Amino Acids by GC-C-IRMS."

Sources

Comparative

Comparison of signal-to-noise ratio in NMR with 13C6 15N Leucine

This guide provides a technical comparison of Signal-to-Noise Ratio (SNR) and spectral performance when using C N L-Leucine in protein NMR, specifically contrasted against Uniform N labeling and Methyl-Specific Precursor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Signal-to-Noise Ratio (SNR) and spectral performance when using


C


N L-Leucine
in protein NMR, specifically contrasted against Uniform

N labeling and Methyl-Specific Precursor methods.

Comparative Guide: Signal-to-Noise Ratio in NMR with C N Leucine

Executive Summary

For researchers investigating proteins >25 kDa or Intrinsically Disordered Proteins (IDPs), standard uniform labeling often fails due to signal overlap and rapid transverse relaxation (


).

C


N L-Leucine
offers a targeted solution. By labeling only Leucine residues—which constitute ~10% of typical protein sequences and dominate the hydrophobic core—researchers achieve a "filter" effect.
  • Vs. Uniform

    
    N:  Provides a ~10-fold effective increase in resolution  by eliminating spectral crowding, though absolute intrinsic SNR per spin remains similar.
    
  • Vs. Natural Abundance: Delivers >100x sensitivity enhancement , making heteronuclear experiments feasible.

  • Vs.

    
    -Keto Precursors:  While precursors (e.g., 
    
    
    
    -ketoisocaproate) offer superior methyl line shapes (singlets),
    
    
    C
    
    
    
    
    N Leucine enables simultaneous backbone (
    
    
    N,
    
    
    C
    
    
    ) and side-chain
    assignment, albeit with scalar coupling (
    
    
    ) penalties that require specific pulse sequences (CT-HSQC) to manage.

Mechanism of Action & SNR Physics

The Leucine Advantage

Leucine is unique due to its two


-methyl groups (

1 and

2). These methyls act as "rotors," enjoying a longer

relaxation time than backbone atoms, which preserves signal intensity in large complexes (the Methyl-TROSY effect).
The "Multiplet Penalty" in Uniformly Labeled Amino Acids

A critical distinction must be made between using


C


N Leucine
(the amino acid) and

-ketoisocaproate
(the precursor).
  • Precursors: Typically label only the methyl carbons (

    
    CH
    
    
    
    ) in a deuterated background (
    
    
    CD). This creates an isolated spin system
    
    
    Singlet Peak (Maximum SNR).
  • 
    C
    
    
    
    
    
    N Leucine:
    Labels the entire carbon side-chain (
    
    
    C
    
    
    -
    
    
    C
    
    
    -
    
    
    C
    
    
    -
    
    
    C
    
    
    ).
    • Consequence: The methyl carbons couple to the adjacent

      
      -carbon (
      
      
      
      Hz).
    • Result: The signal splits into a doublet or quartet, distributing the intensity and reducing peak height (SNR) unless Constant-Time (CT) evolution periods are used to refocus these couplings.

Visualizing the Labeling Pathway

The following diagram illustrates the workflow differences and the resulting spin systems.

LabelingWorkflow cluster_PathA Path A: Uniform 15N (Standard) cluster_PathB Path B: 13C6 15N Leucine (Selective) Media Minimal Media (M9) N15 15NH4Cl Only Media->N15 LeuAA Add 13C6 15N Leu (Auxiliary Source) Media->LeuAA In amino acid auxiliary media Induction Induction Point (OD600 ~0.6-0.8) ResultA All Residues Labeled High Overlap Induction->ResultA ResultB Leu Only Visible Backbone + Sidechain Induction->ResultB N15->Induction LeuAA->Induction Add 1hr prior

Figure 1: Comparison of labeling workflows. Path B (Selective Leucine) simplifies the resulting spectrum significantly compared to Path A.

Comparative Performance Analysis

Scenario A: Residue-Specific HSQC (Simplification)

Comparison:


C


N Leucine vs. Uniform

N Labeling.
MetricUniform

N Labeling

C


N Leucine Selective
Verdict
Spectral Crowding High (All 20 AA types present)Low (Only Leu ~10% of residues)Selective Wins
Effective SNR Low (Peaks overlap/cancel)High (Background noise only)Selective Wins
Ambiguity Requires 3D assignmentImmediate residue type IDSelective Wins
Cost Low (

NH

Cl is cheap)
High (Labeled AA is expensive)Uniform Wins

Expert Insight: In IDPs or proteins >30 kDa, overlap is the primary killer of SNR. By removing 90% of the signals, the effective SNR of the remaining Leucine peaks increases because the "noise floor" (often composed of broad, overlapping peaks) drops.

Scenario B: Methyl-TROSY Applications

Comparison:


C


N Leucine vs.

-Keto Precursors.
Feature

C


N Leucine (Amino Acid)

-Ketoisocaproate (Precursor)
Spin System Coupled (

C-

C network)
Isolated (

CH

in

C)
Peak Shape Multiplet (Broadened)Singlet (Sharp)
Information Backbone + Sidechain Methyls Only
Scrambling Minimal (if Val/Ile added unlabeled)Low (Specific biosynthetic path)
Best Pulse Seq CT-HSQC (Constant Time)HMQC / SOFAST-HMQC

Critical Protocol Note: If using


C


N Leucine for methyl detection, you must use a Constant-Time (CT) HSQC pulse sequence. A standard HSQC will result in signal loss due to

scalar coupling evolution during

.

Experimental Protocol: Selective Leucine Labeling

This protocol ensures high incorporation of the labeled Leucine while suppressing scrambling to other residues.

Materials
  • Base Medium: M9 Minimal Media (prepared in D

    
    O for large proteins, H
    
    
    
    O for <25kDa).
  • Isotope Source: L-Leucine (

    
    C
    
    
    
    , 99%;
    
    
    N, 99%).
  • Suppression Mix: Unlabeled L-Valine and L-Isoleucine (to prevent metabolic scrambling of the label into these pathways).

Step-by-Step Workflow
  • Starter Culture: Inoculate single colony into 10 mL LB media. Grow 6-8 hours.

  • Adaptation: Transfer to 50 mL M9 minimal media (unlabeled). Grow overnight at 37°C.

  • Main Culture: Inoculate 1L M9 media. Grow until OD

    
     reaches 0.6 .
    
  • Label Addition (The Critical Step):

    • Add 60-100 mg/L of

      
      C
      
      
      
      
      
      N L-Leucine.
    • Simultaneously add 100 mg/L of unlabeled Valine and Isoleucine.

    • Why? High concentrations of unlabeled Val/Ile feedback-inhibit the biosynthetic pathways that might otherwise scramble the

      
      C from Leucine into other residues.
      
  • Induction: Wait 30-60 minutes for uptake, then induce with IPTG (typically 1 mM).

  • Harvest: Incubate for protein expression (time/temp protein dependent, e.g., 18h at 20°C).

Data Acquisition Parameters (Bruker/Varian)
  • Experiment: 2D

    
    H-
    
    
    
    N HSQC (for backbone) or 2D
    
    
    H-
    
    
    C CT-HSQC (for sidechain).
  • CT-Delay (

    
    C):  Set to 
    
    
    
    (~28 ms) to refocus carbon-carbon couplings if observing methyls.

References

  • Goto, N. K., et al. (1999). "A robust method for obtaining high-resolution NMR spectra of high-molecular-weight proteins."[1] Nature Structural Biology. Link

  • Tugarinov, V., & Kay, L. E. (2004).[2] "An isotope labeling strategy for methyl TROSY spectroscopy." Journal of Biomolecular NMR. Link

  • Lichtenecker, R. J. (2014). "Selective isotope labeling of leucine residues by using α-ketoacid precursor compounds." ChemBioChem. Link

  • Cambridge Isotope Laboratories. "Application Note: Methyl Labeling Strategies." Link

Sources

Validation

Confirming chiral purity of L-LEUCINE-N-T-BOC:H2O (13C6,15N)

Technical Guide: Confirming Chiral Purity of L-LEUCINE-N-T-BOC:H2O ( C , N) Executive Summary For researchers utilizing stable isotope-labeled reagents in NMR spectroscopy and quantitative proteomics, the stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Confirming Chiral Purity of L-LEUCINE-N-T-BOC:H2O (


C

,

N)

Executive Summary

For researchers utilizing stable isotope-labeled reagents in NMR spectroscopy and quantitative proteomics, the stereochemical integrity of L-LEUCINE-N-T-BOC (


C

,

N)
is non-negotiable. Even minor enantiomeric impurities (D-isomers) can introduce ghost peaks in multidimensional NMR spectra (

HSQC) or skew quantification in mass spectrometry-based assays.

This guide objectively compares the three primary methodologies for chiral validation: Direct Chiral HPLC , Polarimetry , and Derivatization (Marfey’s Method) . Based on experimental rigor and risk mitigation, Direct Chiral HPLC is identified as the gold standard for this specific protected, labeled compound.

Part 1: Comparative Analysis of Methodologies

The choice of method depends on the balance between sensitivity, sample conservation, and the risk of artifactual racemization.

Comparison Matrix
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Polarimetry Method C: Marfey’s Method (LC-MS)
Analyte State Intact (Boc-Leucine)IntactDerivatized (Requires Deprotection)
Sensitivity (LOD) High (< 0.1% D-isomer)Low (~1-2% error margin)High (< 0.1% D-isomer)
Risk of Racemization None (No chemical modification)NoneHigh (Acidic deprotection required)
Isotope Compatibility Excellent (Separation unaffected)Good (Mass correction needed)Excellent (MS detection)
Sample Recovery Possible (Non-destructive)PossibleImpossible (Destructive)
Expert Insight: Why Direct HPLC Wins

While Marfey’s method is standard for free amino acids, it is suboptimal for N-t-BOC protected derivatives. Marfey’s reagent (FDAA) reacts with free amines. To use it, you must first remove the BOC group using strong acid (e.g., TFA/HCl), which induces a small but significant amount of racemization (


). This creates a "blind spot" where you cannot distinguish between initial impurity and method-induced impurity.

Direct Chiral HPLC analyzes the Boc-protected molecule "as is," eliminating the deprotection step and preserving the expensive isotopically labeled material.

Part 2: Experimental Protocol (The Gold Standard)

Objective: Quantify the enantiomeric excess (ee) of L-LEUCINE-N-T-BOC (


C

,

N) with a limit of detection (LOD) of 0.05%.
Materials & Equipment
  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
    • Reasoning: The AD-H phase forms hydrogen bonds with the carbonyl and carbamate groups of the BOC moiety, providing superior selectivity for N-protected amino acids compared to OD-H.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA).

    • Note: TFA ensures the carboxylic acid group remains protonated, preventing peak tailing.

  • Detection: UV at 210 nm (Amide band).

  • Standard: Racemic N-t-BOC-Leucine (Unlabeled is acceptable for method setup as isotopes do not significantly shift retention time in HPLC).

Step-by-Step Workflow

Step 1: System Suitability (Self-Validating Step) Before injecting the expensive labeled sample, you must prove the column can separate the enantiomers.

  • Prepare a Racemic Standard (1 mg/mL) of unlabeled N-t-BOC-DL-Leucine in the mobile phase.

  • Inject 10

    
    L.
    
  • Requirement: You must achieve baseline resolution (

    
    ).
    
    • Typical Retention: D-isomer elutes first (~6-8 min), L-isomer elutes second (~10-12 min) on Chiralpak AD-H.

Step 2: Sample Preparation

  • Weigh 1.0 mg of L-LEUCINE-N-T-BOC:H2O (

    
    C
    
    
    
    ,
    
    
    N)
    .
    • Correction: Account for the hydrate and heavy isotopes in molar calculations, though for purity % it is negligible.

  • Dissolve in 1.0 mL of Mobile Phase (Hexane/IPA).

    • Tip: If the hydrate resists solvation, dissolve in 50

      
      L pure IPA first, then dilute with Hexane.
      

Step 3: Analysis & Calculation

  • Inject 10

    
    L of the sample.
    
  • Integrate the area of the main peak (L) and any minor peak (D) at the specific retention time identified in Step 1.

  • Calculate Enantiomeric Excess (ee):

    
    
    
  • Calculate % D-Isomer:

    
    
    

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the decision process and the critical "Self-Validating" loop required for high-integrity analysis.

ChiralAnalysis Start Start: L-LEUCINE-N-T-BOC (13C6, 15N) Sample Polarimetry Screening: Polarimetry (Specific Rotation) Start->Polarimetry Decision1 Passes Spec? (e.g., -25° +/- 1°) Polarimetry->Decision1 HPLC_Setup Setup: Direct Chiral HPLC (Chiralpak AD-H) Decision1->HPLC_Setup Yes (Proceed to Confirmation) Fail_Polar Reject: Gross Error Decision1->Fail_Polar No Racemic_Test Validation: Inject Racemic Standard (Unlabeled) HPLC_Setup->Racemic_Test Resolution_Check Resolution (Rs) > 1.5? Racemic_Test->Resolution_Check Sample_Inject Inject Labeled Sample Resolution_Check->Sample_Inject Yes (System Validated) Fail_Res Optimize Mobile Phase (Adjust IPA/Temp) Resolution_Check->Fail_Res No Calc_Results Calculate Enantiomeric Excess (Integration of L vs D) Sample_Inject->Calc_Results Fail_Res->Racemic_Test

Caption: Workflow for confirming chiral purity. Note the mandatory validation step using a racemic standard before consuming the labeled sample.

Part 4: Scientific Rationale & Troubleshooting

Why Chiralpak AD-H?

The AD-H column utilizes an amylose backbone. The separation mechanism relies on the chiral recognition between the carbamate groups on the stationary phase and the Boc-protecting group of the analyte.

  • Interaction Type: Hydrogen bonding and

    
     interactions.
    
  • Solvent Effect: Isopropanol (IPA) acts as both a solvent and a modifier. Increasing IPA decreases retention time but may alter selectivity.

Troubleshooting the "Hydrate" Factor

The ":H2O" notation indicates the starting material is likely a monohydrate. In normal phase HPLC (Hexane-based), water can adhere to the silica stationary phase, causing retention time shifts over repeated injections.

  • Solution: Flush the column with the mobile phase for at least 30 minutes prior to the run to equilibrate the water content.

Isotope Considerations

While


C and 

N do not change the chemical properties enough to alter HPLC retention times, they do increase the molecular weight by +7 Da.
  • If using MS detection: Set the SIM (Selected Ion Monitoring) to the labeled mass (

    
     unlabeled mass + 7).
    
  • If using UV: No changes needed.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography. Retrieved from [Link]

  • Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral Analysis of Boc-L-Valine. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-LEUCINE-N-T-BOC:H2O (13C6,15N)

Operational Safety & Logistics Guide: Handling L-LEUCINE-N-T-BOC:H2O (13C6,15N) As a Senior Application Scientist overseeing peptide synthesis and stable isotope labeling by amino acids in cell culture (SILAC) workflows,...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: Handling L-LEUCINE-N-T-BOC:H2O (13C6,15N)

As a Senior Application Scientist overseeing peptide synthesis and stable isotope labeling by amino acids in cell culture (SILAC) workflows, I frequently observe that the mishandling of protected, labeled amino acids is the leading cause of premature reagent degradation and isotopic dilution.

Handling L-LEUCINE-N-T-BOC:H2O (13C6,15N) requires a dual-focus approach: protecting the researcher from fine particulate exposure and protecting the highly valuable reagent from chemical cleavage, moisture loss, and isotopic contamination. This guide provides the definitive operational and disposal framework for this specific compound.

Chemical Profile & Risk Assessment

L-LEUCINE-N-T-BOC:H2O (13C6,15N) is a tert-butoxycarbonyl (Boc) protected, isotopically enriched amino acid. The Boc group protects the α-amino group during peptide synthesis, while the monohydrate state ensures crystalline stability. While generally classified as non-hazardous by major suppliers, the physical nature of the powder and its chemical vulnerabilities dictate strict handling parameters[1].

Table 1: Chemical & Physical Properties

Property Unlabeled Reference L-LEUCINE-N-T-BOC:H2O (13C6,15N)
CAS Number 200936-87-4 (Monohydrate)[1] Isotope Specific
Molecular Weight 249.31 g/mol [2] ~256.31 g/mol (+7 Da Isotopic Shift)
Appearance White crystalline powder[3] White crystalline powder

| Storage Temperature | 4°C[4] | 4°C (Desiccated) |

Table 2: Hazard & Reactivity Profile

Category Specification Operational Impact
GHS Classification Not a hazardous substance[1] Standard laboratory PPE is sufficient; no specialized hazmat suits required.
Incompatibilities Strong acids, strong oxidizers[1] Ambient acid exposure (e.g., TFA vapors) cleaves the Boc group, destroying the reagent's utility.

| Decomposition | NOx, CO, CO2[1] | Fire scenarios require self-contained breathing apparatus (SCBA). |

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is driven by the need to prevent mechanical irritation to the user and isotopic contamination to the reagent.

  • Eye Protection: 1[1].

    • Causality: The fine crystalline structure of the monohydrate can become easily aerosolized during weighing, posing a risk of mechanical irritation to the cornea.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant)[1].

    • Causality: Human skin constantly sheds natural-abundance leucine. A single bare fingerprint can introduce unlabeled leucine into your stock, skewing the isotopic envelope in high-resolution mass spectrometry (HRMS) or NMR downstream. Nitrile provides an impermeable barrier without the proteinaceous contamination risks associated with latex.

  • Body Protection: Standard laboratory coat.

    • Causality: Prevents the transfer of static-charged powder to street clothes.

  • Respiratory Protection: N95 or P1 particulate respirator[5].

    • Causality: Required only if handling large quantities outside a ventilated enclosure. It prevents the inhalation of fine dusts[5] and stops the user from exhaling moisture directly onto the hygroscopic powder.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system to ensure trustworthiness and reproducible results.

Protocol A: Precision Weighing and Transfer

Objective: Transfer the labeled amino acid without isotopic contamination, moisture loss, or Boc-deprotection. Validation Check: Before starting, place a damp piece of universal pH indicator paper in the workspace for 5 minutes. It must remain neutral (pH 7). If it turns red, ambient acid vapors (e.g., from a nearby fume hood using Trifluoroacetic acid) are present and will prematurely cleave the Boc group. Relocate your weighing station.

  • Thermal Equilibration: Remove the vial from 4°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation. This alters the precise monohydrate stoichiometry, leading to inaccurate molar calculations during peptide synthesis.

  • Static Elimination: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula.

    • Causality: The powder is highly susceptible to static cling. Static causes the expensive labeled material to repel from the spatula, leading to loss of material and contamination of the balance.

  • Aseptic Transfer: Using a clean, solvent-rinsed (acetone, then dried) stainless steel or PTFE spatula, transfer the required mass.

    • Causality: Using unrinsed spatulas introduces natural-abundance amino acids from previous lab work, ruining the 13C/15N isotopic enrichment ratio.

  • Mass Verification: Record the mass and observe the balance readout for 10 seconds.

    • Causality: A drifting mass indicates either unresolved static interference or active moisture absorption/desorption. If the mass drifts, recalibrate the environment's humidity controls.

Spill Management & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the problem. Follow this validated containment protocol.

Protocol B: Spill Containment & Waste Routing

Validation Check: After cleanup, perform a visual inspection of the area using a piece of black construction paper or a dark background to ensure no white crystalline residue remains on the benchtop.

  • Containment: Do not use a brush or dry broom.

    • Causality: Dry sweeping aerosolizes the fine powder, increasing inhalation risk and spreading isotopic contamination across the laboratory[5].

  • Collection: Moisten a disposable laboratory wipe with deionized water or 70% ethanol. Gently dab the spilled powder. The compound is moderately soluble in polar organic solvents and will adhere to the wet wipe[6].

  • Sanitization: Wipe the area a second time with a fresh damp cloth to ensure all residual material is removed.

  • Waste Routing: Place all contaminated wipes, gloves, and empty reagent vials into a designated solid chemical waste container.

    • Causality: Even though the compound is chemically non-hazardous[1], isotopically labeled compounds must not be mixed with general municipal waste to comply with institutional environmental and traceability policies[5].

Workflow Visualization

PPE_Workflow Start Reagent Retrieval (4°C, Desiccated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Prep Environmental Prep (Acid-Free, Anti-Static) PPE->Prep Weigh Weighing & Handling (Minimize Dust Aerosolization) Prep->Weigh Decision Post-Handling Routing Weigh->Decision Store Reseal & Store (Preserve Monohydrate) Decision->Store Excess Reagent Spill Spill Management (Wet Wipe Protocol) Decision->Spill Accidental Spill Dispose Waste Disposal (Solid Chemical Waste) Decision->Dispose Consumables Spill->Dispose

Figure 1: End-to-end operational workflow for handling and disposing of L-LEUCINE-N-T-BOC:H2O.

References

  • SAFETY DATA SHEET: BOC-L-Leucine monohydrate | Fisher Scientific |1

  • MATERIAL SAFETY DATA SHEET: BOC-L-LEUCINE | CDH Fine Chemical |5

  • BOC-L-Leucine | 13139-15-6 | ChemicalBook | 6

  • CAS 13139-15-6: BOC-L-leucine | CymitQuimica | 3

  • N-Boc-L-leucine monohydrate, 99% | Advent Chembio | 2

  • 13139-15-6 | Boc-L-Leu-OH | ChemScene |4

Sources

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